Camellianin B
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O14/c1-10-20(32)21(33)23(35)26(37-10)41-25-18(9-28)40-27(24(36)22(25)34)39-17-7-13(30)6-16-19(17)14(31)8-15(38-16)11-2-4-12(29)5-3-11/h2-8,10,18,20-30,32-36H,9H2,1H3/t10-,18+,20-,21+,22+,23+,24+,25+,26-,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFDUPNLCDXZOE-ZLDQKHMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3=CC(=CC4=C3C(=O)C=C(O4)C5=CC=C(C=C5)O)O)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC3=CC(=CC4=C3C(=O)C=C(O4)C5=CC=C(C=C5)O)O)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00148850 | |
| Record name | Camellianin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00148850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109232-76-0 | |
| Record name | Camellianin B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109232-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Camellianin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109232760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Camellianin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00148850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Natural Sources of Camellianin B for Researchers and Drug Development Professionals
An In-depth Overview of Camellianin B, its Natural Occurrences, Quantification, and Biological Activities
This technical guide provides a comprehensive overview of this compound, a flavonoid glycoside of interest to the scientific and pharmaceutical communities. The document details its primary natural sources, methods for its extraction and quantification, and discusses its potential biological activities and associated signaling pathways. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry and drug development.
Natural Sources of this compound
This compound has been identified in several plant species, with varying concentrations. The primary documented source of this compound is Adinandra nitida, a plant utilized in traditional medicine. While other species within the Camellia genus and the Cephalotaxus genus have been reported to contain related flavonoids, quantitative data for this compound in these sources is less prevalent.
Quantitative Analysis of this compound
The concentration of this compound can vary significantly based on the plant species, the specific part of the plant utilized, and the extraction method employed. The following table summarizes the available quantitative data for this compound and the closely related compound, Camellianin A, in Adinandra nitida.
| Plant Source | Plant Part | Compound | Concentration (% of Dry Weight or Extract) | Reference |
| Adinandra nitida | Leaves | This compound | 2.67% in ethanol extract | [1] |
| Adinandra nitida | Leaves | Camellianin A | 19.25 ± 0.24% of dry weight | [2] |
| Adinandra nitida | Leaves | Camellianin A | ~3.85% of dry mass (recrystallized) | [1] |
Experimental Protocols: Extraction and Quantification
The isolation and quantification of this compound from plant matrices typically involve solvent extraction followed by chromatographic analysis. The following protocols are based on established methods for the analysis of Camellianin A in Adinandra nitida and can be adapted for this compound.[2][3]
Extraction of Camellianins from Adinandra nitida Leaves
-
Sample Preparation: Air-dry the leaves of Adinandra nitida and grind them into a fine powder.
-
Soxhlet Extraction:
-
Place approximately 1 g of the powdered leaves into a Soxhlet extractor.
-
Extract with 150 mL of methanol at 80°C for 10 hours.
-
Collect the extract and dilute it to a final volume of 500 mL with methanol.
-
-
Alternative Ethanol Extraction:
-
Extract powdered leaves with 60% ethanol (v/v) in a water bath at 70°C for 2 hours.
-
Filter the extract and concentrate it under a vacuum at 55°C.
-
High-Performance Liquid Chromatography (HPLC) for Quantification
Instrumentation: A Waters Alliance HPLC system equipped with a Waters 2695 separations module and a Waters 2487 dual-wavelength detector, or a similar system.[2]
Column: A reverse-phase C18 column (e.g., 4.6 mm × 250 mm, 5 µm particle size).
Mobile Phase: Isocratic elution with a 1:1 mixture of methanol and water.[2]
Flow Rate: 1.0 mL/min.[2]
Column Temperature: 30°C.[2]
Detection: UV detection at 265 nm and 330 nm.[2]
Injection Volume: 10 µL.[2]
Quantification: External standard calibration using a purified this compound standard.
High-Performance Liquid Chromatography-Photodiode Array-Electrospray Ionization Mass Spectrometry (HPLC-PDA-ESI/MS) for Identification
For structural confirmation, HPLC coupled with photodiode array (PDA) and electrospray ionization mass spectrometry (ESI/MS) is recommended.[2][3] This technique provides both UV-Vis spectra and mass-to-charge ratio data, allowing for unambiguous identification of this compound.
Biological Activities and Signaling Pathways
While research specifically on this compound is ongoing, the biological activities of the closely related Camellianin A have been investigated, providing insights into the potential therapeutic applications of this class of compounds. The primary reported activities are antioxidant and anticancer effects.
Anticancer Activity
Studies on Camellianin A have demonstrated its ability to inhibit the proliferation of human cancer cell lines, such as hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cells.[2][4][5] The proposed mechanisms involve the induction of apoptosis and cell cycle arrest.
Flavonoid glycosides can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A plausible mechanism for this compound involves the modulation of the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell survival and proliferation.[6]
Caption: Putative PI3K/Akt/mTOR signaling pathway for this compound-induced apoptosis.
Camellianin A has been shown to induce cell cycle arrest at the G0/G1 phase.[4][5] This is a common mechanism for anticancer compounds and is often mediated by the regulation of cyclin-dependent kinases (CDKs) and their inhibitors. Flavonoids have been reported to modulate the expression of key cell cycle regulatory proteins.[7][8]
Caption: Putative pathway for this compound-induced G1/S cell cycle arrest.
Antioxidant Activity
This compound has demonstrated antioxidant properties.[1] The antioxidant mechanism of flavonoids typically involves the donation of a hydrogen atom from a hydroxyl group to scavenge free radicals, thereby neutralizing their reactivity.[9][10] The structure of this compound, with its multiple hydroxyl groups, is consistent with this mechanism.
Experimental Workflow
The following diagram illustrates a general workflow for the extraction and analysis of this compound from plant material.
Caption: General workflow for the extraction and analysis of this compound.
Conclusion
This compound is a promising natural product with potential therapeutic applications, particularly in the areas of cancer and diseases related to oxidative stress. Adinandra nitida stands out as a significant natural source of this compound. The experimental protocols outlined in this guide provide a solid foundation for the extraction, quantification, and further investigation of this compound. Future research should focus on elucidating the specific molecular targets and signaling pathways of this compound to fully understand its mechanism of action and to support its development as a potential therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Phytochemicals, Antioxidant and Anticancer Properties of Camellia japonica L.Mistletoe Extracts [agris.fao.org]
- 3. mdpi.com [mdpi.com]
- 4. Anti-Proliferative Effect of Camellianin A in Adinandra nitida Leaves and Its Apoptotic Induction in Human Hep G2 and MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-proliferative effect of camellianin A in Adinandra nitida leaves and its apoptotic induction in human Hep G2 and MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flavonoids inhibit cell proliferation and induce apoptosis and autophagy through downregulation of PI3Kγ mediated PI3K/AKT/mTOR/p70S6K/ULK signaling pathway in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Function of flavonoids on different types of programmed cell death and its mechanism: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Camellia euphlebia protects against corticosterone-induced apoptosis in differentiated PC12 cells by regulating the mitochondrial apoptotic pathway and PKA/CREB/BDNF signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
Camellianin B: An In-Depth Technical Guide to its Metabolic Origin and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camellianin B, a flavonoid glycoside, has been identified as a principal metabolite of Camellianin A, a major active constituent found in the leaves of Adinandra nitida. This technical guide provides a comprehensive overview of the metabolic transformation of Camellianin A to this compound, supported by quantitative data, detailed experimental protocols, and visual representations of associated biological pathways. The information presented herein is intended to serve as a valuable resource for researchers engaged in the study of flavonoid metabolism, pharmacokinetics, and the development of novel therapeutic agents.
Metabolic Conversion of Camellianin A to this compound
In vivo studies have demonstrated that Camellianin A undergoes metabolic conversion to this compound. A key pharmacokinetic study in rats revealed that after oral administration of Camellianin A, both the parent compound and its metabolite, this compound, were detected in plasma and various tissues. This biotransformation is a critical factor in understanding the overall pharmacological profile of Camellianin A.
Quantitative Pharmacokinetic Data
A summary of the key pharmacokinetic parameters of Camellianin A and the distribution of its metabolite, this compound, in rats is presented below.
| Parameter | Camellianin A | This compound | Reference |
| Half-life (t½) | 92.6 ± 41.4 h | - | [1] |
| Clearance (CL) | 3.19 ± 0.471 L/min/kg | - | [1] |
| Oral Bioavailability | 2.99% | - | [1] |
| Tissue Distribution | Narrow | Wide, with brain penetration | [1] |
Experimental Protocols
The following sections detail the methodologies employed in the pharmacokinetic and bioactivity studies of Camellianin A and B.
Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile and tissue distribution of Camellianin A and its metabolite, this compound, in rats following oral and intravenous administration.
Methodology:
-
Animal Model: Male Sprague-Dawley rats were used for the study.
-
Drug Administration:
-
Intravenous (IV) administration of Camellianin A.
-
Oral gavage of Camellianin A.
-
-
Sample Collection:
-
Blood samples were collected from the tail vein at predetermined time points.
-
Tissue samples (heart, liver, spleen, lung, kidney, and brain) were collected after sacrifice.
-
-
Sample Preparation:
-
Plasma: An aliquot of plasma was mixed with a protein precipitating agent (e.g., acetonitrile or methanol) containing an internal standard. The mixture was vortexed and centrifuged to pellet the precipitated proteins. The supernatant was then collected for analysis.
-
Tissues: Tissues were homogenized in a suitable buffer. The homogenate was then subjected to protein precipitation, similar to the plasma samples.
-
-
LC-MS/MS Analysis:
-
Chromatographic System: A liquid chromatography system coupled with a triple-quadrupole mass spectrometer.
-
Column: Waters HSS T3 column.
-
Mobile Phase: A gradient of methanol and water containing 0.1% formic acid.
-
Detection: Mass spectrometry was performed in the negative electrospray ionization (ESI) mode using multiple reaction monitoring (MRM).
-
References
Spectroscopic and Structural Elucidation of Camellianin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camellianin B, a flavonoid glycoside, has garnered interest within the scientific community for its potential biological activities, including antioxidant and angiotensin-converting enzyme (ACE) inhibitory effects. This technical guide provides a comprehensive overview of the spectroscopic data essential for the identification and characterization of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. Detailed experimental protocols and data visualizations are included to support researchers in their analytical and drug discovery endeavors.
Molecular Structure and Properties
This compound is structurally identified as apigenin-7-O-[β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside]. Its fundamental properties are summarized below.
| Property | Value |
| Molecular Formula | C₂₇H₃₀O₁₄ |
| Molecular Weight | 578.5 g/mol |
| Exact Mass | 578.16355563 Da[1] |
| Class | Flavonoid Glycoside |
Mass Spectrometry (MS) Data
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a critical technique for determining the molecular weight and elemental composition of this compound, as well as for elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 579.1712 | Data not available in search results |
| [M+Na]⁺ | 601.1531 | Data not available in search results |
| [M-H]⁻ | 577.1563 | Data not available in search results |
Note: While the exact observed m/z values were not found in the provided search results, HR-ESI-MS analysis would be expected to yield these ions, confirming the elemental composition of C₂₇H₃₀O₁₄.
Mass Spectrometry Fragmentation Analysis
Tandem mass spectrometry (MS/MS) of this compound provides valuable structural information by detailing the fragmentation of the parent ion. The glycosidic linkages are typically the most labile bonds, leading to characteristic neutral losses of the sugar moieties.
Expected Fragmentation Pattern:
A primary fragmentation event would involve the cleavage of the glycosidic bond, resulting in the loss of the disaccharide unit (apiose and glucose) and the formation of the apigenin aglycone.
| Precursor Ion (m/z) | Fragmentation | Product Ion (m/z) | Identity of Product Ion |
| 579 [M+H]⁺ | Neutral loss of apiosyl-glucose (294 Da) | 285 | [Apigenin+H]⁺ |
| 577 [M-H]⁻ | Neutral loss of apiosyl-glucose (294 Da) | 283 | [Apigenin-H]⁻ |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is indispensable for the complete structural elucidation of this compound, providing detailed information about the carbon skeleton and the position and stereochemistry of all protons. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound, based on data for its constituent parts (apigenin, glucose, and apiose).
Note: The specific, experimentally determined NMR data for this compound was not available in the provided search results. The data presented here is a hypothetical representation based on known values for similar structures and is intended as a guide for researchers.
¹H NMR Spectroscopic Data (Hypothetical, in DMSO-d₆)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| Apigenin Moiety | |||
| 3 | 6.80 | s | |
| 6 | 6.45 | d | 2.1 |
| 8 | 6.78 | d | 2.1 |
| 2' | 7.95 | d | 8.8 |
| 3' | 6.93 | d | 8.8 |
| 5' | 6.93 | d | 8.8 |
| 6' | 7.95 | d | 8.8 |
| Glucose Moiety | |||
| 1'' | 5.08 | d | 7.5 |
| 2''-5'' | 3.20-3.80 | m | |
| 6''a | 4.15 | dd | 11.5, 2.0 |
| 6''b | 3.95 | dd | 11.5, 5.5 |
| Apiose Moiety | |||
| 1''' | 5.15 | d | 2.5 |
| 2''' | 4.05 | d | 2.5 |
| 3''' | 3.85 | s | |
| 4'''a | 3.70 | d | 9.5 |
| 4'''b | 3.60 | d | 9.5 |
| 5''' | 3.55 | s |
¹³C NMR Spectroscopic Data (Hypothetical, in DMSO-d₆)
| Position | δ (ppm) |
| Apigenin Moiety | |
| 2 | 164.5 |
| 3 | 103.0 |
| 4 | 182.0 |
| 5 | 161.5 |
| 6 | 99.8 |
| 7 | 163.0 |
| 8 | 95.0 |
| 9 | 157.0 |
| 10 | 105.5 |
| 1' | 121.2 |
| 2' | 128.5 |
| 3' | 116.0 |
| 4' | 161.2 |
| 5' | 116.0 |
| 6' | 128.5 |
| Glucose Moiety | |
| 1'' | 100.5 |
| 2'' | 73.2 |
| 3'' | 76.5 |
| 4'' | 70.0 |
| 5'' | 75.8 |
| 6'' | 68.5 |
| Apiose Moiety | |
| 1''' | 109.0 |
| 2''' | 76.8 |
| 3''' | 79.5 |
| 4''' | 74.0 |
| 5''' | 64.0 |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and verification of spectroscopic data. The following are generalized procedures for the isolation and analysis of this compound from its natural source, Adinandra nitida.
Isolation of this compound
A typical isolation workflow for flavonoids from plant material is outlined below.
Caption: General workflow for the isolation of this compound.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
-
Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400-600 MHz).
-
Data Acquisition: Standard pulse sequences are used to acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra.
-
Data Processing: The acquired data is processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent signal.
Mass Spectrometry
-
Sample Preparation: A dilute solution of purified this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) with the addition of a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.
-
Instrumentation: Analysis is performed on a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or through an HPLC system. Full scan MS and tandem MS (MS/MS) data are acquired. For MS/MS, the precursor ion corresponding to this compound is isolated and fragmented using collision-induced dissociation (CID).
-
Data Analysis: The acquired mass spectra are analyzed to determine the accurate mass of the parent ion and to identify the fragmentation patterns.
Signaling Pathways and Biological Activity
This compound has been reported to exhibit ACE inhibitory activity. The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and its inhibition is a key therapeutic strategy for hypertension.
Caption: Inhibition of Angiotensin-Converting Enzyme (ACE) by this compound.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic properties of this compound. The presented data and protocols are intended to assist researchers in the identification, characterization, and further investigation of this promising natural product for potential applications in drug development and other scientific disciplines. Further research to obtain and publish high-resolution, multi-dimensional NMR data and detailed MS fragmentation studies is warranted to build a more complete spectroscopic profile of this compound.
References
Camellianin B: A Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camellianin B, a flavonoid glycoside, is a natural compound found in plants of the Camellia genus, such as Adinandra nitida. As a metabolite of Camellianin A, it has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its antioxidant and angiotensin-converting enzyme (ACE) inhibitory effects. Where direct data on this compound is limited, this guide draws upon the broader scientific understanding of flavonoid glycosides to infer potential anti-inflammatory and anti-cancer mechanisms. Detailed experimental protocols and visual representations of key signaling pathways are provided to support further research and drug development efforts.
Quantitative Biological Activity Data
The following table summarizes the available quantitative data on the biological activities of this compound.
| Biological Activity | Assay | Target/Radical | Concentration | Result | Source |
| Antioxidant Activity | DPPH Radical Scavenging | DPPH Radical | IC50 | 1.8 mg/mL | [No direct source found] |
| ACE Inhibition | Angiotensin-Converting Enzyme (ACE) Inhibition Assay | Angiotensin-Converting Enzyme | 500 µg/mL | 40.68% inhibition | [No direct source found] |
Experimental Protocols
Detailed methodologies for the key assays cited are provided below. These protocols are foundational for the in vitro assessment of this compound's biological activities.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to determine the antioxidant capacity of a compound.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
Protocol:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. From this, create a series of dilutions to determine the IC50 value.
-
Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the this compound dilutions to a fixed volume of the DPPH solution. A control containing only the solvent and DPPH solution should also be prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the different concentrations of this compound.
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This assay is used to screen for potential inhibitors of ACE, a key enzyme in the regulation of blood pressure.
Principle: ACE catalyzes the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. The assay measures the activity of ACE in the presence and absence of a potential inhibitor. A common method involves a synthetic substrate, such as Hippuryl-His-Leu (HHL), which is cleaved by ACE to release hippuric acid. The amount of hippuric acid produced is quantified, often by spectrophotometry after derivatization.
Protocol (Fluorometric Method):
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., 100 mM borate buffer with 300 mM NaCl, pH 8.3).
-
Prepare a solution of ACE from rabbit lung in the buffer.
-
Prepare a solution of the fluorogenic substrate (e.g., o-aminobenzoylglycyl-p-nitrophenylalanyl-proline) in the buffer.
-
Prepare a stock solution of this compound in a suitable solvent and create serial dilutions.
-
-
Reaction Mixture: In a 96-well microplate, add the ACE solution, the this compound dilutions (or solvent for control), and pre-incubate for a short period (e.g., 15 minutes at 37°C).
-
Initiation of Reaction: Add the substrate solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm) using a microplate fluorometer.
-
Calculation of Inhibition: The percentage of ACE inhibition is calculated as follows: % Inhibition = [1 - (F_sample - F_blank) / (F_control - F_blank)] x 100 Where F_sample is the fluorescence of the sample, F_control is the fluorescence of the control (with no inhibitor), and F_blank is the fluorescence of the blank (with no ACE).
Potential Anti-inflammatory and Anti-cancer Mechanisms
While direct experimental evidence for the anti-inflammatory and anti-cancer activities of this compound is not yet available, its classification as a flavonoid glycoside allows for informed postulation of its potential mechanisms of action based on the well-documented activities of this compound class. Flavonoids are known to modulate key signaling pathways involved in inflammation and cancer progression.
Anti-inflammatory Signaling Pathways
Flavonoids typically exert their anti-inflammatory effects by inhibiting pro-inflammatory signaling cascades, primarily the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways.
-
NF-κB Pathway: This pathway is a central regulator of the inflammatory response. Upon stimulation by inflammatory signals (e.g., cytokines, pathogens), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Flavonoids can inhibit this pathway at multiple points, such as by inhibiting IKK activity or preventing NF-κB nuclear translocation.
-
MAPK Pathway: The MAPK family includes several kinases such as ERK, JNK, and p38, which are activated by various extracellular stimuli and regulate a wide range of cellular processes, including inflammation. Activation of these kinases leads to the phosphorylation and activation of transcription factors like AP-1, which in turn promote the expression of inflammatory mediators. Flavonoids have been shown to inhibit the phosphorylation of key MAPK proteins, thereby downregulating inflammatory responses.
Camellianin B: An In-depth Technical Guide on its Antioxidant Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Camellianin B, a flavonoid glycoside, has garnered interest within the scientific community for its potential health benefits, notably its antioxidant and angiotensin-converting enzyme (ACE) inhibitory activities.[1] As a metabolite of Camellianin A, this compound is naturally present in plants such as Adinandra nitida and has been identified in various teas derived from Camellia sinensis.[2][3] This technical guide provides a comprehensive overview of the antioxidant properties of this compound, presenting available quantitative data, detailed experimental protocols for relevant antioxidant assays, and visualizations of potential mechanistic pathways. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antioxidant-based therapeutics.
Quantitative Antioxidant and Bioactivity Data
The antioxidant potential of this compound has been quantified using various in vitro assays. The available data provides insights into its radical scavenging and enzyme inhibitory activities.
Table 1: In Vitro Antioxidant and Enzyme Inhibitory Activity of this compound
| Assay | Parameter | Result | Reference |
| DPPH Radical Scavenging Activity | IC50 | 1.8 mg/mL | [1] |
| Angiotensin-Converting Enzyme (ACE) Inhibition | % Inhibition | 40.68% at 500 µg/mL | [1] |
Note: The DPPH assay indicates that this compound possesses radical scavenging properties. However, one study noted that the antioxidant activities of purified flavonoids, including this compound, were lower than that of the crude ethanol extract of Adinandra nitida leaves, suggesting potential synergistic or additive effects of other compounds in the extract.[2]
Potential Mechanisms of Antioxidant Action
While direct experimental evidence for the specific antioxidant mechanisms of this compound is limited, the activities of flavonoids are generally attributed to two primary mechanisms: direct radical scavenging and modulation of cellular antioxidant defense systems.
Direct Radical Scavenging
Flavonoids, including this compound, possess a chemical structure conducive to donating hydrogen atoms or electrons to neutralize free radicals, thereby terminating the damaging chain reactions initiated by reactive oxygen species (ROS). The hydroxyl groups on the flavonoid backbone are key to this activity.
Modulation of Cellular Antioxidant Pathways
A critical pathway in the cellular defense against oxidative stress is the Keap1-Nrf2 signaling pathway. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of protective genes, including those for antioxidant enzymes. Many flavonoids are known to activate this pathway.
Diagram 1: The Keap1-Nrf2 Signaling Pathway
Caption: Potential activation of the Keap1-Nrf2 pathway by this compound.
Flavonoids may also influence the activity of key antioxidant enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx). These enzymes play a crucial role in detoxifying harmful ROS.
-
Superoxide Dismutase (SOD): Catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).
-
Catalase (CAT): Facilitates the decomposition of hydrogen peroxide into water and oxygen.
-
Glutathione Peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides to water and corresponding alcohols, respectively, using glutathione as a reducing substrate.
Experimental Protocols
This section provides detailed methodologies for the key in vitro assays used to evaluate the antioxidant properties of compounds like this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
Diagram 2: DPPH Assay Workflow
Caption: General workflow for the DPPH radical scavenging assay.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in a dark, refrigerated container.
-
Prepare a series of dilutions of this compound in methanol to obtain a range of concentrations for testing.
-
-
Assay Procedure:
-
In a 96-well microplate or individual cuvettes, add a specific volume of the this compound solution (or methanol as a blank).
-
Add a fixed volume of the DPPH solution to each well/cuvette and mix thoroughly.
-
Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the this compound sample.
-
The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentrations.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
Methodology:
-
Reagent Preparation:
-
Prepare an ABTS stock solution (e.g., 7 mM) in water.
-
Generate the ABTS•+ radical cation by reacting the ABTS stock solution with a strong oxidizing agent, such as potassium persulfate (e.g., 2.45 mM final concentration), and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Prepare various concentrations of this compound.
-
Add a small volume of the this compound solution to a fixed volume of the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The results can be expressed as an IC50 value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).
-
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.
Diagram 3: Cellular Antioxidant Activity (CAA) Assay Workflow
Caption: General workflow for the Cellular Antioxidant Activity (CAA) assay.
Methodology:
-
Cell Culture:
-
Human hepatocarcinoma (HepG2) cells are seeded in a 96-well microplate and cultured until they form a confluent monolayer.
-
-
Cell Treatment:
-
The cells are washed and then treated with various concentrations of this compound along with a solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is a cell-permeable probe that is deacetylated by cellular esterases to the non-fluorescent DCFH.
-
-
Induction of Oxidative Stress and Measurement:
-
After an incubation period, the cells are washed to remove the excess probe and compound.
-
A peroxyl radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to the cells.
-
In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
The fluorescence is measured over time using a microplate reader.
-
-
Data Analysis:
-
The antioxidant activity is quantified by calculating the area under the fluorescence curve. A reduction in fluorescence in the presence of this compound indicates its ability to counteract the induced oxidative stress.
-
The results are often expressed as CAA units, where one unit is equivalent to the antioxidant activity of 1 µmol of quercetin.
-
Conclusion and Future Directions
The available data indicates that this compound exhibits antioxidant properties, as demonstrated by its ability to scavenge DPPH radicals and inhibit the ACE enzyme in vitro. While direct evidence is still emerging, it is plausible that this compound, like other flavonoids, exerts its antioxidant effects through both direct radical scavenging and modulation of cellular defense mechanisms, potentially including the Keap1-Nrf2 pathway and the regulation of antioxidant enzymes.
For drug development professionals and researchers, this compound represents a promising natural compound for further investigation. Future research should focus on:
-
Comprehensive Antioxidant Profiling: Quantifying the antioxidant activity of this compound using a broader range of assays, including ABTS, ORAC, and cellular antioxidant assays, to provide a more complete picture of its potential.
-
Mechanistic Studies: Elucidating the precise molecular mechanisms underlying its antioxidant activity, with a particular focus on its interaction with the Keap1-Nrf2 pathway and its effects on the expression and activity of antioxidant enzymes like SOD, CAT, and GPx.
-
In Vivo Efficacy and Safety: Evaluating the antioxidant effects and safety profile of this compound in preclinical animal models to determine its potential for therapeutic applications.
By addressing these research gaps, a more thorough understanding of the antioxidant properties of this compound can be achieved, paving the way for its potential development as a novel agent for the prevention and treatment of oxidative stress-related diseases.
References
Camellianin B and Angiotensin-Converting Enzyme Inhibition: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angiotensin-converting enzyme (ACE) is a key therapeutic target in the management of hypertension and cardiovascular diseases. Natural compounds, particularly flavonoids, have garnered significant interest for their potential as ACE inhibitors. This technical guide explores the current understanding of Camellianin B, a flavonoid, and its role in ACE inhibition. While specific quantitative data on this compound's interaction with ACE is limited in publicly available research, this document provides the available information and places it within the broader context of ACE inhibition by flavonoids. It also outlines standard experimental protocols and conceptual pathways relevant to this area of research.
Introduction to Angiotensin-Converting Enzyme (ACE) Inhibition
The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure and cardiovascular function.[1][2] A central component of this system is the angiotensin-converting enzyme (ACE), which converts the inactive angiotensin I into the potent vasoconstrictor angiotensin II.[3] Angiotensin II elevates blood pressure by constricting blood vessels and stimulating the release of aldosterone, which promotes sodium and water retention.[3][4] ACE also inactivates bradykinin, a vasodilator.[3] Therefore, inhibiting ACE leads to a decrease in angiotensin II and an increase in bradykinin, resulting in vasodilation and a reduction in blood pressure.[3][4] This mechanism is the foundation for the therapeutic action of ACE inhibitor drugs.[5]
This compound: A Flavonoid with Potential for ACE Inhibition
This compound is a flavonoid compound, specifically a metabolite of Camellianin A. Flavonoids, a class of polyphenolic compounds found in plants, have been studied for their potential to inhibit ACE.
Quantitative Data on ACE Inhibition by this compound
Currently, there is limited publicly available quantitative data on the ACE inhibitory activity of this compound. One source indicates a specific level of inhibition at a given concentration.
| Compound | Concentration | % ACE Inhibition |
| This compound | 500 µg/mL | 40.68% |
Note: An IC50 value, the standard measure of inhibitory potency, has not been identified in the available literature for this compound.
The Renin-Angiotensin System (RAS) and the Role of ACE
The RAS plays a pivotal role in maintaining blood pressure homeostasis. The pathway is initiated by the release of renin from the kidneys in response to low blood pressure. Renin cleaves angiotensinogen to form angiotensin I. ACE then acts on angiotensin I to produce angiotensin II, the primary active component of the system.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Frontiers | Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective [frontiersin.org]
- 3. Antihypertensive Activity in High Salt-Induced Hypertensive Rats and LC-MS/MS-Based Phytochemical Profiling of Melia azedarach L. (Meliaceae) Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Angiotensin-Converting Enzyme Activity by Flavonoids: Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetics and Bioavailability of Camellianin B: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Camellianin B, a flavonoid and a major metabolite of Camellianin A, has garnered interest within the scientific community. This technical guide synthesizes the currently available information on the pharmacokinetics and bioavailability of this compound. The primary source of in vivo data comes from a study investigating the metabolic fate of its parent compound, Camellianin A, in rats. While this pivotal study provides qualitative insights into the distribution of this compound, specific quantitative pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability for this compound itself are not detailed in the publicly accessible literature. This guide presents the available data, outlines the experimental methodologies from the key study, and provides visualizations to illustrate the relevant processes.
Introduction
This compound is a flavonoid glycoside that is notably formed as a major metabolite following the administration of Camellianin A. Understanding the pharmacokinetic profile of this compound is crucial for evaluating its potential systemic exposure, biological activity, and safety profile. This document aims to provide a comprehensive overview of the existing knowledge regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Pharmacokinetic Profile of this compound
Direct pharmacokinetic studies on this compound are limited in the available scientific literature. The most significant data is derived from a study focused on Camellianin A in rats, where this compound was identified and tracked as its primary metabolite[1].
Key Findings:
-
Metabolism: this compound is a major metabolite of Camellianin A[1].
-
Distribution: Following the oral administration of Camellianin A to rats, this compound was found to have a wide tissue distribution. Notably, it was proven to penetrate the blood-brain barrier[1].
Data Presentation:
Due to the absence of specific quantitative data for this compound in the reviewed literature, a table of its pharmacokinetic parameters cannot be provided at this time. The key study by Yuan et al. (2015) focused on the pharmacokinetic parameters of the parent compound, Camellianin A, which are summarized below for context[1].
| Parameter | Value (mean ± SD) | Route of Administration |
| Camellianin A | ||
| t1/2 | 92.6 ± 41.4 h | Intravenous |
| CL | 3.19 ± 0.471 L/min/kg | Intravenous |
| Oral Bioavailability | 2.99% | Oral |
Experimental Protocols
The following methodologies are based on the pivotal study by Yuan et al. (2015), which investigated the pharmacokinetics of Camellianin A and its metabolite, this compound[1].
3.1. Animal Studies
-
Species: Male Sprague-Dawley rats.
-
Housing: Standard laboratory conditions.
-
Dosing:
-
Intravenous (IV) Administration: Camellianin A administered to a cohort of rats.
-
Oral (PO) Administration: Camellianin A administered by gavage to another cohort of rats.
-
3.2. Sample Collection and Preparation
-
Matrices: Blood (for plasma) and various tissues were collected at predetermined time points.
-
Plasma Preparation: Blood samples were centrifuged to separate plasma.
-
Tissue Preparation: Tissues were homogenized for analysis.
3.3. Analytical Method
-
Technique: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
-
Chromatographic Separation:
-
Column: Waters HSS T3 column.
-
Mobile Phase: A gradient of methanol and water containing 0.1% formic acid.
-
-
Mass Spectrometry Detection:
-
Instrument: Triple-quadrupole mass spectrometer.
-
Ionization Mode: Negative Electrospray Ionization (ESI).
-
Visualizations
4.1. Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates a typical workflow for a pharmacokinetic study of a compound and its metabolite, based on the described experimental protocol.
References
In Vivo Efficacy of Camellianin B: A Review of Currently Available Scientific Evidence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camellianin B, a flavonoid glycoside, has been identified as a significant metabolite of Camellianin A, a major bioactive constituent of Adinandra nitida (Shibi tea). While research has begun to explore the therapeutic potential of Camellianin A, direct evidence for the in vivo efficacy of this compound remains notably scarce in publicly available scientific literature. This guide provides a comprehensive overview of the current state of knowledge regarding this compound, focusing on its pharmacokinetic profile and drawing context from the established bioactivities of its parent compound, Camellianin A.
Pharmacokinetics of this compound
To date, the most significant in vivo data for this compound comes from a pharmacokinetic study in rats. This research highlights a critical distinction between Camellianin A and its metabolite, this compound. While Camellianin A exhibits low oral bioavailability, this compound demonstrates wide tissue distribution, including the ability to penetrate the brain.[1] This suggests that upon oral administration of Camellianin A or Adinandra nitida extracts, this compound may be the more systemically available and potentially more bioactive compound.
Table 1: Comparative Pharmacokinetic Profile of Camellianin A and this compound in Rats
| Compound | Oral Bioavailability | Tissue Distribution | Brain Penetration |
| Camellianin A | Low | Narrow | Not reported |
| This compound | (Metabolite) | Wide | Yes |
Source:[1]
Experimental Protocols
Pharmacokinetic Study of Camellianin A and B in Rats
A liquid chromatography with tandem mass spectrometry (LC-MS/MS) method was developed to determine the concentrations of Camellianin A and its metabolite, this compound, in rat plasma and tissues. The study involved the administration of Camellianin A to rats, followed by the collection of blood and tissue samples at various time points to analyze the pharmacokinetic profiles of both compounds.[1]
In Vivo Efficacy of the Parent Compound, Camellianin A
While direct in vivo efficacy studies on this compound are not currently available, research on Camellianin A provides valuable insights into the potential therapeutic areas for this class of compounds.
Hepatoprotective Effects of Camellianin A in a Mouse Model of Liver Injury
A study investigating the effects of Camellianin A and an extract of Adinandra nitida in a carbon tetrachloride (CCl4)-induced model of acute liver injury in mice demonstrated significant hepatoprotective activity. Administration of Camellianin A was found to reduce liver damage by mitigating oxidative stress, inflammation, and apoptosis.[2]
Table 2: Hepatoprotective Effects of Camellianin A in CCl4-Induced Liver Injury in Mice
| Treatment Group | Key Findings |
| Camellianin A | - Reduced liver index- Decreased serum ALT and AST levels- Attenuated liver histopathological damage- Modulated markers of oxidative stress, inflammation, and apoptosis |
Source:[2]
Experimental Protocol: CCl4-Induced Acute Liver Injury in Mice
Male C57BL/6J mice were administered CCl4 to induce acute liver injury. One group of mice received Camellianin A orally prior to CCl4 administration. After a set period, liver tissue and serum were collected for histopathological and biochemical analysis to assess the extent of liver damage and the protective effects of Camellianin A.[2]
Signaling Pathways Implicated in the Action of Camellianin A
The hepatoprotective effects of Camellianin A are believed to be mediated through the modulation of several key signaling pathways involved in cellular stress and survival. The diagram below illustrates the proposed mechanism of action based on the available literature for Camellianin A.
Future Directions and Conclusion
The favorable pharmacokinetic profile of this compound, particularly its ability to be widely distributed in tissues and cross the blood-brain barrier, makes it a compelling candidate for further pharmacological investigation.[1] While direct in vivo efficacy data is currently lacking, the demonstrated hepatoprotective effects of its parent compound, Camellianin A, suggest that this compound may hold therapeutic potential in conditions associated with oxidative stress, inflammation, and apoptosis.[2]
Future research should prioritize in vivo studies designed to directly assess the efficacy of isolated this compound in relevant animal models of disease. Such studies are crucial to elucidate its specific therapeutic effects and mechanisms of action, and to determine its potential as a novel drug candidate. Researchers in the field are encouraged to build upon the existing knowledge of Camellianin A to explore the untapped potential of its more bioavailable metabolite, this compound.
References
- 1. Pharmacokinetics and tissue distribution study of camellianin A and its major metabolite in rats by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Shibi Tea (Adinandra nitida) and Camellianin A Alleviate CCl4-Induced Liver Injury in C57BL-6J Mice by Attenuation of Oxidative Stress, Inflammation, and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Mechanisms of Action of Camellianin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Camellianin B, a flavonoid glycoside and a primary metabolite of Camellianin A, has emerged as a molecule of significant interest in the scientific community. Exhibiting a range of biological activities, its potential therapeutic applications are under active investigation. This technical guide provides a comprehensive overview of the known mechanisms of action of this compound, focusing on its antioxidant, angiotensin-converting enzyme (ACE) inhibitory, potential anti-inflammatory, and indirect anti-cancer properties. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.
Core Biological Activities
This compound's therapeutic potential stems from several key biological activities, which are summarized below.
Antioxidant Activity
This compound demonstrates notable antioxidant properties, primarily through its ability to scavenge free radicals. This activity is crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.
Mechanism of Action: Like many flavonoids, this compound acts as a hydrogen donor to neutralize reactive oxygen species (ROS). The phenolic hydroxyl groups in its structure are critical for this activity. The resulting flavonoid radical is stabilized by resonance, rendering it less reactive.
Quantitative Data:
| Assay | Compound | Concentration/IC50 | Result | Reference |
| DPPH Radical Scavenging | This compound | 1.8 mg/mL | IC50 | [1] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the determination of the free radical scavenging activity of this compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a series of concentrations of this compound in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the this compound solution to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Methanol is used as a blank, and a solution of DPPH without the sample serves as the control.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.
-
Signaling Pathway Visualization:
Caption: General mechanism of flavonoid antioxidant activity.
Angiotensin-Converting Enzyme (ACE) Inhibition
This compound has been shown to inhibit the activity of the angiotensin-converting enzyme (ACE), a key enzyme in the renin-angiotensin-aldosterone system (RAAS) that regulates blood pressure.
Mechanism of Action: ACE inhibitors block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure. Additionally, ACE is responsible for the degradation of bradykinin, a vasodilator. Inhibition of ACE leads to an accumulation of bradykinin, further contributing to the hypotensive effect.
Quantitative Data:
| Assay | Compound | Concentration | % Inhibition | Reference |
| ACE Inhibition | This compound | 500 µg/mL | 40.68% | [1] |
Experimental Protocol: ACE Inhibition Assay
This protocol describes an in vitro assay to determine the ACE inhibitory activity of this compound.
-
Reagents:
-
ACE from rabbit lung
-
Substrate: Hippuryl-His-Leu (HHL)
-
Borate buffer (pH 8.3)
-
This compound solution
-
-
Assay Procedure:
-
Pre-incubate ACE with this compound at various concentrations for 10 minutes at 37°C.
-
Initiate the reaction by adding the HHL substrate.
-
Incubate the mixture for 30 minutes at 37°C.
-
Stop the reaction by adding 1 M HCl.
-
The product, hippuric acid, is extracted with ethyl acetate.
-
After evaporation of the ethyl acetate, the hippuric acid is redissolved in distilled water.
-
The absorbance is measured at 228 nm.
-
-
Calculation:
-
The percentage of ACE inhibition is calculated by comparing the absorbance of the sample with that of a control (without the inhibitor).
-
Signaling Pathway Visualization:
Caption: The Renin-Angiotensin-Aldosterone System and the site of action for this compound.
Potential Anti-Inflammatory and Anti-Cancer Activities
While direct evidence for this compound is still emerging, studies on its precursor, Camellianin A, and other related flavonoids from the Camellia genus provide strong indications of its potential in these areas.
Potential Anti-Inflammatory Mechanism
Chronic inflammation is a hallmark of many diseases. Flavonoids are known to possess anti-inflammatory properties by modulating key signaling pathways.
Hypothesized Mechanism of Action: Based on studies of related compounds, this compound may exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
Experimental Workflow for Investigating Anti-Inflammatory Effects:
Caption: Experimental workflow to assess the anti-inflammatory activity of this compound.
Anti-Cancer Potential (Inferred from Camellianin A)
Camellianin A, the precursor to this compound, has demonstrated anti-proliferative effects on cancer cells by inducing apoptosis and causing cell cycle arrest.
Mechanism of Action (Camellianin A): Camellianin A has been shown to induce apoptosis in human hepatocellular carcinoma (Hep G2) and breast adenocarcinoma (MCF-7) cells. This is characterized by the translocation of phosphatidylserine to the outer cell membrane and an increase in the G0/G1 cell population, indicating cell cycle arrest.
Quantitative Data (Camellianin A):
| Cell Line | Compound | Concentration | % Inhibition of Proliferation | Reference |
| MCF-7 | Camellianin A | 200 µM | ~33.8% | [2] |
| Hep G2 | Camellianin A | 200 µM | ~8.7% | [2] |
Experimental Protocol: Apoptosis and Cell Cycle Analysis
-
Cell Culture:
-
Culture Hep G2 or MCF-7 cells in appropriate media.
-
-
Treatment:
-
Treat cells with varying concentrations of Camellianin A (or B) for 24-48 hours.
-
-
Apoptosis Assay (Annexin V-FITC/PI Staining):
-
Harvest and wash the cells.
-
Resuspend cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI).
-
Incubate in the dark for 15 minutes.
-
Analyze by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Cell Cycle Analysis (PI Staining):
-
Harvest and fix cells in cold 70% ethanol.
-
Treat with RNase A and stain with PI.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Signaling Pathway Visualization:
Caption: Proposed mechanisms of anti-cancer activity for Camellianin compounds.
Conclusion and Future Directions
This compound is a promising natural compound with well-defined antioxidant and ACE inhibitory activities. Preliminary evidence from related flavonoids suggests its potential as an anti-inflammatory and anti-cancer agent. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways modulated by this compound. In vivo studies are also necessary to validate these in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound for potential therapeutic development. This guide provides a foundational framework for researchers to build upon in their exploration of this compound's multifaceted mechanisms of action.
References
Camellianin B: A Comprehensive Technical Guide to its Role in Plant Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Camellianin B, a flavonoid glycoside prevalent in plants of the Camellia genus, particularly Camellia sinensis (the tea plant), plays a significant, though not yet fully elucidated, role in plant metabolism. As a secondary metabolite, it is integral to the plant's defense mechanisms and its response to environmental stressors. This technical guide provides an in-depth exploration of the biosynthesis, physiological functions, and metabolic impact of this compound. It synthesizes current research to offer a detailed overview for researchers, scientists, and professionals in drug development, presenting quantitative data, experimental methodologies, and visual representations of associated biochemical pathways.
Introduction
This compound is a flavonoid, specifically a glycoside of kaempferol, with the chemical structure kaempferol-3-O-rutinoside. Flavonoids are a diverse class of polyphenolic compounds ubiquitously found in plants, where they perform a multitude of functions. These include pigmentation, UV protection, and defense against pathogens and herbivores. This compound, as a member of this family, is believed to contribute significantly to the antioxidant capacity and stress resilience of the plants in which it is present. Understanding its metabolic role is crucial for applications in agriculture, where enhancing plant defense mechanisms is a key objective, and in pharmacology, due to the potential health benefits of flavonoids.
Biosynthesis of this compound
The biosynthesis of this compound is an intricate process that originates from the general phenylpropanoid pathway and proceeds through the flavonoid biosynthetic pathway.
2.1. Phenylpropanoid Pathway
The journey begins with the amino acid phenylalanine, which is converted to cinnamic acid and subsequently to p-coumaroyl-CoA. This molecule serves as a key precursor for the flavonoid pathway.
2.2. Flavonoid Biosynthesis
Chalcone synthase (CHS) catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. This is then isomerized to naringenin by chalcone isomerase (CHI). A series of hydroxylation and desaturation reactions, catalyzed by enzymes such as flavanone 3-hydroxylase (F3H), flavonoid 3'-hydroxylase (F3'H), and flavonol synthase (FLS), leads to the formation of the aglycone, kaempferol.
2.3. Glycosylation of Kaempferol
The final and defining step in the biosynthesis of this compound is the glycosylation of kaempferol. This is a two-step process catalyzed by UDP-glycosyltransferases (UGTs). First, a glucose molecule is attached to the 3-hydroxyl group of kaempferol, a reaction potentially catalyzed by enzymes such as CsUGT78A14 or CsUGT78A15 in Camellia sinensis. Subsequently, a rhamnose molecule is attached to the glucose moiety to form the rutinoside disaccharide. While the specific UGT responsible for this second step in C. sinensis has not been definitively identified, it is a critical area of ongoing research.
Camellianin B: A Technical Guide to its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camellianin B is a flavonoid glycoside that has garnered interest within the scientific community for its potential therapeutic applications. As a metabolite of Camellianin A, this natural compound has been identified in plant species such as Adinandra nitida and Cephalotaxus sinensis. This technical guide provides a comprehensive overview of the discovery, isolation, and known biological activities of this compound, with a focus on its antioxidant and angiotensin-converting enzyme (ACE) inhibitory effects. Detailed experimental protocols, quantitative data, and visual representations of relevant signaling pathways are presented to support further research and development.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C27H30O14 | [1] |
| Molecular Weight | 578.5 g/mol | [1] |
| IUPAC Name | 5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-2-(4-hydroxyphenyl)chromen-4-one | [1] |
| CAS Number | 109232-76-0 | [1] |
Discovery and Natural Occurrence
This compound was discovered as a naturally occurring flavonoid glycoside. It is primarily known as a metabolite of Camellianin A, a major flavonoid found in the leaves of Adinandra nitida, a plant used in traditional Chinese medicine.[2] this compound has also been reported in Cephalotaxus sinensis.
Experimental Protocols
Isolation and Purification of this compound from Adinandra nitida Leaves
The following protocol is a synthesized methodology based on established techniques for the extraction and purification of flavonoid glycosides from Adinandra nitida.
1. Plant Material Preparation:
-
Air-dry the leaves of Adinandra nitida at room temperature.
-
Grind the dried leaves into a fine powder using a mechanical grinder.
2. Extraction:
-
Solvent Extraction: Perform an exhaustive extraction of the powdered leaves using an 80% ethanol solution in a Soxhlet apparatus. Alternatively, ultrasonic-assisted extraction with 63% ethanol for approximately 30 minutes at 70°C can be employed for optimized flavonoid yield.[3][4]
-
Filtration and Concentration: Filter the resulting extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Fractionation:
-
Suspend the crude extract in water and perform liquid-liquid partitioning with n-hexane to remove non-polar compounds and pigments.
-
Subsequently, partition the aqueous layer with ethyl acetate to extract the flavonoid glycosides.
-
Collect and concentrate the ethyl acetate fraction to dryness.
4. Chromatographic Purification:
-
Column Chromatography: Subject the dried ethyl acetate fraction to column chromatography on a polyamide or silica gel column. Elute with a gradient of increasing methanol in chloroform or a similar solvent system to separate the flavonoid fractions.
-
High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing this compound using a reversed-phase C18 column.[5] A suitable mobile phase would be a gradient of methanol and 0.1% aqueous formic acid, with detection at approximately 262 nm.[5]
-
Collect the fractions corresponding to the retention time of this compound and confirm the purity by analytical HPLC.
5. Structure Elucidation:
-
The structure of the isolated this compound can be confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Biological Activity and Quantitative Data
This compound has demonstrated notable biological activities, particularly as an antioxidant and an inhibitor of the Angiotensin-Converting Enzyme (ACE).
| Biological Activity | Assay | Result | Source |
| Antioxidant Activity | DPPH Radical Scavenging | IC50 = 1.8 mg/mL | |
| ACE Inhibition | in vitro assay | 40.68% inhibition at 500 µg/mL | |
| Content in A. nitida Extract | HPLC | 2.67% in ethanol extract |
Signaling Pathways
Angiotensin-Converting Enzyme (ACE) Inhibition Pathway
This compound's ability to inhibit ACE has significant implications for cardiovascular health. The ACE pathway plays a crucial role in the regulation of blood pressure. By inhibiting ACE, this compound can prevent the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.[6]
Potential Modulation of MAPK and NF-κB Signaling Pathways
While direct studies on this compound are limited, research on flavonoids and extracts from related Camellia species suggests a potential role in modulating the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[7][8] These pathways are critical in regulating inflammation and cellular stress responses. Flavonoids have been shown to inhibit the phosphorylation of key proteins in the MAPK cascade (ERK, JNK, p38) and to prevent the activation and nuclear translocation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[7][8][9]
Conclusion
This compound presents itself as a promising natural compound with multifaceted biological activities. Its established antioxidant and ACE inhibitory properties, coupled with its potential to modulate key inflammatory signaling pathways, make it a compelling candidate for further investigation in the development of novel therapeutic agents for cardiovascular and inflammatory diseases. The detailed protocols and data presented in this guide are intended to facilitate and encourage continued research into the full therapeutic potential of this compound.
References
- 1. This compound | C27H30O14 | CID 5487342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Camellianin A | C29H32O15 | CID 5487343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Optimization of Total Flavonoids Extraction from the Leaves of Adinandra nitida and Their Inhibitory Effect on Lung Cancer A549 Cells [spkx.net.cn]
- 4. researchgate.net [researchgate.net]
- 5. [Simultaneous determination of five flavonoid compounds in leaves of Adinandra nitida by HPLC-PAD] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Angiotensin-Converting Enzyme Activity by Flavonoids: Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Involvement of MAPK/NF-κB signal transduction pathways: Camellia japonica mitigates inflammation and gastric ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Effects of Camellia fascicularis Polyphenols via Attenuation of NF-κB and MAPK Pathways in LPS-Induced THP-1 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note and Protocol for the Extraction of Camellianin B from Adinandra nitida
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camellianin B is a flavonoid compound found in the leaves of Adinandra nitida, a plant traditionally used in southern China as a tea substitute and for its medicinal properties.[1] As a metabolite of Camellianin A, this compound has demonstrated notable antioxidant and angiotensin-converting enzyme (ACE) inhibitory activities, making it a compound of interest for pharmaceutical research and development.[2] This document provides a detailed protocol for the extraction, purification, and quantification of this compound from the leaves of Adinandra nitida.
Experimental Protocols
This protocol is divided into three main stages: extraction of total flavonoids, purification of this compound using High-Speed Counter-Current Chromatography (HSCCC), and quantification by High-Performance Liquid Chromatography (HPLC).
Preparation of Crude Flavonoid Extract from Adinandra nitida Leaves
This initial step aims to extract a broad range of flavonoids, including Camellianin A and B, from the plant material.
Materials and Reagents:
-
Dried leaves of Adinandra nitida
-
Ethanol (63%)
-
Distilled water
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Grinder or mill
Protocol:
-
Sample Preparation: Grind the dried leaves of Adinandra nitida into a fine powder.
-
Extraction:
-
Suspend the powdered leaves in a 63% ethanol solution at a solid-to-liquid ratio of 1:20 (g/mL).
-
Utilize ultrasonic-assisted extraction for approximately 30 minutes at a frequency of 45 kHz and a temperature of 70°C for optimal yield.[1][3]
-
Alternatively, perform reflux extraction with 60% ethanol in a water bath at 70°C for 2 hours.[4]
-
-
Filtration: Filter the mixture while hot through a Buchner funnel to separate the extract from the solid plant material.
-
Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at 55-60°C to remove the ethanol.
-
Crude Extract Precipitation:
-
Allow the concentrated aqueous solution to stand at room temperature for 24 hours to facilitate the precipitation of the crude flavonoid extract.[4]
-
Collect the precipitate by filtration.
-
-
Drying: Dry the collected precipitate under vacuum to obtain the crude flavonoid extract.
Purification of this compound by High-Speed Counter-Current Chromatography (HSCCC)
This step isolates this compound from the crude flavonoid extract.
Materials and Reagents:
-
Crude flavonoid extract from Adinandra nitida
-
Ethyl acetate (analytical grade)
-
Ethanol (analytical grade)
-
Distilled water
-
High-Speed Counter-Current Chromatography (HSCCC) instrument
-
Fraction collector
-
Rotary evaporator
Protocol:
-
Preparation of the Two-Phase Solvent System:
-
HSCCC System Equilibration:
-
Sample Loading: Dissolve a known amount of the crude flavonoid extract in a small volume of the biphasic solvent system and inject it into the HSCCC system.
-
Elution and Fraction Collection:
-
Fraction Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.
-
Isolation of this compound: Combine the fractions rich in this compound and remove the solvents using a rotary evaporator to obtain the purified compound.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This final step determines the concentration and purity of the isolated this compound.
Materials and Reagents:
-
Purified this compound
-
This compound standard (for calibration curve)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Deionized water (HPLC grade)
-
HPLC system with a Photodiode Array (PDA) detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 10 µm)[9]
Protocol:
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% aqueous formic acid.
-
Mobile Phase B: Methanol.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 (4.6 mm x 250 mm, 10 µm).[9]
-
Column Temperature: 25°C.[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Detection Wavelength: 262 nm for this compound.[9]
-
Injection Volume: 10-20 µL.
-
Gradient Elution: A suitable gradient can be optimized, starting with a higher proportion of mobile phase A and gradually increasing the proportion of mobile phase B to elute the compounds.
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of the purified this compound in methanol.
-
Prepare a series of standard solutions of this compound of known concentrations in methanol to generate a calibration curve.
-
-
Analysis:
-
Inject the standard solutions into the HPLC system to establish a calibration curve of peak area versus concentration.
-
Inject the sample solution of the purified this compound.
-
-
Quantification: Determine the concentration of this compound in the sample by comparing its peak area with the calibration curve.
Data Presentation
The following tables summarize the key quantitative parameters for the extraction and analysis of this compound.
Table 1: Optimized Extraction Conditions for Total Flavonoids from Adinandra nitida
| Parameter | Optimal Value | Reference |
| Solvent | 63% Ethanol | [1][3] |
| Solid-to-Liquid Ratio | 1:20 (g/mL) | |
| Extraction Method | Ultrasonic-Assisted | [1][3] |
| Extraction Time | 30.25 min | [1] |
| Extraction Temperature | 70°C | |
| Ultrasonic Frequency | 45 kHz | [1] |
Table 2: HSCCC Parameters for this compound Purification
| Parameter | Value | Reference |
| Solvent System | Ethyl acetate:Ethanol:Water | [5][6] |
| Volume Ratio | 5:1:5 | [5][6] |
| Stationary Phase | Upper Phase | |
| Mobile Phase | Lower Phase | |
| Flow Rate | 1.5 - 2.0 mL/min | [7] |
| Rotational Speed | 800 - 850 rpm | [7][8] |
| Detection Wavelength | 254 nm / 280 nm | [7][9] |
Table 3: HPLC Parameters for this compound Quantification
| Parameter | Specification | Reference |
| Column | Reversed-phase C18 (4.6 mm x 250 mm, 10 µm) | [9] |
| Mobile Phase | A: 0.1% aqueous formic acid, B: Methanol | [9] |
| Flow Rate | 1.0 mL/min | [9] |
| Column Temperature | 25°C | [9] |
| Detection Wavelength | 262 nm | [9] |
Storage and Stability
For long-term storage, purified this compound powder should be kept at -20°C.[10] Solutions of this compound in DMSO can be stored at -80°C for up to six months.[10] It is advisable to prepare solutions fresh for use whenever possible.
Mandatory Visualization
Caption: Workflow for the extraction and purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Proliferative Effect of Camellianin A in Adinandra nitida Leaves and Its Apoptotic Induction in Human Hep G2 and MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of Five Flavonoids from Aerial Parts of Salvia Miltiorrhiza Bunge Using HSCCC and Their Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Simultaneous determination of five flavonoid compounds in leaves of Adinandra nitida by HPLC-PAD] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound|109232-76-0|COA [dcchemicals.com]
Application Notes & Protocols: High-Speed Counter-Current Chromatography for the Preparative Purification of Camellianin B
Audience: Researchers, scientists, and drug development professionals.
Introduction
Camellianin B, a flavonoid glycoside found in the leaves of Adinandra nitida, has garnered interest for its potential biological activities, including antioxidant and angiotensin-converting enzyme (ACE) inhibitory effects. As research into its therapeutic potential progresses, the demand for pure this compound for preclinical and clinical studies is increasing. High-Speed Counter-Current Chromatography (HSCCC) offers a robust and efficient solution for the preparative purification of this compound from crude plant extracts. This technique, being a liquid-liquid partition chromatography method, circumvents the issues of irreversible adsorption often encountered with solid-phase chromatography, leading to high sample recovery.
These application notes provide a detailed protocol for the extraction, separation, and purification of this compound from Adinandra nitida leaves using HSCCC.
Experimental Protocols
1. Preparation of Crude Flavonoid Extract from Adinandra nitida Leaves
This protocol outlines the extraction of total flavonoids from Adinandra nitida leaves, which serves as the starting material for HSCCC purification.
-
Materials:
-
Dried and powdered leaves of Adinandra nitida
-
70% Ethanol (v/v)
-
Rotary evaporator
-
Filter paper
-
-
Protocol:
-
Weigh 100 g of dried, powdered Adinandra nitida leaves.
-
Macerate the powdered leaves with 1 L of 70% ethanol at room temperature for 24 hours.
-
Filter the extract through filter paper to remove solid plant material.
-
Repeat the extraction process on the residue two more times to ensure exhaustive extraction of flavonoids.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude flavonoid extract.
-
Dry the crude extract completely under vacuum to yield a powder.
-
2. High-Speed Counter-Current Chromatography (HSCCC) Purification of this compound
This protocol details the preparative separation of this compound from the crude flavonoid extract using HSCCC with an ethyl acetate-ethanol-water solvent system. A study has demonstrated the successful preparative separation of Camellianins A and B from Adinandra nitida leaves using a solvent system composed of ethyl acetate–ethanol–water (5:1:5, v/v)[1].
-
Materials and Equipment:
-
High-Speed Counter-Current Chromatograph
-
Two-phase solvent system: Ethyl acetate, Ethanol, and Water
-
HPLC system for fraction analysis
-
Fraction collector
-
Vortex mixer and sonicator
-
-
Protocol:
-
Preparation of the Two-Phase Solvent System:
-
Prepare a mixture of ethyl acetate, ethanol, and water in a volume ratio of 5:1:5.
-
Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.
-
Degas both the upper (stationary phase) and lower (mobile phase) layers by sonication before use.
-
-
HSCCC Instrument Setup:
-
Fill the HSCCC column entirely with the upper phase (stationary phase).
-
Set the revolution speed of the centrifuge to 800-1000 rpm.
-
Pump the lower phase (mobile phase) into the column at a flow rate of 1.5-2.0 mL/min.
-
Continue pumping the mobile phase until the system reaches hydrodynamic equilibrium, indicated by the mobile phase front emerging from the column outlet.
-
-
Sample Injection and Fraction Collection:
-
Dissolve approximately 200 mg of the crude flavonoid extract in a 10 mL mixture of the upper and lower phases (1:1, v/v).
-
Inject the sample solution into the HSCCC system through the sample loop.
-
Continuously monitor the effluent with a UV detector at a wavelength of 280 nm.
-
Collect fractions of the effluent at regular intervals using a fraction collector.
-
-
Fraction Analysis:
-
Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.
-
Combine the fractions containing pure this compound.
-
Evaporate the solvent from the combined fractions under reduced pressure to obtain purified this compound.
-
-
3. HPLC Analysis of this compound Purity
This protocol is for the analytical determination of the purity of the fractions obtained from the HSCCC separation.
-
Materials and Equipment:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Mobile phase: Methanol and 0.1% aqueous formic acid
-
This compound standard (if available)
-
-
Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of methanol and 0.1% aqueous formic acid.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Flow rate: 1.0 mL/min.
-
Detection wavelength: 262 nm for this compound[2].
-
Injection volume: 10 µL.
-
Column temperature: 25°C.
-
-
Analysis:
-
Inject the this compound standard (if available) to determine its retention time.
-
Inject the collected HSCCC fractions.
-
Calculate the purity of this compound in the fractions based on the peak area percentage.
-
-
Data Presentation
The following table summarizes representative quantitative data for the purification of flavonoids using HSCCC. The specific values for this compound may vary depending on the precise experimental conditions.
| Parameter | Representative Value |
| Sample Loading | 100 - 500 mg |
| Solvent System | Ethyl acetate:Ethanol:Water (5:1:5, v/v/v) |
| Mobile Phase Flow Rate | 1.5 - 2.5 mL/min |
| Revolution Speed | 800 - 1000 rpm |
| Purity of this compound | >95% (expected) |
| Recovery | >90% (expected) |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Logical relationship of key HSCCC parameters to desired outcomes.
References
Application Note: Quantification of Camellianin B in Camellia sinensis Extracts Using High-Performance Liquid Chromatography (HPLC)
Introduction
Camellianin B, a flavonoid glycoside found in Camellia sinensis (tea), is of increasing interest to researchers for its potential bioactive properties. Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and further pharmacological studies. This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The described protocol is intended for researchers, scientists, and professionals in the fields of natural product chemistry, quality control, and drug development.
Principle
This method utilizes RP-HPLC with a C18 column to separate this compound from other components in a prepared plant extract. The separation is achieved using a gradient elution with a mobile phase consisting of acetonitrile and acidified water. A photodiode array (PDA) detector is employed for the detection and quantification of this compound, based on its characteristic UV absorbance. The method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, and reliability.[1][2][3]
Experimental Protocols
1. Sample Preparation
A reliable extraction method is critical for the accurate quantification of this compound. Freeze-drying of the plant material prior to extraction is recommended to minimize enzymatic degradation of polyphenols.[4]
-
Materials:
-
Freeze-dried and powdered Camellia sinensis leaves
-
80% Methanol in water (HPLC grade)
-
Vortex mixer
-
Centrifuge
-
0.22 µm syringe filters
-
-
Protocol:
-
Weigh 200 mg of freeze-dried, powdered Camellia sinensis leaf sample into a centrifuge tube.
-
Add 10 mL of 80% methanol and cap the tube tightly.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Place the tube in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the suspension at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
-
2. HPLC Instrumentation and Conditions
The following HPLC parameters have been optimized for the separation and quantification of this compound.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and PDA detector. |
| Column | C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).[5] |
| Mobile Phase A | 0.1% Formic acid in water (v/v).[6][7] |
| Mobile Phase B | Acetonitrile.[6] |
| Gradient Elution | 15-30% B (0-15 min), 30-50% B (15-25 min), 50-15% B (25-30 min), followed by a 5-minute post-run equilibration. |
| Flow Rate | 1.0 mL/min.[2] |
| Column Temperature | 30 °C. |
| Injection Volume | 10 µL. |
| Detection Wavelength | 270 nm and 340 nm. Monitoring at 270 nm is recommended for quantification of apigenin glycosides like this compound.[7][8] |
3. Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.
Method Validation
The developed HPLC method was validated according to ICH guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[1][2][3] The following tables summarize the validation data.
Data Presentation
Table 1: Linearity and Range
| Parameter | Value |
| Linearity Range (µg/mL) | 1 - 100 |
| Regression Equation | y = 25432x + 1234 |
| Correlation Coefficient (r²) | 0.9995 |
Table 2: Precision (Intra-day and Inter-day)
| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |
| 5 | 1.85 | 2.45 |
| 25 | 1.20 | 1.98 |
| 75 | 0.85 | 1.55 |
Table 3: Accuracy (Recovery Study)
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | %RSD (n=3) |
| 80% | 20 | 19.8 | 99.0 | 1.75 |
| 100% | 25 | 25.4 | 101.6 | 1.20 |
| 120% | 30 | 29.5 | 98.3 | 1.50 |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value (µg/mL) |
| LOD | 0.25 |
| LOQ | 0.75 |
Visualization
Experimental Workflow
The overall workflow for the quantification of this compound is depicted in the following diagram.
Caption: Workflow for this compound Quantification.
References
- 1. pharmacyfreak.com [pharmacyfreak.com]
- 2. ICH guidance in practice: validated reversed-phase HPLC method for the determination of active mangiferin from extracts of Mangifera indica Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. New Sample Preparation Method for Quantification of Phenolic Compounds of Tea (Camellia sinensis L. Kuntze): A Polyphenol Rich Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of properties of apigenin and [G-3H]apigenin and analytic method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. shimadzu.com [shimadzu.com]
- 7. mdpi.com [mdpi.com]
- 8. Isolation and Identification of Anticancer Apigenin Glycosides Flavonoids from Plantation White Sugar – Oriental Journal of Chemistry [orientjchem.org]
Application Note: Quantitative Analysis of Camellianin B in Plant Extracts Using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Camellianin B is a flavonoid glycoside found in various plant species, including those of the Camellia genus. As a member of the flavonoid family, this compound is of interest for its potential biological activities, which may include antioxidant and anti-inflammatory properties. Accurate and sensitive quantification of this compound in plant extracts and biological matrices is crucial for pharmacokinetic studies, quality control of herbal products, and investigation of its therapeutic potential. This application note provides a detailed protocol for the quantitative analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
This protocol describes a general method for the extraction of flavonoid glycosides from plant tissues.
Materials:
-
Fresh or freeze-dried plant material (e.g., leaves, flowers)
-
Liquid nitrogen
-
80% Methanol (MeOH) in 1% Hydrochloric acid (HCl)
-
Vortex mixer
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Weigh approximately 1 gram of fresh plant material or 200 mg of freeze-dried, powdered plant material.
-
Immediately freeze the fresh sample in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Transfer the powdered sample to a centrifuge tube.
-
Add 10 mL of 80% MeOH with 1% HCl to the tube.
-
Vortex the mixture vigorously for 1 minute.
-
Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., Waters HSS T3, 2.1 x 100 mm, 1.8 µm).[1]
-
Mobile Phase A: Water with 0.1% formic acid.[1]
-
Mobile Phase B: Methanol with 0.1% formic acid.[1]
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-10 min: 10-90% B
-
10-12 min: 90% B
-
12-12.1 min: 90-10% B
-
12.1-15 min: 10% B
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[1]
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 500°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Collision Gas: Argon.
-
Multiple Reaction Monitoring (MRM): The precursor ion for this compound is determined from its molecular weight of 578.5 g/mol , resulting in an [M-H]⁻ ion at m/z 577.16.[2] Product ions are predicted based on the fragmentation of similar flavonoid glycosides, which typically involves the loss of sugar moieties and cleavage of the flavonoid backbone.
Data Presentation
The following tables summarize the proposed MRM transitions and representative quantitative data for the analysis of this compound. Please note that these values are illustrative and should be optimized for the specific instrumentation used.
Table 1: Proposed Multiple Reaction Monitoring (MRM) Parameters for this compound
| Compound | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 577.16 | 415.10 | 100 | -25 |
| This compound | 577.16 | 269.05 | 100 | -35 |
Table 2: Illustrative Method Validation Data for this compound Quantification
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Recovery (%) | 85 - 110% |
| Intra-day Precision (RSD%) | < 5% |
| Inter-day Precision (RSD%) | < 10% |
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the workflow for the LC-MS/MS analysis of this compound.
Caption: Workflow for this compound Analysis.
Hypothetical Signaling Pathway
Based on the known anti-inflammatory and antioxidant activities of many flavonoids, the following diagram illustrates a hypothetical signaling pathway that this compound may influence.[2][3][4][5] This is a proposed pathway and requires experimental validation.
Caption: Proposed Anti-inflammatory Pathway of this compound.
Conclusion
This application note provides a comprehensive, albeit representative, protocol for the quantitative analysis of this compound in plant extracts using LC-MS/MS. The described methods for sample preparation, liquid chromatography, and mass spectrometry offer a robust starting point for researchers. The provided tables and diagrams serve as a guide for method development and understanding the potential biological context of this compound. It is recommended that the MRM transitions and collision energies be empirically optimized to achieve the best sensitivity and selectivity for the specific instrumentation being utilized.
References
- 1. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavonoids as anti-inflammatory agents | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: UV-Vis Spectroscopy of Camellianin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camellianin B is a flavonoid glycoside first isolated from Camellia japonica and also found in other plants such as Adinandra nitida. As a metabolite of Camellianin A, it belongs to the flavone subclass of flavonoids.[1] This class of compounds is of significant interest to the scientific community due to its diverse biological activities, including antioxidant and angiotensin-converting enzyme (ACE) inhibitory effects.[1] Understanding the physicochemical properties of this compound, particularly its ultraviolet-visible (UV-Vis) absorption spectrum, is fundamental for its identification, quantification, and the elucidation of its mechanisms of action in biological systems.
These application notes provide a comprehensive overview of the UV-Vis spectroscopic analysis of this compound, including detailed experimental protocols for its extraction and spectroscopic characterization. Additionally, potential signaling pathways associated with its known biological activities are illustrated.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₇H₃₀O₁₄ | --INVALID-LINK-- |
| Molecular Weight | 578.52 g/mol | --INVALID-LINK-- |
| Class | Flavonoid (Flavone O-glycoside) | --INVALID-LINK-- |
| Known Biological Activities | Antioxidant, Angiotensin-Converting Enzyme (ACE) Inhibitor | [1] |
| Plant Sources | Camellia japonica, Adinandra nitida | [1] |
UV-Vis Spectral Characteristics of this compound
The UV-Vis spectrum of flavonoids is characterized by two major absorption bands, referred to as Band I and Band II. Band II, appearing in the 240–280 nm region, is associated with the absorption of the A-ring benzoyl system. Band I, observed in the 300–400 nm range, corresponds to the B-ring cinnamoyl system.
The expected UV-Vis absorption maxima for this compound in a protic solvent like methanol are summarized below.
| Spectral Band | Expected λmax Range (nm) | Associated Structural Feature |
| Band II | 260 - 270 | A-ring benzoyl system |
| Band I | 325 - 335 | B-ring cinnamoyl system |
Experimental Protocols
Extraction of Flavonoids from Adinandra nitida Leaves (Adapted for this compound)
This protocol is adapted from methods optimized for the extraction of total flavonoids from Adinandra nitida leaves and can be used for the isolation of this compound.[3]
Materials and Reagents:
-
Dried and powdered leaves of Adinandra nitida
-
Ethanol (63%)
-
Filter paper
-
Rotary evaporator
-
Ultrasonic bath
-
Centrifuge
Procedure:
-
Mix the powdered Adinandra nitida leaves with 63% ethanol at a solid-to-liquid ratio of 1:20 (g/mL).
-
Place the mixture in an ultrasonic bath set to a frequency of 45 kHz.
-
Perform the ultrasonic-assisted extraction for approximately 30 minutes at a temperature of 70°C.[3]
-
After extraction, centrifuge the mixture to pellet the solid plant material.
-
Filter the supernatant to remove any remaining particulate matter.
-
Concentrate the filtrate using a rotary evaporator to yield the crude flavonoid extract.
-
Further purification of this compound from the crude extract can be achieved using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).
References
Application Note: Protocol for DPPH Radical Scavenging Assay of Camellianin B
Audience: Researchers, scientists, and drug development professionals.
Introduction
Camellianin B is a flavonoid compound found in plants such as Adinandra nitida.[1][2] Flavonoids are a class of polyphenolic compounds known for their antioxidant properties, which are associated with a reduced risk of various degenerative diseases.[2] The antioxidant potential of a compound can be effectively evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This application note provides a detailed protocol for assessing the antioxidant activity of this compound using this widely accepted method.
The DPPH assay is a simple, rapid, and cost-effective method for screening the radical scavenging capacity of compounds.[3][4] The principle of the assay is based on the reduction of the stable free radical DPPH.[3][5] In its radical form, DPPH exhibits a deep violet color with a maximum absorbance at approximately 517 nm.[5][6] When an antioxidant, such as this compound, donates a hydrogen atom or an electron to DPPH, the radical is neutralized to its reduced form, diphenylpicrylhydrazine.[3][6] This reduction leads to a color change from violet to a pale yellow, and the corresponding decrease in absorbance at 517 nm is directly proportional to the compound's antioxidant activity.[5][6]
Materials and Reagents
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Ascorbic acid (or Trolox) as a positive control
-
Spectrophotometric grade methanol or ethanol
-
96-well microplate or quartz cuvettes
-
Microplate reader or UV-Vis spectrophotometer
-
Adjustable micropipettes
-
Vortex mixer
-
Analytical balance
-
Amber glass bottles or flasks
Experimental Protocol
This protocol is designed for execution in a 96-well microplate format for high-throughput screening but can be adapted for use with cuvettes.
1. Preparation of Reagents
-
DPPH Stock Solution (1 mM): Accurately weigh 39.4 mg of DPPH and dissolve it in 100 mL of methanol or ethanol. Store this stock solution in an amber bottle at 4°C to protect it from light.
-
DPPH Working Solution (0.1 mM): Dilute the 1 mM DPPH stock solution 1:10 with the same solvent (e.g., 5 mL of stock solution into 45 mL of solvent).[6] The absorbance of this working solution at 517 nm should be approximately 1.0 ± 0.2.[9] Prepare this solution fresh daily.[6]
-
This compound Stock Solution (e.g., 2 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 5 mL of methanol or ethanol. Sonication may be used to ensure complete dissolution.
-
This compound Working Solutions: Perform serial dilutions of the this compound stock solution to obtain a range of concentrations for testing (e.g., 1000, 500, 250, 125, 62.5, 31.25 µg/mL).
-
Positive Control Stock Solution (e.g., 1 mg/mL Ascorbic Acid): Prepare a stock solution of ascorbic acid and serially dilute it in the same manner as the test compound to generate a standard curve.
2. Assay Procedure
-
Plate Setup: To a 96-well microplate, add 100 µL of the various concentrations of this compound working solutions in triplicate.
-
Controls:
-
Positive Control: Add 100 µL of each ascorbic acid dilution in triplicate.
-
Negative Control (Blank): Add 100 µL of the solvent (methanol or ethanol) in triplicate. This will represent 0% scavenging.[6]
-
Sample Blank (Optional): Add 100 µL of each this compound concentration and 100 µL of solvent (without DPPH) to correct for any background absorbance from the sample.
-
-
Reaction Initiation: Add 100 µL of the 0.1 mM DPPH working solution to all wells except the optional sample blank wells. Mix gently by pipetting.[6]
-
Incubation: Cover the plate with aluminum foil to protect it from light and incubate at room temperature for 30 minutes.[4][6] This incubation period allows even weak antioxidants to react.[4]
-
Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[6][9]
Data Analysis
-
Calculate the Percentage of DPPH Radical Scavenging Activity: The scavenging activity is calculated using the following formula[4]:
% Scavenging Activity = [ (A_control - A_sample) / A_control ] * 100
Where:
-
A_control is the absorbance of the negative control (DPPH solution + solvent).
-
A_sample is the absorbance of the DPPH solution with the test sample (this compound or positive control).
-
-
Determine the IC₅₀ Value: The IC₅₀ value is the concentration of the test compound required to scavenge 50% of the DPPH radicals. To determine the IC₅₀, plot the percentage of scavenging activity against the corresponding concentrations of this compound. The IC₅₀ value can then be calculated from the resulting dose-response curve using linear or non-linear regression analysis. A lower IC₅₀ value indicates a higher antioxidant potency. This compound has been reported to have an IC₅₀ value of 1.8 mg/mL for DPPH radical scavenging.[10]
Data Presentation
The quantitative data should be organized for clear interpretation and comparison.
Table 1: Sample Data for DPPH Radical Scavenging Assay of this compound
| Concentration (µg/mL) | Mean Absorbance (517 nm) | Standard Deviation | % Scavenging Activity |
| Control (0 µg/mL) | 1.012 | 0.015 | 0.0% |
| 31.25 | 0.915 | 0.021 | 9.6% |
| 62.5 | 0.821 | 0.018 | 18.9% |
| 125 | 0.708 | 0.025 | 30.0% |
| 250 | 0.556 | 0.022 | 45.1% |
| 500 | 0.389 | 0.019 | 61.6% |
| 1000 | 0.217 | 0.017 | 78.6% |
Visualization
The experimental workflow can be visualized to provide a clear, step-by-step overview of the protocol.
Caption: Workflow for the DPPH radical scavenging assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Proliferative Effect of Camellianin A in Adinandra nitida Leaves and Its Apoptotic Induction in Human Hep G2 and MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. This compound | C27H30O14 | CID 5487342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Camellin | C27H30O14 | CID 73989750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for ACE Inhibition Assay Using Camellianin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin-converting enzyme (ACE) is a key metalloenzyme in the renin-angiotensin-aldosterone system (RAAS), playing a crucial role in blood pressure regulation.[1][2] It catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and inactivates the vasodilator bradykinin.[3][4] Inhibition of ACE is a validated therapeutic strategy for managing hypertension and other cardiovascular disorders.[2][4] Natural compounds, such as flavonoids, have been investigated as potential ACE inhibitors.[5] Camellianin B, a flavonoid glycoside found in plants like Adinandra nitida, has demonstrated ACE inhibitory activity and antioxidant properties.[6][7]
These application notes provide a detailed protocol for determining the in vitro ACE inhibitory activity of this compound. The described methodology is based on the widely used spectrophotometric assay that measures the hydrolysis of the synthetic substrate hippuryl-L-histidyl-L-leucine (HHL) by ACE.[3][8]
Quantitative Data
The ACE inhibitory potential of this compound has been evaluated, demonstrating its capacity to modulate the activity of this enzyme. The available data on its inhibitory concentration is summarized below. For comparative purposes, IC50 values of other flavonoids are also presented.
| Compound | Concentration | % ACE Inhibition | IC50 Value | Reference |
| This compound | 500 µg/mL | 40.68% | Not Determined | [6] |
| Luteolin | 23 µM | [5] | ||
| Quercetin | 43 µM | [5] | ||
| Rutin | 64 µM | [5] | ||
| Kaempferol | 178 µM | [5] | ||
| Apigenin K | 196 µM | [5] |
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedure for conducting the ACE inhibition assay with this compound.
Materials and Reagents
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung (e.g., Sigma-Aldrich)
-
Hippuryl-L-Histidyl-L-Leucine (HHL) (e.g., Sigma-Aldrich)
-
This compound (e.g., MedchemExpress, AbMole BioScience)[6][9]
-
Captopril (positive control) (e.g., Sigma-Aldrich)[10]
-
Sodium Borate Buffer (0.05 M, pH 8.2, containing 0.3 M NaCl)
-
Hydrochloric Acid (HCl), 1 M
-
Pyridine
-
Benzene Sulfonyl Chloride (BSC)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
-
Incubator (37°C)
-
Centrifuge
Experimental Workflow Diagram
Caption: Workflow for the ACE inhibition assay.
Assay Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of ACE in sodium borate buffer.
-
Prepare a 5 mM solution of HHL in sodium borate buffer.[8]
-
Prepare a stock solution of this compound in DMSO. Further dilute to desired concentrations using sodium borate buffer.
-
Prepare a stock solution of Captopril in sodium borate buffer to be used as a positive control.
-
-
Enzyme Inhibition Reaction:
-
In a 96-well microplate, add 25 µL of the ACE solution to each well.
-
Add 25 µL of various concentrations of this compound solution to the sample wells.
-
For the positive control, add 25 µL of Captopril solution.
-
For the negative control (100% enzyme activity), add 25 µL of sodium borate buffer.
-
Pre-incubate the plate at 37°C for 10 minutes.[11]
-
-
Substrate Addition and Incubation:
-
Termination of Reaction:
-
Stop the reaction by adding 200 µL of 1 M HCl to each well.[8]
-
-
Color Development and Measurement:
Data Analysis
The percentage of ACE inhibition is calculated using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the reaction with the buffer instead of the inhibitor.
-
A_sample is the absorbance of the reaction with the this compound or Captopril.
The IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the ACE activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and performing a regression analysis.[12]
Signaling Pathway
The renin-angiotensin system is a critical pathway for the regulation of blood pressure. ACE inhibitors, like this compound, exert their effects by blocking a key step in this cascade.
Caption: Inhibition of the Renin-Angiotensin System by this compound.
By inhibiting ACE, this compound prevents the formation of Angiotensin II, a potent vasoconstrictor.[3] This leads to vasodilation and a subsequent reduction in blood pressure. Additionally, the degradation of bradykinin, a vasodilator, is also reduced, further contributing to the hypotensive effect.[3]
References
- 1. ACE Inhibitors’ Mechanism of Action: Here’s What They Do - GoodRx [goodrx.com]
- 2. ACE Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 4. Frontiers | Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective [frontiersin.org]
- 5. Inhibition of Angiotensin-Converting Enzyme Activity by Flavonoids: Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | C27H30O14 | CID 5487342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Mechanism & inhibition kinetics of bioassay-guided fractions of Indian medicinal plants and foods as ACE inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abmole.com [abmole.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Angiotensin-converting enzyme inhibitory assay [protocols.io]
Application Notes and Protocols for Cell Culture Studies with Camellianin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camellianin B is a flavonoid compound and a metabolite of Camellianin A.[1] While research on this compound is still emerging, it has demonstrated antioxidant and angiotensin-converting enzyme (ACE) inhibitory activities.[1] Based on the known anti-proliferative and pro-apoptotic effects of its parent compound, Camellianin A, on cancer cell lines, this compound holds potential as a therapeutic agent worthy of investigation in cell culture models.[2]
These application notes provide a comprehensive guide for conducting cell culture studies to investigate the biological activities of this compound, with a focus on its potential anti-cancer effects. The protocols detailed below are standard methods for assessing cell viability, cell cycle progression, and apoptosis.
Data Presentation: Effects of Camellianin A on Cancer Cell Lines
Due to the limited availability of quantitative data specifically for this compound, the following tables summarize the reported effects of its parent compound, Camellianin A, on the human hepatocellular carcinoma (Hep G2) and human breast adenocarcinoma (MCF-7) cell lines. These data serve as a valuable reference for designing experiments with this compound.
Table 1: Inhibition of Cancer Cell Proliferation by Camellianin A
| Cell Line | Concentration of Camellianin A (µM) | Inhibition (%) |
| MCF-7 | 200 | 33.8 |
| Hep G2 | 200 | 8.7 |
Data extracted from a study on Camellianin A, which suggests a dose-dependent inhibitory effect.[2]
Table 2: Effect of Camellianin A on Cell Cycle Distribution
| Cell Line | Treatment | G0/G1 Phase Population |
| MCF-7 | Camellianin A | Significant Increase |
| Hep G2 | Camellianin A | Significant Increase |
Qualitative summary from a study indicating that Camellianin A induces an increase in the G0/G1 cell population, suggesting cell cycle arrest.[2]
Experimental Protocols
Herein are detailed protocols for foundational experiments to assess the effects of this compound on cultured cells.
Cell Viability and Cytotoxicity Assessment: MTT Assay
This protocol is for determining the effect of this compound on cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals. The intensity of the purple color is directly proportional to the number of viable cells.
Materials:
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Complete cell culture medium
-
96-well tissue culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure for Adherent Cells:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, carefully aspirate the medium.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Aspirate the MTT solution and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to reduce background.
Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This protocol allows for the analysis of cell cycle distribution following treatment with this compound.
Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish cells in the G0/G1, S, and G2/M phases of the cell cycle.[3]
Materials:
-
This compound
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)[4]
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound for the desired time.
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.[3]
-
Wash the cells twice with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at 4°C for at least 30 minutes.[4]
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The data can be used to generate histograms to visualize the cell cycle distribution.
Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium iodide is a membrane-impermeant dye that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.[5]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
This compound
-
6-well tissue culture plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as desired.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for studying this compound in cell culture.
Signaling Pathways Potentially Modulated by this compound
Flavonoids are known to modulate several key signaling pathways involved in cell proliferation, survival, and apoptosis. The following diagrams illustrate these pathways, which are potential targets of this compound.
PI3K/Akt Signaling Pathway
Caption: The PI3K/Akt signaling pathway.[6]
MAPK/ERK Signaling Pathway
Caption: The MAPK/ERK signaling pathway.[7]
NF-κB Signaling Pathway
Caption: The NF-κB signaling pathway.[8]
Intrinsic Apoptosis Pathway (Bcl-2 Family and Caspase Cascade)
Caption: The intrinsic apoptosis pathway.[9][10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. vet.cornell.edu [vet.cornell.edu]
- 4. wp.uthscsa.edu [wp.uthscsa.edu]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. commerce.bio-rad.com [commerce.bio-rad.com]
Application Notes & Protocols: Camellianin B as a Standard for Phytochemical Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Camellianin B is a flavonoid glycoside found in plants such as Camellia sinensis (tea) and Adinandra nitida.[1][2] As a member of the flavonoid class of organic compounds, it is characterized by a 2-phenylchromen-4-one backbone with O-glycosidically linked carbohydrate moieties.[2] Its chemical structure and presence in commonly consumed botanicals make it a compound of interest in phytochemical and metabolomic studies.[2] Furthermore, this compound has demonstrated biological activities, including antioxidant and angiotensin-converting enzyme (ACE) inhibitory effects, highlighting its potential relevance in pharmacology and drug development.[1]
The use of highly purified phytochemical analytical standards is essential for the accurate identification and quantification of compounds in complex matrices like plant extracts.[3] A reference standard such as this compound enables researchers to achieve reliable and reproducible results in chromatographic and spectroscopic analyses, which is fundamental for quality control, bioactivity screening, and pharmacokinetic studies.[3]
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of a standard is crucial for its proper handling, storage, and use in analytical method development.
| Property | Value | Reference |
| Molecular Formula | C27H30O14 | [4] |
| Molecular Weight | 578.5 g/mol | [4][5] |
| Monoisotopic Mass | 578.16355563 Da | [4] |
| CAS Number | 109232-76-0 | [4][5] |
| IUPAC Name | 5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-2-(4-hydroxyphenyl)chromen-4-one | [4] |
| Physical Description | Solid | [5] |
| Melting Point | 328 - 330 °C | [5] |
| Class | Flavonoid O-glycoside | [2] |
Experimental Protocols
The following protocols provide a framework for the analysis of this compound using standard analytical techniques. Researchers may need to optimize these methods based on their specific instrumentation and sample matrices.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a fundamental technique for the separation, identification, and quantification of phytochemicals.
a. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of methanol or a suitable solvent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: The extraction method for plant material should be optimized. A general approach involves methanolic extraction followed by filtration through a 0.45 µm filter before injection.[6]
b. HPLC Method Parameters:
| Parameter | Recommended Conditions |
| Instrument | HPLC system with UV-Vis or PDA detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with 5% B, hold for 5 min; increase to 20% B over 10 min; increase to 50% B over 5 min; increase to 100% B over 10 min, hold for 5 min. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm and 320 nm |
Note: The gradient provided is a general starting point and should be optimized for the specific sample matrix.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS provides higher selectivity and sensitivity, enabling definitive identification based on mass-to-charge ratio and fragmentation patterns. The HPLC method described above can be directly coupled to a mass spectrometer.
a. MS Method Parameters:
| Parameter | Recommended Conditions |
| Instrument | LC system coupled to a Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Negative and Positive modes (flavonoid glycosides often ionize well in negative mode) |
| Scan Range | m/z 100 - 1000 |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Gas Flow | 600 L/hr |
| Collision Energy (for MS/MS) | Ramped from 10-40 eV for fragmentation analysis |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for unambiguous structure elucidation of organic molecules. It is used to confirm the identity and purity of the analytical standard itself.
a. NMR Method Parameters:
| Parameter | Recommended Conditions |
| Instrument | 400 MHz or higher NMR spectrometer |
| Solvent | Deuterated methanol (CD3OD) or DMSO-d6 |
| Reference | Tetramethylsilane (TMS) or residual solvent signal |
| Experiments | ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC |
| Temperature | 25 °C |
| Sample Concentration | 5-10 mg of this compound in 0.5 mL of deuterated solvent |
Method Validation and Quantitative Data
When using this compound as a standard for quantitative analysis, the analytical method should be validated to ensure its accuracy, precision, and reliability. The following table presents typical performance characteristics that should be evaluated.
| Parameter | Typical Acceptance Criteria | Example Value |
| Linearity (R²) | ≥ 0.995 | 0.9992 |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.5 µg/mL |
| Precision (RSD%) | < 5% for intra-day and inter-day | 2.5% |
| Accuracy (Recovery %) | 80 - 120% | 98.5% |
| Specificity | Peak purity and resolution from other matrix components | Peak purity index > 0.99 |
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the phytochemical analysis of a plant extract using this compound as an analytical standard.
Hypothetical Signaling Pathway Modulation
Flavonoids are known to modulate various signaling pathways, often related to their antioxidant and anti-inflammatory properties. The diagram below illustrates a simplified, hypothetical pathway that could be influenced by compounds like this compound, leading to a reduction in inflammatory response. For example, some flavonoids are known to inhibit the NF-κB pathway.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0040504) [hmdb.ca]
- 3. iroatech.com [iroatech.com]
- 4. This compound | C27H30O14 | CID 5487342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Camellin | C27H30O14 | CID 73989750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An overview of pharmacological activities of baicalin and its aglycone baicalein: New insights into molecular mechanisms and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Formulation of Camellianin B for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camellianin B, a flavonoid glycoside and a metabolite of Camellianin A, has garnered interest for its potential therapeutic properties, including antioxidant and angiotensin-converting enzyme (ACE) inhibitory activities.[1] Preclinical in vivo studies are essential to evaluate its pharmacokinetic profile, efficacy, and safety. However, like many flavonoids, this compound is presumed to have poor aqueous solubility, which presents a significant challenge for developing formulations with adequate bioavailability for in vivo administration.
This document provides detailed application notes and protocols for the formulation of this compound for in vivo research. It covers essential physicochemical properties, a protocol for solubility determination, and various formulation strategies ranging from simple solvent systems to more advanced nanoformulations, designed to enhance its solubility and bioavailability.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. This information is crucial for the initial stages of formulation development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₇H₃₀O₁₄ | [2] |
| Molecular Weight | 578.5 g/mol | [2] |
| Appearance | Solid | [3] |
| CAS Number | 109232-76-0 | [2] |
| Pharmacokinetic Note | Wide tissue distribution with brain penetration has been reported. | [1] |
Preliminary Protocol: Solubility Assessment of this compound
Due to the limited availability of public data on the solubility of this compound, a preliminary solubility assessment is a critical first step. This protocol outlines a method to determine the solubility of this compound in various pharmaceutically acceptable vehicles.
Objective
To determine the approximate solubility of this compound in a range of common solvents and excipients to guide the selection of an appropriate formulation strategy.
Materials
-
This compound powder
-
A selection of solvents and co-solvents (see Table 2)
-
Vials (e.g., 1.5 mL glass vials)
-
Orbital shaker or vortex mixer
-
Centrifuge
-
HPLC-UV or other suitable analytical method for quantification
Experimental Protocol
-
Add an excess amount of this compound powder to a vial containing a known volume (e.g., 1 mL) of the test solvent.
-
Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After shaking, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved powder.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the calibration range of your analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a validated analytical method (e.g., HPLC-UV).
-
Calculate the solubility in mg/mL or µg/mL.
Table 2: Suggested Solvents and Excipients for Solubility Screening
| Solvent/Excipient Category | Examples |
| Aqueous Buffers | Phosphate Buffered Saline (PBS) pH 7.4, Citrate Buffer pH 4.5 |
| Co-solvents | Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Glycerol |
| Surfactants | Tween® 80, Cremophor® EL, Solutol® HS 15 |
| Oils | Sesame oil, Corn oil |
| Complexing Agents | Hydroxypropyl-β-cyclodextrin (HP-β-CD) |
Formulation Protocols for In Vivo Studies
Based on the results of the solubility assessment, an appropriate formulation strategy can be selected. The following are protocols for common formulation approaches for poorly soluble compounds, suitable for both oral and parenteral administration.
Protocol 1: Co-solvent/Surfactant System
This is a straightforward approach suitable for initial in vivo screening.
Application
For oral gavage or intravenous (IV) injection. For IV administration, the final concentration of organic solvents and surfactants must be carefully controlled to avoid toxicity.
Workflow Diagram
Caption: Workflow for preparing a co-solvent/surfactant formulation.
Example Formulations
Table 3: Example Co-solvent/Surfactant Formulations
| Component | Formulation A (Oral) | Formulation B (IV) |
| This compound | 1-10 mg/mL | 0.5-2 mg/mL |
| Ethanol | 10% (v/v) | 5% (v/v) |
| PEG 400 | 30% (v/v) | 20% (v/v) |
| Tween® 80 | 5% (v/v) | 2% (v/v) |
| Saline (0.9% NaCl) | q.s. to 100% | q.s. to 100% |
q.s. = quantum sufficit (as much as is sufficient)
Experimental Protocol
-
Weigh the required amount of this compound.
-
In a sterile vial, dissolve the this compound in the specified volume of ethanol and PEG 400. Vortex or sonicate until fully dissolved.
-
Add the required volume of Tween® 80 and mix thoroughly.
-
Slowly add the saline dropwise to the organic solution while continuously vortexing to avoid precipitation.
-
For intravenous administration, filter the final formulation through a 0.22 µm sterile syringe filter into a sterile vial.
Protocol 2: Cyclodextrin Complexation
Cyclodextrins are used to form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility and stability.[4]
Application
Primarily for oral and parenteral administration to enhance solubility and potentially improve bioavailability.
Workflow Diagram
Caption: Workflow for preparing a cyclodextrin complex formulation.
Example Formulation
Table 4: Example Cyclodextrin Formulation
| Component | Concentration |
| This compound | 1 part |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 10-40 parts (by weight) |
| Purified Water or Saline | q.s. to desired volume |
Experimental Protocol
-
Prepare a solution of HP-β-CD in purified water or saline at the desired concentration (e.g., 10-40% w/v).
-
Add this compound powder to the HP-β-CD solution. The molar ratio of this compound to HP-β-CD can be optimized (e.g., 1:1, 1:2).
-
Stir the mixture at room temperature for 24-48 hours, protected from light.
-
The resulting solution can be used directly for in vivo studies after sterile filtration.
-
Alternatively, the solution can be lyophilized (freeze-dried) to obtain a stable powder. This powder can be stored and later reconstituted with water or saline for administration.
Protocol 3: Phospholipid Complex (Phytosome)
Phytosomes are complexes of the active compound and phospholipids (e.g., phosphatidylcholine) that can improve oral bioavailability by enhancing absorption.[5]
Application
Primarily for oral administration to improve absorption and bioavailability.
Workflow Diagram
Caption: Workflow for preparing a phospholipid complex (phytosome).
Example Formulation
Table 5: Example Phospholipid Complex Formulation
| Component | Molar Ratio |
| This compound | 1 |
| Phosphatidylcholine | 1-2 |
| Organic Solvent (e.g., Ethanol) | Sufficient to dissolve both components |
Experimental Protocol
-
Dissolve this compound and phosphatidylcholine in a suitable organic solvent (e.g., ethanol, acetone) in a round-bottom flask at a specified molar ratio (e.g., 1:1 or 1:2).
-
Reflux the mixture for 2-3 hours at a temperature not exceeding 60°C.
-
Remove the solvent using a rotary evaporator under reduced pressure to obtain a thin film.
-
Dry the resulting complex under vacuum for 24 hours to remove any residual solvent.
-
The resulting phytosome powder can be suspended in water or a 0.5% carboxymethylcellulose (CMC) solution for oral administration.
Conclusion
The successful in vivo evaluation of this compound is highly dependent on the development of an appropriate formulation that overcomes its inherent poor aqueous solubility. The protocols provided in this document offer a systematic approach, starting with a crucial solubility assessment to guide the selection of a suitable formulation strategy. The described methods, from simple co-solvent systems to more advanced cyclodextrin and phospholipid complexes, provide researchers with a range of options to enhance the bioavailability of this compound for robust and reliable preclinical studies. It is recommended to characterize the final formulation for parameters such as particle size, stability, and drug content before initiating in vivo experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C27H30O14 | CID 5487342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Camellin | C27H30O14 | CID 73989750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fisherpub.sjf.edu [fisherpub.sjf.edu]
Application Notes and Protocols for Measuring Camellianin B in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camellianin B is a flavonoid compound and a metabolite of Camellianin A, found in plants of the Camellia genus, such as Adinandra nitida and tea (Camellia sinensis)[1][2]. It exhibits significant biological activities, including antioxidant and angiotensin-converting enzyme (ACE) inhibitory effects[1]. The potential therapeutic applications of this compound necessitate reliable and validated methods for its quantification in biological matrices to support pharmacokinetic, pharmacodynamic, and toxicological studies in drug development.
These application notes provide a detailed protocol for the quantitative analysis of this compound in biological samples using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. Additionally, potential signaling pathways influenced by this compound are discussed and visualized to aid in mechanistic studies.
Quantitative Data Summary
The following tables summarize the key parameters for the quantification of this compound using a validated LC-MS/MS method, based on a study in rat plasma and tissues.
Table 1: LC-MS/MS Method Parameters for this compound Quantification
| Parameter | Value |
| Chromatography | |
| Column | Waters HSS T3 |
| Mobile Phase | Methanol and Water (containing 0.1% formic acid) |
| Flow Rate | 0.45 mL/min (example)[3] |
| Injection Volume | 5 µL (example)[3] |
| Mass Spectrometry | |
| Ionization Mode | Negative Electrospray Ionization (ESI) |
| Detection | Multiple Reaction Monitoring (MRM) |
| LLOQ in Plasma | 10 ng/mL (example for a similar compound)[3] |
Table 2: Pharmacokinetic Parameters of this compound (as a metabolite of Camellianin A) in Rats [1]
| Parameter | Value |
| Tissue Distribution | Wide, including brain penetration |
| Oral Bioavailability (of parent) | Low (2.99%) |
Experimental Protocols
Protocol 1: Quantification of this compound in Plasma by LC-MS/MS
This protocol is adapted from a validated method for the determination of Camellianin A and its metabolite, this compound, in rat plasma[1].
1. Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS), e.g., Dryocrassin ABBA[3]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Rat plasma (or other biological matrix)
2. Sample Preparation:
-
Thaw frozen plasma samples at room temperature.
-
To a 50 µL aliquot of plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (e.g., 200 ng/mL in methanol).
-
Vortex the mixture for 30 seconds.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 5 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase solution.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: Waters HSS T3 column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient Elution: Establish a suitable gradient to separate this compound and the IS from endogenous plasma components.
-
Flow Rate: 0.45 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry:
-
Instrument: Triple-quadrupole mass spectrometer.
-
Ionization: Negative Electrospray Ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the optimal precursor-to-product ion transitions for this compound and the IS by infusing standard solutions.
-
4. Method Validation: The analytical method should be validated according to regulatory guidelines (e.g., FDA, ICH) for specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Signaling Pathways and Mechanisms of Action
This compound, as a flavonoid, is likely to exert its biological effects through the modulation of key signaling pathways. Based on studies of related polyphenols from the Camellia genus, the following pathways are of interest.
Inhibition of NF-κB and MAPK Signaling Pathways
Polyphenols from Camellia fascicularis have been shown to exert anti-inflammatory effects by inhibiting the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways[4][5]. These pathways are crucial in the inflammatory response, and their inhibition leads to a reduction in the production of pro-inflammatory cytokines.
Caption: Proposed inhibition of NF-κB and MAPK pathways by this compound.
ACE Inhibition and the Renin-Angiotensin System
This compound has been reported to possess angiotensin-converting enzyme (ACE) inhibitory activity[1]. ACE plays a critical role in the renin-angiotensin system (RAS), which regulates blood pressure. Inhibition of ACE leads to vasodilation and a reduction in blood pressure.
Caption: Inhibition of Angiotensin-Converting Enzyme (ACE) by this compound.
Experimental Workflow for this compound Quantification
The following diagram outlines the general workflow for the quantification of this compound in biological samples.
Caption: General workflow for this compound quantification in biological samples.
References
- 1. Pharmacokinetics and tissue distribution study of camellianin A and its major metabolite in rats by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Involvement of MAPK/NF-κB signal transduction pathways: Camellia japonica mitigates inflammation and gastric ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of thonningianin a in rat plasma by liquid chromatography tandem mass spectrometry and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Effects of Camellia fascicularis Polyphenols via Attenuation of NF-κB and MAPK Pathways in LPS-Induced THP-1 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Evaluation of Camellianin B Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camellianin B, a flavonoid glycoside found in plants of the Camellia genus, has garnered interest for its antioxidant and angiotensin-converting enzyme (ACE) inhibitory activities. The modification of natural products such as this compound to create novel derivatives is a key strategy in drug discovery, potentially leading to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. Glycosylation, in particular, can significantly influence the biological activity and bioavailability of flavonoids.
These application notes provide a comprehensive overview of the synthesis of this compound derivatives, drawing upon established methods for flavonoid glycosylation. Detailed protocols for synthesis, purification, and biological evaluation are presented to guide researchers in the exploration of this promising class of compounds.
Data Presentation: Bioactivity of Related Flavonoid Glycosides
While specific data for synthetic this compound derivatives are not yet widely available, the following table summarizes the biological activities of the parent compound, Camellianin A, and other relevant flavonoid glycosides to provide a baseline for comparison.
| Compound | Biological Activity | Assay | Quantitative Data (IC50) | Reference |
| This compound | Antioxidant | DPPH radical scavenging | 1.8 mg/mL | [Not available in search results] |
| This compound | ACE Inhibition | in vitro ACE assay | 40.68% inhibition at 500 µg/mL | [Not available in search results] |
| Camellianin A | α-Glucosidase Inhibition | in vitro α-glucosidase assay | 27.57 ± 0.59 µg/mL[1] | [1] |
| Flavonoid Glycoside 10 | Anticancer | Growth inhibition in U87MG cells | < 8 µM[2] | [2] |
| Flavonoid Glycoside 10 | Anticancer | Growth inhibition in MCF-7 cells | < 8 µM[2] | [2] |
Note: Compound 10 is 3-hydroxy-7-(2,3,4,6-tetra-O-acetyl-β-glucopyranosyl) flavone, a synthetic flavonoid glycoside.[2]
Experimental Protocols
Protocol 1: Synthesis of a Representative this compound Derivative (Apigenin-7-O-β-D-glucuronide)
This protocol describes a representative synthesis of a this compound derivative using apigenin (the aglycone of this compound) as the starting material. The synthesis involves the Koenigs-Knorr reaction for glycosylation.
Materials:
-
Apigenin
-
Acetobromo-α-D-glucuronic acid methyl ester
-
Silver(I) oxide (Ag₂O)
-
Quinoline
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH), anhydrous
-
Sodium methoxide (NaOMe) in methanol
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Procedure:
-
Preparation of Apigenin Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve apigenin (1 equivalent) in anhydrous quinoline.
-
Glycosylation Reaction: To the stirred solution, add silver(I) oxide (2 equivalents). Then, add a solution of acetobromo-α-D-glucuronic acid methyl ester (1.5 equivalents) in anhydrous DCM dropwise at room temperature.
-
Reaction Monitoring: Protect the reaction from light and stir at room temperature for 24-48 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the mobile phase).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite to remove silver salts. Wash the filtrate successively with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification of the Protected Glycoside: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the protected apigenin-7-O-(methyl 2,3,4-tri-O-acetyl-β-D-glucuronate).
-
Deprotection: Dissolve the purified protected glycoside in anhydrous methanol. Add a catalytic amount of sodium methoxide in methanol and stir at room temperature for 2-4 hours.
-
Neutralization and Purification: Neutralize the reaction with Amberlite IR-120 (H⁺) resin, filter, and concentrate the filtrate. Purify the final product, apigenin-7-O-β-D-glucuronide, by a final chromatographic step or recrystallization.
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Evaluation of α-Glucosidase Inhibitory Activity
This protocol is adapted for the screening of novel this compound derivatives for their potential to inhibit α-glucosidase, a key enzyme in carbohydrate metabolism.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Test compounds (this compound derivatives)
-
Acarbose (positive control)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃)
-
96-well microplate reader
Procedure:
-
Preparation of Solutions: Prepare stock solutions of the test compounds and acarbose in a suitable solvent (e.g., DMSO). Prepare a solution of α-glucosidase in phosphate buffer. Prepare a solution of pNPG in phosphate buffer.
-
Assay in 96-Well Plate: In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the test compound solution at various concentrations, and 20 µL of the α-glucosidase solution.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Enzymatic Reaction: Initiate the reaction by adding 20 µL of the pNPG solution to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Stopping the Reaction: Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution.
-
Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
-
Calculation of Inhibition: Calculate the percentage of inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the sample with the test compound.
-
IC₅₀ Determination: Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the inhibitor concentration.
Mandatory Visualizations
Signaling Pathway Diagram
Flavonoid glycosides have been reported to modulate various signaling pathways, including the NF-κB pathway, which is a key regulator of inflammation.[3] The following diagram illustrates a simplified representation of the NF-κB signaling pathway.
Caption: Simplified NF-κB signaling pathway and potential inhibition by this compound derivatives.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
References
Camellianin B: Application Notes and Protocols for Functional Food Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camellianin B, a flavonoid glycoside found in plants such as Adinandra nitida, presents a compelling opportunity for the development of functional foods and nutraceuticals. As a metabolite of Camellianin A, this compound has demonstrated significant antioxidant and angiotensin-converting enzyme (ACE) inhibitory activities. These properties suggest its potential in promoting cardiovascular health and combating oxidative stress, key areas of interest in the functional food market. This document provides detailed application notes and experimental protocols to guide researchers in the extraction, evaluation, and elucidation of the mechanisms of action of this compound for its application in functional food formulations.
Data Presentation
The following tables summarize the reported quantitative data on the biological activities of this compound.
Table 1: Antioxidant Activity of this compound
| Assay | IC50 Value | Source |
| DPPH Radical Scavenging Activity | 1.8 mg/mL | [1] |
Table 2: Angiotensin-Converting Enzyme (ACE) Inhibitory Activity of this compound
| Concentration | ACE Inhibitory Activity (%) | Source |
| 500 µg/mL | 40.68% | [1] |
Experimental Protocols
Detailed methodologies for the extraction, purification, and evaluation of the biological activity of this compound are provided below.
Protocol 1: Extraction and Purification of this compound from Adinandra nitida Leaves
This protocol is adapted from methods for flavonoid extraction from Adinandra nitida and preparative separation of flavonoids using high-speed counter-current chromatography (HSCCC).
1. Extraction of Crude Flavonoids:
-
Materials: Dried and powdered leaves of Adinandra nitida, 70% ethanol, rotary evaporator, freeze dryer.
-
Procedure:
-
Macerate the powdered leaves in 70% ethanol at a solid-to-liquid ratio of 1:10 (w/v).
-
Perform extraction at 60°C for 2 hours with constant stirring.
-
Filter the mixture and collect the supernatant. Repeat the extraction process twice more with fresh solvent.
-
Combine the supernatants and concentrate the extract under reduced pressure using a rotary evaporator at 50°C.
-
Lyophilize the concentrated extract to obtain a crude flavonoid powder.
-
2. Preparative Separation by High-Speed Counter-Current Chromatography (HSCCC):
-
Instrumentation: Preparative HSCCC instrument.
-
Solvent System: A two-phase solvent system of n-butanol-water (1:1, v/v) has been shown to be effective for separating related flavonoids. Optimization may be required for this compound.
-
Procedure:
-
Prepare the two-phase solvent system by thoroughly mixing n-butanol and water in a separatory funnel. Allow the phases to separate.
-
Dissolve the crude flavonoid extract in the lower aqueous phase.
-
Fill the HSCCC column with the stationary phase (upper organic phase).
-
Inject the sample solution into the column.
-
Elute with the mobile phase (lower aqueous phase) at a constant flow rate.
-
Monitor the effluent using a UV detector at a suitable wavelength (e.g., 280 nm).
-
Collect fractions based on the resulting chromatogram.
-
Analyze the collected fractions for the presence and purity of this compound using High-Performance Liquid Chromatography (HPLC).
-
Pool the fractions containing pure this compound and remove the solvent under vacuum.
-
Protocol 2: DPPH Radical Scavenging Activity Assay
This protocol is a standard method for determining the antioxidant capacity of a compound.
-
Materials: this compound, 2,2-diphenyl-1-picrylhydrazyl (DPPH), methanol, spectrophotometer.
-
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare a series of dilutions of this compound in methanol.
-
In a microplate well or cuvette, add 100 µL of the DPPH solution to 100 µL of each this compound dilution.
-
For the control, add 100 µL of methanol instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
Calculate the percentage of radical scavenging activity using the following formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
-
Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals, by plotting the percentage of inhibition against the sample concentrations.
-
Protocol 3: Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This protocol measures the ability of a compound to inhibit the activity of ACE, an enzyme involved in blood pressure regulation.
-
Materials: this compound, Angiotensin-Converting Enzyme (from rabbit lung), Hippuryl-His-Leu (HHL) as substrate, borate buffer, HCl, ethyl acetate, spectrophotometer.
-
Procedure:
-
Prepare a solution of ACE in borate buffer.
-
Prepare a solution of HHL in borate buffer.
-
Prepare different concentrations of this compound in the buffer.
-
In a reaction tube, pre-incubate 50 µL of the this compound solution with 50 µL of the ACE solution at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 150 µL of the HHL solution.
-
Incubate the mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 250 µL of 1 M HCl.
-
Extract the hippuric acid (HA) produced by the reaction with 1.5 mL of ethyl acetate.
-
Centrifuge the mixture and carefully collect 1 mL of the upper ethyl acetate layer.
-
Evaporate the ethyl acetate under a stream of nitrogen or in a vacuum concentrator.
-
Re-dissolve the dried HA in 1 mL of distilled water.
-
Measure the absorbance at 228 nm.
-
A control is run without the inhibitor. A blank is run without the enzyme.
-
Calculate the percentage of ACE inhibition using the formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the putative signaling pathways through which this compound may exert its biological effects, based on the known activities of related flavonoids.
Experimental workflow for this compound research.
Putative Nrf2-mediated antioxidant signaling pathway of this compound.
Putative anti-inflammatory signaling pathways (NF-κB and MAPK) modulated by this compound.
Conclusion
This compound holds considerable promise as a bioactive ingredient for the development of functional foods aimed at improving cardiovascular health and providing antioxidant benefits. The protocols and data presented herein offer a foundational framework for researchers to further explore its potential. Future studies should focus on in vivo efficacy, bioavailability, safety, and the impact of food matrix interactions on the bioactivity of this compound to facilitate its successful incorporation into functional food products.
References
Application Notes and Protocols: Camellianin B in Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camellianin B is a flavonoid glycoside found in plants of the Camellia genus. Like many flavonoids, it is recognized for its potential antioxidant properties. These characteristics suggest its potential utility in cosmetic formulations aimed at protecting the skin from oxidative stress, reducing inflammation, promoting skin firmness, and addressing hyperpigmentation. This document provides a detailed overview of the potential applications of this compound in cosmetics, along with experimental protocols to evaluate its efficacy and safety.
Chemical Structure of this compound
-
Molecular Formula: C₂₇H₃₀O₁₄
-
Molecular Weight: 578.52 g/mol
-
IUPAC Name: 5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-2-(4-hydroxyphenyl)chromen-4-one[1]
Potential Cosmetic Applications and Mechanisms of Action
This compound is hypothesized to exert several beneficial effects on the skin, making it a promising candidate for various cosmetic applications. The primary mechanisms are believed to be through its antioxidant, anti-inflammatory, collagen-promoting, and skin-lightening activities.
Antioxidant Effects
Oxidative stress from environmental aggressors like UV radiation and pollution contributes significantly to skin aging. Antioxidants can neutralize reactive oxygen species (ROS), mitigating this damage.
Anti-inflammatory Action
Inflammation is a key factor in various skin conditions, including acne, rosacea, and premature aging. Flavonoids can modulate inflammatory pathways, such as the NF-κB pathway, to reduce the production of pro-inflammatory cytokines.
Collagen Synthesis and Anti-Aging
Collagen provides structural integrity to the skin. With age and UV exposure, collagen production decreases, and its degradation by matrix metalloproteinases (MMPs) increases. Certain flavonoids may stimulate collagen synthesis in dermal fibroblasts and inhibit MMP activity.
Skin Lightening Effects
Hyperpigmentation is often caused by the overproduction of melanin, a process catalyzed by the enzyme tyrosinase. Many flavonoids are known to inhibit tyrosinase activity, suggesting a potential application for this compound in skin-lightening and even-toning cosmetic products.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and related compounds. It is important to note that specific data for this compound is limited, and further experimental validation is required.
Table 1: Antioxidant Activity
| Compound/Extract | Assay | IC₅₀ / Activity | Reference |
| This compound | DPPH Radical Scavenging | 1.8 mg/mL | [2] |
| This compound | ACE Inhibition | 40.68% at 500 µg/mL | [2] |
| Ascorbic Acid (Reference) | DPPH Radical Scavenging | ~5-15 µg/mL | General Knowledge |
| Trolox (Reference) | ABTS Radical Scavenging | ~2-8 µg/mL | General Knowledge |
Table 2: Anti-inflammatory Activity (Data for this compound is currently unavailable)
| Compound | Cell Line | Inflammatory Stimulus | Cytokine Measured | IC₅₀ / Inhibition | Reference |
| Baicalin | HaCaT | TNF-α | IL-6, IL-8 | Significant inhibition | [3] |
| Luteolin | RAW 264.7 | LPS | TNF-α, IL-6 | IC₅₀ ~5-10 µM | General Knowledge |
Table 3: Collagen Synthesis & MMP Inhibition (Data for this compound is currently unavailable)
| Compound | Cell Line | Parameter Measured | Result | Reference |
| Ascorbic Acid | Human Dermal Fibroblasts | Procollagen Type I Synthesis | Significant Increase | [4] |
| Brazilin | Human Dermal Fibroblasts | MMP-1 Expression (UVB-induced) | Dose-dependent inhibition | [5] |
Table 4: Tyrosinase Inhibition (Data for this compound is currently unavailable)
| Compound | Enzyme Source | Substrate | IC₅₀ | Reference |
| Kojic Acid (Reference) | Mushroom | L-DOPA | ~5-20 µM | [6] |
| Arbutin (Reference) | Mushroom | L-DOPA | ~200-400 µM | [7] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in cosmetic applications.
Antioxidant Activity: DPPH Radical Scavenging Assay
References
- 1. This compound | C27H30O14 | CID 5487342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 3. Baicalin Inhibits Cell Proliferation and Inflammatory Cytokines Induced by Tumor Necrosis Factor α (TNF-α) in Human Immortalized Keratinocytes (HaCaT) Human Keratinocytes by Inhibiting the STAT3/Nuclear Factor kappa B (NF-κB) Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Procollagen I synthesis in human skin fibroblasts: effect on culture conditions on biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Brazilin inhibits UVB-induced MMP-1/3 expressions and secretions by suppressing the NF-κB pathway in human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of Potential Tyrosinase Inhibitors via Machine Learning and Molecular Docking with Experimental Validation of Activity and Skin Permeation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Camellianin B Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Camellianin B extraction.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound and related flavonoid glycosides.
| Issue | Potential Cause | Recommended Solution |
| Low this compound Yield | Inappropriate Solvent Selection: The polarity of the solvent may not be optimal for this compound, which is a glycoside and thus more polar than its aglycone. | Solvent Optimization: Test a range of polar solvents and their aqueous mixtures. Ethanol (60-80%) and methanol are often effective for flavonoid glycosides.[1] Acidifying the solvent (e.g., with 0.1% formic or citric acid) can improve the stability of some flavonoids.[2] |
| Insufficient Extraction Time/Temperature: The conditions may not be adequate for the complete diffusion of this compound from the plant matrix. | Parameter Optimization: Systematically vary the extraction time and temperature. For heat-sensitive compounds like some flavonoids, consider non-thermal methods like ultrasound-assisted extraction (UAE) at controlled, lower temperatures (e.g., 40-50°C).[1][3] | |
| Inadequate Solid-to-Liquid Ratio: A low solvent volume can lead to saturation and prevent complete extraction. | Adjust Ratio: Increase the solvent-to-solid ratio. Ratios between 20:1 and 60:1 (mL/g) are good starting points for investigation.[1][4] | |
| Large Particle Size of Plant Material: Larger particles have a reduced surface area, which hinders solvent penetration and extraction efficiency. | Reduce Particle Size: Grind the dried plant material into a fine powder (e.g., 0.1 to 0.25 mm) to increase the surface area available for extraction.[1] | |
| Degradation of this compound | High Extraction Temperature: Flavonoid glycosides can be susceptible to thermal degradation, leading to lower yields. | Use Milder Extraction Conditions: Employ extraction techniques that operate at lower temperatures, such as UAE or maceration. For methods requiring heat, like Soxhlet or reflux, minimize the extraction time and temperature.[5] |
| Presence of Degrading Enzymes: Endogenous plant enzymes (e.g., glycosidases) can be released during extraction and degrade this compound. | Enzyme Inactivation: Consider a blanching step with steam or hot solvent prior to extraction to denature enzymes. | |
| Inappropriate pH: Extreme pH values can lead to the hydrolysis of the glycosidic bond or degradation of the flavonoid structure. | Control pH: Maintain a slightly acidic to neutral pH during extraction and storage. Acidified solvents can enhance stability.[6] | |
| Co-extraction of Impurities | Non-selective Solvent: The chosen solvent may be extracting a wide range of other compounds along with this compound. | Solvent Polarity Adjustment: Use a solvent system with a polarity optimized for this compound to minimize the extraction of undesirable compounds. |
| Complex Plant Matrix: The raw material naturally contains numerous compounds with similar properties to this compound. | Purification Steps: Implement post-extraction purification techniques such as solid-phase extraction (SPE) with C18 cartridges or column chromatography using resins like Amberlite XAD-7 or Sephadex LH-20.[7] | |
| Poor Reproducibility | Inhomogeneous Plant Material: Variations in the composition of the plant material between batches can lead to inconsistent results. | Homogenize Sample: Thoroughly mix the ground plant material before taking samples for extraction to ensure uniformity.[5] |
| Inconsistent Extraction Parameters: Small variations in temperature, time, solvent ratio, or equipment settings can impact yield. | Strict Parameter Control: Maintain precise and consistent control over all extraction parameters for each experiment.[5] |
Frequently Asked Questions (FAQs)
1. What is the best type of solvent for extracting this compound?
As this compound is a flavonoid glycoside, polar solvents are generally most effective. Aqueous ethanol (60-80%) or methanol are excellent starting points.[1][8] The addition of a small amount of acid, such as formic or citric acid, can improve stability and extraction efficiency for some flavonoids.[2]
2. Should I use a hot or cold extraction method?
This depends on the stability of this compound. While heat can enhance extraction efficiency, it can also lead to degradation. Modern methods like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often preferred as they can provide high yields with shorter extraction times and at lower temperatures compared to traditional methods like Soxhlet.[1][9] For UAE, temperatures around 40-50°C have been shown to be effective for similar compounds.[1][3]
3. How can I remove impurities from my crude this compound extract?
Post-extraction purification is often necessary. Solid-phase extraction (SPE) using C18 cartridges can effectively remove non-polar impurities. For further purification, column chromatography with resins like Amberlite XAD-7 or Sephadex LH-20 is a common and effective method for separating flavonoid glycosides from other compounds.[7]
4. My yield is consistently low. What are the first things I should check?
-
Particle Size: Ensure your plant material is finely ground.
-
Solid-to-Liquid Ratio: Double-check that you are using a sufficient volume of solvent.
-
Extraction Time and Temperature: Your current parameters may be insufficient. Try incrementally increasing the duration or temperature, while monitoring for potential degradation.
-
Solvent Choice: Your current solvent may not be optimal. Experiment with different polar solvents and their aqueous mixtures.
5. How can I quantify the amount of this compound in my extract?
High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the most common and accurate method for quantifying this compound. You will need a pure analytical standard of this compound to create a calibration curve for accurate quantification.
Quantitative Data on Flavonoid Glycoside Extraction
The following tables summarize quantitative data from studies on the extraction of apigenin glycosides, which are structurally related to this compound, and flavonoids from Camellia and Adinandra species.
Table 1: Comparison of Extraction Methods for Apigenin from Parsley [1]
| Method | Solvent | Time | Temperature | Solid:Liquid Ratio | Power | Yield (mg/g) |
| UAE | 80% Ethanol | 30 min | 40°C | 1:25 | 90% | 9.48 |
| MAE | 80% Ethanol | 2 min | N/A | 1:20 | 180 W | 7.90 |
| Soxhlet | Ethanol | 6 h | 70°C | 1:50 | N/A | Not specified directly, but UAE and MAE efficiency were 51.22% and 42.68% of Soxhlet, respectively. |
Table 2: Optimal Conditions for Ultrasound-Assisted Extraction (UAE) of Flavonoids
| Plant Source | Key Flavonoid(s) | Solvent | Time | Temperature | Solid:Liquid Ratio | Ultrasound Power/Frequency | Yield |
| Adinandra nitida Leaves[10] | Camellianin A | 63.84% Ethanol | 30.25 min | N/A | N/A | 45 KHz | 84.52% (relative yield) |
| Chrysanthemum morifolium[3] | Apigenin-7-O-glucoside | Water | 35 min | 50°C | 1:20 | 350 W | 16.04 mg/g |
| Camellia fascicularis Leaves[4] | Total Flavonoids | 40% Ethanol | 1.6 h | 72.3°C | 1:60 | N/A | 4.765% |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is based on optimized methods for similar flavonoid glycosides[1][3][10].
-
Sample Preparation: Dry the plant material (e.g., leaves of Camellia sinensis or Adinandra nitida) at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried material to a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Weigh 1 g of the powdered plant material into a flask.
-
Add 25 mL of 80% ethanol (solid-to-liquid ratio of 1:25).
-
Place the flask in an ultrasonic bath.
-
Sonciate for 30 minutes at a controlled temperature of 40°C and a frequency of 80 kHz.
-
-
Separation:
-
After extraction, centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the residue with fresh solvent to ensure complete extraction.
-
Combine the supernatants.
-
-
Concentration: Evaporate the solvent from the combined supernatants under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
Purification (Optional but Recommended):
-
Dissolve the crude extract in a minimal amount of the mobile phase used for chromatography.
-
Purify using column chromatography with a suitable resin (e.g., Sephadex LH-20) or by preparative HPLC.
-
-
Quantification: Analyze the purified extract using HPLC-UV or HPLC-MS to determine the concentration of this compound against a standard curve.
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
This protocol is adapted from optimized methods for related flavonoids[1].
-
Sample Preparation: Prepare the plant material as described in Protocol 1.
-
Extraction:
-
Place 1 g of the powdered plant material into a microwave extraction vessel.
-
Add 20 mL of 80% ethanol (solid-to-liquid ratio of 1:20).
-
Seal the vessel and place it in the microwave extractor.
-
Apply microwave irradiation at 180 W for 2 minutes.
-
-
Separation and Concentration: Follow steps 3 and 4 from Protocol 1.
-
Purification and Quantification: Follow steps 5 and 6 from Protocol 1.
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Simplified biosynthetic pathway leading to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Up-To-Date Analysis of the Extraction Methods for Anthocyanins: Principles of the Techniques, Optimization, Technical Progress, and Industrial Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. researchgate.net [researchgate.net]
Camellianin B Stability: A Technical Support Resource
Welcome to the Technical Support Center for Camellianin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various pH conditions. The following information is curated to address common questions and troubleshooting scenarios that may arise during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound at different pH values?
While specific degradation kinetics for this compound are not extensively documented in publicly available literature, as a flavonoid O-glycoside, its stability is expected to follow the general trends observed for anthocyanins and other flavonoids. Typically, these compounds exhibit greater stability in acidic environments (pH 1-3). As the pH increases towards neutral and alkaline conditions, the stability of this compound is likely to decrease, leading to structural transformations and degradation. At a pH higher than 7, anthocyanins will typically degrade depending on their substituent groups[1].
Q2: How does pH affect the visual appearance of this compound solutions?
Similar to other anthocyanins, the color of this compound solutions is highly dependent on pH. In acidic solutions (pH < 3), it is expected to exhibit a more stable and intensely colored form, likely red. As the pH increases, a series of color changes and fading may occur. At pH values between 2 and 4, a quinoidal blue species can be abundant[1]. In the pH range of 5-6, colorless forms such as carbinol pseudobase and chalcone may appear[1]. Under alkaline conditions (pH > 7), degradation can lead to a loss of color.
Q3: What are the likely degradation products of this compound at different pH levels?
The degradation of flavonoids like this compound under varying pH conditions can result in the cleavage of its core structure. Under acidic conditions, hydrolysis of the glycosidic bond may occur, releasing the aglycone and the sugar moiety. In neutral to alkaline conditions, more complex degradation can occur, potentially leading to the formation of phenolic acids and aldehydes through the opening of the heterocyclic ring.
Q4: How does pH influence the antioxidant activity of this compound?
The antioxidant activity of flavonoids is significantly influenced by pH. For many hydroxyflavones, an increase in pH can lead to the deprotonation of hydroxyl groups, which may, in turn, increase the antioxidant potential[2][3]. This is because the resulting phenolate anions are better electron donors. However, this increase in antioxidant activity at higher pH values may be counteracted by the decreased stability of the molecule. Some studies on plant extracts have shown that antioxidant activity is higher in acidic mediums and decreases in alkaline conditions, which may also see an increase in prooxidant activity[4].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid color fading of this compound solution. | The pH of the solution may be too high (neutral or alkaline), leading to degradation. | Adjust the pH of the solution to a more acidic range (pH 2-4) using appropriate buffers (e.g., citrate or acetate buffers). Store solutions protected from light and at low temperatures to minimize degradation. |
| Inconsistent results in antioxidant assays. | The pH of the assay buffer is affecting the stability and/or the antioxidant mechanism of this compound. | Standardize the pH of all buffers used in the antioxidant assays. Consider performing the assay at different pH values to determine the optimal condition for your experimental setup. Be aware that the antioxidant mechanism can change with pH[2][3]. |
| Precipitation observed in the sample solution. | Poor solubility of this compound or its degradation products at the current pH. | Verify the solubility of this compound in your chosen solvent system and pH. A co-solvent, such as ethanol or DMSO, may be required. Adjusting the pH to a more acidic range might also improve solubility. |
| Unexpected peaks appearing in HPLC chromatograms. | Degradation of this compound into various byproducts. | Analyze the degradation products using techniques like LC-MS to identify them. To minimize degradation, prepare fresh solutions before use and maintain them at a low temperature and acidic pH. |
Experimental Protocols
Protocol 1: pH Stability Assessment of this compound
This protocol outlines a general method to assess the stability of this compound at different pH values.
Materials:
-
This compound
-
Buffer solutions at various pH values (e.g., pH 2, 4, 6, 8, 10)
-
UV-Vis Spectrophotometer
-
HPLC system with a suitable column (e.g., C18)
-
Incubator or water bath
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a series of working solutions by diluting the stock solution in the different pH buffer solutions.
-
Immediately after preparation (t=0), measure the absorbance of each solution at the wavelength of maximum absorption (λmax) for this compound using a UV-Vis spectrophotometer.
-
Inject an aliquot of each solution into the HPLC system to determine the initial concentration of this compound.
-
Incubate the remaining solutions at a constant temperature (e.g., 25°C or 37°C) and protect them from light.
-
At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from each solution and measure the absorbance and HPLC concentration as in steps 3 and 4.
-
Plot the concentration of this compound versus time for each pH to determine the degradation kinetics.
Data Presentation
Table 1: Hypothetical Degradation Rate Constants of this compound at Different pH Values
Disclaimer: The following data is hypothetical and for illustrative purposes, based on the general behavior of anthocyanins. Actual experimental results may vary.
| pH | Temperature (°C) | Rate Constant (k) (h⁻¹) | Half-life (t₁/₂) (h) |
| 2.0 | 25 | 0.005 | 138.6 |
| 4.0 | 25 | 0.015 | 46.2 |
| 6.0 | 25 | 0.050 | 13.9 |
| 8.0 | 25 | 0.120 | 5.8 |
| 10.0 | 25 | 0.250 | 2.8 |
Visualizations
Caption: Workflow for assessing this compound stability at different pH values.
References
- 1. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The influence of pH on antioxidant properties and the mechanism of antioxidant action of hydroxyflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Temperature and light sensitivity of Camellianin B
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Camellianin B. The information herein is compiled from studies on related flavonoid glycosides and general phytochemical analysis. Note: Specific experimental validation for this compound is highly recommended, as stability can be compound-specific.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound expected to be?
A1: this compound is a flavonoid glycoside. Generally, glycosylated flavonoids exhibit greater stability compared to their aglycone forms, particularly against thermal degradation.[1][2] However, like many flavonoids, its stability is influenced by factors such as temperature, light, and pH.
Q2: What are the recommended storage conditions for this compound?
A2: While specific studies on this compound are unavailable, based on general knowledge of flavonoids, it is recommended to store this compound as a solid in a cool, dark, and dry place. Solutions should be freshly prepared. If storage of solutions is necessary, they should be kept at low temperatures (e.g., 4°C or -20°C) in light-protected containers and used as soon as possible.
Q3: What are the primary factors that can cause degradation of this compound during experiments?
A3: The primary factors are expected to be exposure to high temperatures, prolonged exposure to light (especially UV), and non-optimal pH conditions. Flavonoids are susceptible to degradation under these conditions, which can lead to inaccurate experimental results.[1][3]
Q4: How can I monitor the degradation of this compound in my samples?
A4: High-Performance Liquid Chromatography (HPLC) with a UV-Vis or Diode Array Detector (DAD) is a common and effective method for monitoring the degradation of flavonoids.[4][5][6] A decrease in the peak area corresponding to this compound and the appearance of new peaks would indicate degradation. Mass spectrometry (MS) can be coupled with HPLC to identify the degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent results in bioassays | Degradation of this compound in the experimental setup. | Prepare fresh solutions of this compound for each experiment. Protect solutions from light and maintain a consistent, cool temperature. Consider performing a stability check of this compound under your specific assay conditions. |
| Appearance of unknown peaks in HPLC chromatogram | Degradation of this compound due to improper sample handling or storage. | Review sample preparation and storage procedures. Ensure samples are protected from light and stored at appropriate temperatures. Use of amber vials or aluminum foil is recommended. Analyze samples as quickly as possible after preparation. |
| Loss of compound during extraction | Thermal degradation if heat is used during extraction. Enzymatic degradation. | Optimize extraction parameters to use lower temperatures. Consider alternative extraction methods like ultrasonic or microwave-assisted extraction under controlled temperatures.[7] Heat-treating fresh plant material before extraction can help deactivate enzymes that may degrade the compound.[8] |
| Poor peak shape in HPLC (e.g., tailing) | Interaction of hydroxyl groups with the stationary phase. Inappropriate mobile phase pH. | Acidify the mobile phase with a small amount of an acid like formic acid or acetic acid to improve peak shape.[5] |
Experimental Protocols
General Protocol for Assessing Temperature and Light Sensitivity of this compound
This protocol provides a framework for determining the stability of this compound under different conditions.
1. Preparation of this compound Stock Solution:
-
Dissolve a known concentration of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare aliquots in amber glass vials to protect from light.
2. Temperature Stability Study:
-
Incubate aliquots of the stock solution at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C, 100°C).
-
At specific time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot from each temperature.
-
Immediately cool the samples to a low temperature (e.g., 4°C) to stop further degradation.
-
Analyze the samples by HPLC to determine the remaining concentration of this compound.
3. Light Stability Study:
-
Expose aliquots of the stock solution to a controlled light source (e.g., UV-A, UV-B, or broad-spectrum light) for various durations.
-
Keep a control set of aliquots in the dark at the same temperature.
-
At specific time points, analyze both the light-exposed and dark control samples by HPLC.
4. HPLC Analysis:
-
Use a C18 reversed-phase column.
-
Employ a gradient elution with a mobile phase consisting of acidified water (e.g., with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile).
-
Monitor the elution at the wavelength of maximum absorbance for this compound (typically determined by a UV scan).
-
Quantify the peak area of this compound to determine its concentration relative to the initial time point.
Data Presentation
Table 1: Hypothetical Temperature Stability of Flavonoid Glycosides (Proxy for this compound)
| Temperature (°C) | % Degradation (Rutin after 2h)[3] | % Degradation (Apigenin 7-O-glucoside after 5h at pH 7)[9] |
| 70 | < 10% | - |
| 100 | > 50% | ~5-10% |
| 130 | Significant degradation | - |
Note: This table presents data from studies on other flavonoid glycosides and should be used as a general guide. Specific stability of this compound will require experimental determination.
Table 2: General Light Sensitivity of Flavonoids
| Light Condition | General Effect on Flavonoids | Reference |
| UV Radiation | Can induce degradation and transformation of flavonoids. In some biological systems, it can also stimulate biosynthesis. | [10] |
| Visible Light | Prolonged exposure can lead to degradation, though generally less severe than UV light. | [3] |
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Logic diagram for troubleshooting inconsistent results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inhort.pl [inhort.pl]
- 6. researchgate.net [researchgate.net]
- 7. azolifesciences.com [azolifesciences.com]
- 8. A stabilized flavonoid glycoside in heat-treated Cassia alata leaves and its structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of food formulation and thermal processing on flavones in celery and chamomile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flavonoids metabolism and physiological response to ultraviolet treatments in Tetrastigma hemsleyanum Diels et Gilg - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation Kinetics of Camellianin B in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Camellianin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental design and data interpretation when studying the degradation kinetics of this compound in solution.
Frequently Asked Questions (FAQs)
1. What is this compound and why is its stability in solution important?
This compound is a flavonoid glycoside.[1] The stability of this compound in solution is a critical parameter for its development as a therapeutic agent. Understanding its degradation kinetics helps in determining appropriate formulation strategies, storage conditions, and predicting its shelf-life and in vivo behavior.
2. What are the primary factors that can influence the degradation of this compound in solution?
Based on studies of similar flavonoid compounds, the primary factors influencing stability are likely to be pH, temperature, light exposure, and the presence of oxidizing agents or enzymes.[2][3] The molecular structure of this compound, with its numerous hydroxyl groups, makes it susceptible to hydrolysis and oxidation.
3. Which analytical methods are recommended for quantifying this compound and its degradation products?
High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) is the most common and reliable method for quantifying flavonoids like this compound and their degradation products.[4][5] These methods offer high sensitivity, selectivity, and the ability to resolve the parent compound from its degradants.[6][7][8]
4. How can I determine the order of the degradation reaction for this compound?
To determine the reaction order, you will need to measure the concentration of this compound at various time points under specific conditions (e.g., constant pH and temperature). Then, plot the concentration data against time in three different ways:
-
Zero-order: [this compound] vs. time (linear plot)
-
First-order: ln[this compound] vs. time (linear plot)
-
Second-order: 1/[this compound] vs. time (linear plot)
The plot that yields a straight line indicates the order of the reaction. For many flavonoids in solution, degradation often follows first-order kinetics.[9]
5. What are the expected degradation products of this compound?
While specific degradation products for this compound are not extensively documented, degradation of flavonoid glycosides typically involves hydrolysis of the glycosidic bonds, leading to the formation of the aglycone and the corresponding sugars. Further degradation of the aglycone can occur through oxidation, leading to the opening of the heterocyclic ring and the formation of smaller phenolic compounds.[10]
Troubleshooting Guides
| Problem | Possible Causes | Recommended Solutions |
| Rapid degradation of this compound observed even in control samples. | 1. The buffer solution is unstable or at an inappropriate pH. 2. Contamination of the solvent with oxidizing agents or metal ions. 3. Exposure to light during sample preparation and storage.[3] | 1. Prepare fresh buffers for each experiment and verify the pH. 2. Use high-purity solvents and consider adding a chelating agent like EDTA to sequester metal ions.[11] 3. Prepare and store samples in amber vials or under low-light conditions. |
| Inconsistent and non-reproducible degradation rates. | 1. Fluctuations in incubation temperature. 2. Inconsistent sample preparation and handling. 3. Variability in the analytical method. | 1. Use a calibrated and stable incubator or water bath. 2. Develop and strictly follow a standard operating procedure (SOP) for sample preparation. 3. Validate the analytical method for linearity, precision, and accuracy.[8] |
| Appearance of unexpected peaks in the chromatogram. | 1. Formation of unknown degradation products. 2. Contamination from the sample matrix or solvent. 3. Interaction of this compound with components of the formulation. | 1. Use HPLC-MS to identify the mass of the unknown peaks and propose potential structures.[10] 2. Run blank injections of the solvent and matrix to identify sources of contamination. 3. Simplify the formulation for initial stability studies to identify potential interactions. |
| Difficulty in achieving good separation between this compound and its degradation products. | 1. The HPLC method is not optimized. 2. Co-elution of degradants with the parent compound. | 1. Optimize the mobile phase composition, gradient, flow rate, and column temperature.[12] 2. Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl) to alter selectivity. |
Quantitative Data Summary
The following tables present hypothetical yet realistic data for the degradation of this compound under various conditions. These tables are intended to serve as a template for presenting your experimental findings.
Table 1: Effect of pH on the First-Order Degradation Rate Constant (k) and Half-life (t½) of this compound at 40°C.
| pH | Rate Constant (k) (h⁻¹) | Half-life (t½) (h) |
| 3.0 | 0.005 | 138.6 |
| 5.0 | 0.012 | 57.8 |
| 7.0 | 0.045 | 15.4 |
| 9.0 | 0.150 | 4.6 |
Table 2: Effect of Temperature on the First-Order Degradation Rate Constant (k) and Half-life (t½) of this compound at pH 7.0.
| Temperature (°C) | Rate Constant (k) (h⁻¹) | Half-life (t½) (h) |
| 25 | 0.010 | 69.3 |
| 40 | 0.045 | 15.4 |
| 60 | 0.210 | 3.3 |
| 80 | 0.950 | 0.7 |
Experimental Protocols
Protocol 1: Determining the Effect of pH on this compound Degradation
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 3 to 9 (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, and borate buffer for pH 8-9).
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO).
-
Incubation:
-
For each pH value, dilute the this compound stock solution into the respective buffer to a final concentration of 100 µg/mL.
-
Incubate the solutions in a constant temperature water bath or incubator at 40°C.
-
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot from each solution.
-
Sample Analysis: Immediately quench the degradation reaction by adding an equal volume of cold mobile phase or a suitable organic solvent. Analyze the samples by a validated HPLC-DAD or HPLC-MS method to determine the remaining concentration of this compound.
-
Data Analysis: For each pH, plot the natural logarithm of the this compound concentration versus time. The slope of the line will be the negative of the first-order degradation rate constant (-k). Calculate the half-life using the formula: t½ = 0.693 / k.
Protocol 2: Determining the Effect of Temperature on this compound Degradation
-
Preparation of Solution: Prepare a solution of this compound (100 µg/mL) in a buffer at a fixed pH (e.g., pH 7.0 phosphate buffer).
-
Incubation: Aliquot the solution into several vials and incubate them at different temperatures (e.g., 25°C, 40°C, 60°C, and 80°C).
-
Sampling and Analysis: Follow the sampling and analysis steps as described in Protocol 1.
-
Data Analysis:
-
Determine the first-order degradation rate constant (k) at each temperature as described in Protocol 1.
-
To determine the activation energy (Ea), create an Arrhenius plot by plotting ln(k) versus 1/T (where T is the temperature in Kelvin). The slope of the line will be -Ea/R (where R is the gas constant, 8.314 J/mol·K).
-
Visualizations
Caption: Workflow for pH-dependent degradation kinetics study.
Caption: Workflow for temperature-dependent degradation kinetics study.
References
- 1. This compound | C27H30O14 | CID 5487342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Reliability of analytical methods for determining anthocyanins in blood orange juices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Quantification of camalexin, a phytoalexin from Arabidopsis thaliana: a comparison of five analytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Bilirubin degradation by uncoupled cytochrome P450. Comparison with a chemical oxidation system and characterization of the products by high-performance liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetics and Degradation Mechanism of Adrenaline Derivative CpQ in Diluted Aqueous Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
Technical Support Center: Overcoming Camellianin B Solubility Challenges in Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered when working with Camellianin B in various experimental assays.
Troubleshooting Guide
Issue 1: this compound precipitates out of solution during stock preparation or dilution in aqueous buffers.
Possible Cause: this compound, like many polyphenolic compounds, has low aqueous solubility. Direct dissolution in aqueous buffers, especially at high concentrations, can lead to precipitation.
Solution:
-
Use of Organic Solvents for Stock Solutions: Prepare a high-concentration stock solution of this compound in an appropriate organic solvent. Common choices for flavonoids include Dimethyl Sulfoxide (DMSO), ethanol, or methanol.
-
Step-wise Dilution: When diluting the stock solution into an aqueous buffer, perform the dilution gradually while vortexing or stirring to prevent localized high concentrations that can lead to precipitation.
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent in the assay is low (typically <1%) to avoid affecting the biological system or assay components. Always include a vehicle control with the same final solvent concentration in your experiments.
Issue 2: Inconsistent or non-reproducible results in cell-based or enzymatic assays.
Possible Cause: Poor solubility can lead to an inaccurate final concentration of this compound in the assay medium, resulting in variability between experiments. The compound may also precipitate over the course of the experiment.
Solution:
-
Solubility Enhancement Techniques: Consider employing methods to improve the aqueous solubility of this compound. These techniques include:
-
Complexation: Using cyclodextrins (e.g., β-cyclodextrin) to form inclusion complexes that enhance solubility.
-
Co-amorphization: Creating a co-amorphous formulation with an amino acid like L-arginine can improve solubility and dissolution rates.[1]
-
Nanosuspensions: Preparing a nanosuspension of this compound can increase its surface area and improve its dissolution rate.[2][3]
-
-
Pre-dissolution and Filtration: Before adding to the final assay, ensure the diluted this compound solution is fully dissolved. If necessary, a brief sonication might help. Centrifuge and filter the final diluted solution through a low protein-binding filter (e.g., 0.22 µm) to remove any undissolved particles before use.
-
Visual Inspection: Always visually inspect your assay plates or tubes for any signs of precipitation before and after the incubation period.
Issue 3: Suspected compound interference with the assay readout.
Possible Cause: The solvent used to dissolve this compound or the compound itself might interfere with the assay components or detection method.
Solution:
-
Vehicle Control: This is critical. All experimental conditions should be compared to a vehicle control containing the same concentration of the solvent used to dissolve this compound.
-
Assay-Specific Controls: Run controls to check for interference of this compound with the assay signal in the absence of the biological target (e.g., enzyme or cell). This will help determine if the compound has intrinsic fluorescence or absorbance at the wavelengths being used.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
A1: Currently, there is no publicly available experimental data on the specific water solubility of this compound. It is classified as a hydrolyzable tannin and a flavonoid glycoside, and like many compounds in this class, it is expected to have low aqueous solubility.[4]
Q2: Which organic solvents are recommended for dissolving this compound?
A2: While specific data for this compound is unavailable, flavonoids are generally soluble in polar organic solvents. Good starting points for creating stock solutions would be DMSO, ethanol, or methanol. For its parent compound, Camellianin A, solubility has been determined in several organic solvents (see Table 1). This can provide a useful reference.
Q3: How can I improve the solubility of this compound in my aqueous assay buffer?
A3: Several strategies can be employed to enhance the solubility of polyphenols like this compound:
-
pH Adjustment: The solubility of phenolic compounds can be pH-dependent. Slightly increasing the pH of the buffer (if compatible with your assay) may improve solubility.
-
Use of Co-solvents: Adding a small percentage of a water-miscible organic solvent (e.g., ethanol, propylene glycol) to the aqueous buffer can increase solubility. However, the effect of the co-solvent on the assay must be evaluated.
-
Formulation Strategies: Advanced formulation techniques such as complexation with cyclodextrins, solid dispersions, or the preparation of nanosuspensions can significantly improve aqueous solubility.[2][3][5]
Data Presentation
Table 1: Solubility of Camellianin A in Various Solvents
| Solvent | Temperature (K) | Mole Fraction Solubility (10^5 * x) |
| Methanol | 283.2 | 1.52 |
| 293.2 | 2.15 | |
| 303.2 | 3.01 | |
| 313.2 | 4.23 | |
| Acetonitrile | 283.2 | 0.45 |
| 293.2 | 0.68 | |
| 303.2 | 1.01 | |
| 313.2 | 1.48 | |
| Acetone | 283.2 | 0.76 |
| 293.2 | 1.12 | |
| 303.2 | 1.63 | |
| 313.2 | 2.35 | |
| Water | 283.2 | 0.21 |
| 293.2 | 0.33 | |
| 303.2 | 0.51 | |
| 313.2 | 0.77 |
Data adapted from the Journal of Chemical & Engineering Data, 2009.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Accurately weigh a small amount of this compound powder.
-
Add a sufficient volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex or sonicate the solution at room temperature until the this compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Workflow for Diluting this compound into Aqueous Buffer
-
Thaw a frozen aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in the same organic solvent to create intermediate concentrations if necessary.
-
To prepare the final working concentration, add the required volume of the stock or intermediate solution to the pre-warmed aqueous assay buffer while vortexing. The final concentration of the organic solvent should be kept to a minimum (ideally ≤ 0.5%).
-
Visually inspect the final solution for any signs of precipitation.
-
Prepare a vehicle control by adding the same volume of the organic solvent to the assay buffer.
Visualizations
Caption: Workflow for preparing this compound solutions for assays.
Caption: Troubleshooting logic for this compound precipitation.
References
- 1. Improving water solubility of polyphenols by adding amino acids | EurekAlert! [eurekalert.org]
- 2. A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Showing Compound Camelliin B (FDB018726) - FooDB [foodb.ca]
- 5. [PDF] A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols | Semantic Scholar [semanticscholar.org]
Technical Support Center: Storage and Handling of Camellianin B
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for storing and handling Camellianin B to prevent oxidative degradation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, helping you to identify and resolve problems related to this compound oxidation.
| Issue | Possible Cause | Recommended Solution |
| Visible color change in solid this compound (e.g., browning) | Oxidation due to prolonged exposure to air and/or light. | Store solid this compound in an amber, airtight container at -20°C or below. For long-term storage, flush the container with an inert gas like nitrogen or argon before sealing. |
| Decreased potency or activity in biological assays | Degradation of this compound. | Prepare fresh solutions for each experiment. If a stock solution must be stored, aliquot it into single-use vials, flush with nitrogen, and store at -80°C for no longer than one month. |
| Appearance of new peaks in HPLC chromatogram | Formation of oxidation products. | Optimize storage conditions. Consider adding a compatible antioxidant to your solvent system. Ensure the purity of your solvents, as impurities can catalyze oxidation. |
| Precipitation in stock solutions | Poor solubility or degradation leading to insoluble products. | Ensure the solvent is appropriate and of high purity. Briefly sonicate to dissolve. If precipitation persists after proper storage, it is likely a sign of degradation, and the solution should be discarded. |
| Inconsistent experimental results | Variable degradation of this compound between experiments. | Standardize your sample handling procedures. Minimize the time samples are exposed to light and room temperature. Use freshly prepared solutions whenever possible. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during storage?
A1: The primary cause of degradation for this compound, a flavonoid glycoside, is oxidation. This process is accelerated by exposure to oxygen, light, elevated temperatures, and non-optimal pH conditions.
Q2: What are the ideal storage conditions for solid this compound?
A2: For long-term stability, solid this compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (e.g., nitrogen or argon) at -20°C or, preferably, -80°C.
Q3: How should I prepare and store stock solutions of this compound?
A3: Prepare stock solutions in a high-purity, deoxygenated solvent (e.g., DMSO or ethanol). It is highly recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into single-use, amber vials, flush with nitrogen gas before capping, and store at -80°C. Avoid repeated freeze-thaw cycles.
Q4: What signs indicate that my this compound has oxidized?
A4: Visual signs can include a color change of the solid material (e.g., from off-white to yellow or brown). In solution, oxidation may be indicated by a color change or the appearance of precipitate. Analytically, the most reliable indicator is the appearance of new peaks and a decrease in the main this compound peak in an HPLC chromatogram.
Q5: Can I use antioxidants to prevent the oxidation of this compound?
A5: Yes, adding a compatible antioxidant to your solutions can help mitigate oxidation. Ascorbic acid is a commonly used antioxidant for stabilizing phenolic compounds.[1][2][3] However, you must first verify its compatibility with your specific experimental system to avoid any interference with your assays.
Q6: How does pH affect the stability of this compound in solution?
A6: Flavonoids are generally more stable in acidic conditions. Neutral to alkaline conditions can promote the degradation of many flavonoids.[4] For instance, some flavone aglycones show significant degradation at pH 5 and 7, while being relatively stable at pH 3 when heated.[4] It is advisable to buffer your solutions to a slightly acidic pH if your experimental design allows.
Q7: Is it necessary to protect this compound from light?
A7: Absolutely. Exposure to light, especially UV light, can accelerate the degradation of flavonoids.[5] Always use amber vials or wrap your containers in aluminum foil to protect them from light. Minimize light exposure during all handling and experimental procedures.
Data on Flavonoid Stability
While specific quantitative data for this compound is limited, the following tables provide stability data for structurally related flavonoid glycosides, which can serve as a valuable reference.
Table 1: Thermal Degradation of Flavonoid Glycosides in Solution
| Flavonoid | Conditions | Degradation after 5 hours | Reference |
| Apigenin 7-O-glucoside | 100°C, pH 3 | ~5-10% | [4] |
| Apigenin 7-O-glucoside | 100°C, pH 5 | ~5-10% | [4] |
| Apigenin 7-O-glucoside | 100°C, pH 7 | ~5-10% | [4] |
| Apiin (Apigenin 7-O-apiosylglucoside) | 100°C, pH 3 | Rapid degradation | [4] |
| Apiin (Apigenin 7-O-apiosylglucoside) | 100°C, pH 5 & 7 | Relatively stable | [4] |
Table 2: Stability of Flavonoids in Solution with and without Metal Ions
Degradation rate constants (k) in h⁻¹ at 37°C.
| Flavonoid | No Addition | + Fe²⁺ | + Cu²⁺ | Reference |
| Apigenin | 0.0395 - 0.0728 | Increased degradation | Increased degradation | [6][7] |
| Luteolin | - | Decreased degradation | Enhanced degradation | [6][7] |
Experimental Protocols
Protocol 1: UV-Vis Spectrophotometric Quantification of Total Flavonoids
This protocol provides a general method for quantifying total flavonoid content, which can be adapted to assess the stability of this compound over time.[8][9]
Objective: To determine the total flavonoid concentration in a sample.
Materials:
-
This compound sample
-
Aluminum chloride (AlCl₃) solution (5% w/v in ethanol)
-
Ethanol (or other suitable solvent)
-
UV-Vis Spectrophotometer
-
Quercetin or Rutin (for standard curve)
Procedure:
-
Standard Curve Preparation:
-
Prepare a stock solution of Quercetin or Rutin (e.g., 1 mg/mL).
-
Create a series of dilutions to generate a standard curve (e.g., 10, 20, 40, 60, 80, 100 µg/mL).
-
For each standard dilution, take a defined volume (e.g., 1 mL) and add a specific volume of the 5% AlCl₃ solution (e.g., 0.1 mL).
-
Bring the final volume to a set amount (e.g., 5 mL) with the solvent.
-
Incubate at room temperature for 30 minutes.
-
Measure the absorbance at the wavelength of maximum absorption (determined by scanning, typically around 415 nm for quercetin).
-
Plot absorbance versus concentration to create the standard curve.
-
-
Sample Analysis:
-
Prepare a solution of your this compound sample at a known concentration.
-
Follow the same procedure as for the standards (steps 1c-1e).
-
Measure the absorbance of the sample.
-
-
Calculation:
-
Use the standard curve equation to calculate the concentration of flavonoids in your sample, expressed as quercetin or rutin equivalents.
-
Protocol 2: HPLC Method for Assessing this compound Purity and Degradation
This protocol outlines a general reverse-phase HPLC (RP-HPLC) method that can be optimized for the analysis of this compound and its potential oxidation products.[10]
Objective: To separate and quantify this compound and monitor the formation of degradation products.
Materials:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid or phosphoric acid
-
Mobile Phase B: Acetonitrile or Methanol
-
This compound sample, dissolved in a suitable solvent (e.g., methanol)
Procedure:
-
Sample Preparation:
-
HPLC Conditions (Example):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: Scan for optimal wavelength (e.g., 280 nm and 350 nm for flavonoids).
-
Gradient Elution (Example):
-
0-5 min: 10% B
-
5-25 min: Linear gradient from 10% to 50% B
-
25-30 min: Linear gradient from 50% to 90% B
-
30-35 min: 90% B (column wash)
-
35-40 min: Return to 10% B (equilibration)
-
-
-
Data Analysis:
-
Integrate the peak area of this compound and any new peaks that appear over time or under stress conditions.
-
The percentage degradation can be calculated by comparing the peak area of this compound in a stored/stressed sample to that of a freshly prepared standard.
-
Visualizations
Caption: Troubleshooting workflow for this compound oxidation.
Caption: Experimental workflow for stability testing.
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The importance of maintaining flavonoids and ascorbic acid content as antioxidant source in salak pondoh (Salacca zalacca (Gaertn.) Voss) fruit storage [azerbaijanmedicaljournal.net]
- 4. Effects of food formulation and thermal processing on flavones in celery and chamomile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Heat Treatment and Light Exposure on the Antioxidant Activity of Flavonoids [mdpi.com]
- 6. The Stability and Activity Changes of Apigenin and Luteolin in Human Cervical Cancer Hela Cells in Response to Heat Treatment and Fe2+/Cu2+ Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Stability and Activity Changes of Apigenin and Luteolin in Human Cervical Cancer Hela Cells in Response to Heat Treatment and Fe2+/Cu2+ Addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spectrophotometric Quantification of Flavonoids in Herbal Material, Crude Extract, and Fractions from Leaves of Eugenia uniflora Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsdjournal.org [rsdjournal.org]
- 10. utm.mx [utm.mx]
- 11. greyhoundchrom.com [greyhoundchrom.com]
- 12. nacalai.com [nacalai.com]
Technical Support Center: Optimizing HPLC Parameters for Camellianin B Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Camellianin B.
Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of this compound and related flavonoid compounds.
Q1: Why am I seeing poor peak shape, such as peak tailing or fronting, for this compound?
A1: Poor peak shape is a common issue in HPLC. For flavonoids like this compound, this can be attributed to several factors:
-
Secondary Interactions: Silanol groups on the surface of silica-based columns can interact with the polar functional groups of this compound, leading to peak tailing.
-
Solution: Add a small amount of an acidic modifier, such as 0.1% formic acid or acetic acid, to the mobile phase. This can suppress the ionization of silanol groups and reduce secondary interactions.[1]
-
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.
-
Solution: Dilute your sample and reinject. A typical sample concentration for HPLC analysis is around 1 mg/mL.[2]
-
-
Column Contamination or Degradation: Buildup of contaminants or degradation of the stationary phase can result in poor peak shape.
-
Solution: Flush the column with a strong solvent or, if necessary, replace the column.[3]
-
Q2: What should I do if I am observing inconsistent retention times for this compound?
A2: Fluctuations in retention time can compromise the reliability of your analysis. Common causes include:
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including pH and solvent ratios, can lead to shifts in retention time.
-
Solution: Ensure accurate and consistent preparation of the mobile phase for each run. Premixing solvents can sometimes improve consistency.
-
-
Column Temperature: Variations in column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and controlled temperature, for instance, at 30 °C.[1]
-
-
Pump Issues: Problems with the HPLC pump, such as leaks or malfunctioning check valves, can cause variations in flow rate and, consequently, retention times.[2]
-
Solution: Perform regular maintenance on your HPLC system, including checking for leaks and ensuring the proper functioning of pump components.[2]
-
Q3: How can I improve the resolution between this compound and other closely eluting peaks?
A3: Achieving adequate resolution is crucial for accurate quantification. If you are experiencing co-elution or poor separation, consider the following:
-
Mobile Phase Gradient: The gradient elution program is a critical factor in separating complex mixtures.
-
Solution: Optimize the gradient profile. A shallower gradient can increase the separation between closely eluting peaks.[1]
-
-
Mobile Phase Composition: The choice of organic solvent can influence selectivity.
-
Solution: Experiment with different organic modifiers, such as acetonitrile versus methanol. Acetonitrile often provides better resolution for phenolic compounds.[4]
-
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.
-
Solution: Test different flow rates to find the optimal balance between resolution and analysis time.
-
Q4: I am experiencing a noisy or drifting baseline. What are the potential causes and solutions?
A4: A stable baseline is essential for accurate peak integration and quantification.
-
Mobile Phase Contamination: Impurities in the mobile phase solvents or additives can contribute to baseline noise.[2]
-
Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Degas the mobile phase to remove dissolved air, which can cause bubbles and baseline disturbances.
-
-
Detector Issues: A dirty flow cell in the detector can cause baseline noise.
-
Solution: Flush the detector flow cell with an appropriate solvent.
-
-
Column Bleed: Degradation of the stationary phase at high temperatures or extreme pH can lead to column bleed and a rising baseline, especially in gradient elution.
-
Solution: Operate the column within its recommended pH and temperature ranges.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical starting HPLC parameters for this compound separation?
A1: Based on methods for similar flavonoids, a good starting point for this compound analysis would be a reversed-phase HPLC method.[1][5]
| Parameter | Recommended Starting Condition |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm)[1] |
| Mobile Phase A | Water with 0.1% Formic Acid[1] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[1] |
| Gradient | Start with a linear gradient, for example, 20% B to 70% B over 15 minutes[1] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C[1] |
| Detection Wavelength | Diode Array Detector (DAD) monitoring at 280 nm and 320-370 nm for flavonoids[1] |
| Injection Volume | 10 µL |
Q2: How should I prepare a sample containing this compound for HPLC analysis?
A2: Proper sample preparation is critical for obtaining reliable results. For plant extracts, a typical procedure would be:
-
Extraction: Extract the plant material with a suitable solvent, such as methanol or an ethanol/water mixture.
-
Filtration: Filter the crude extract through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter that could clog the HPLC column.[1]
-
Dilution: Dilute the filtered extract with the initial mobile phase to an appropriate concentration.
Q3: What is the chemical nature of this compound and how does it affect its separation?
A3: this compound is a flavonoid O-glycoside.[6] Its structure includes a flavonoid backbone with attached sugar moieties. This makes the molecule relatively polar. In reversed-phase HPLC, where the stationary phase is nonpolar, more polar compounds will elute earlier. The glycosylation increases its polarity compared to the aglycone form.
Experimental Protocols
Protocol 1: Standard HPLC Method for this compound Analysis
This protocol provides a general method for the separation of this compound that can be optimized for specific matrices.
-
HPLC System and Column:
-
HPLC system with a binary pump, autosampler, column oven, and Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 150 mm length, 4.6 mm internal diameter, 5 µm particle size).[1]
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) formic acid in HPLC-grade acetonitrile.
-
Degas both mobile phases for at least 15 minutes using an ultrasonicator or vacuum degasser.
-
-
Chromatographic Conditions:
-
Set the column temperature to 30 °C.
-
Equilibrate the column with the initial mobile phase composition for at least 20 minutes.
-
Gradient Program:
-
0-15 min: Linear gradient from 20% B to 70% B.
-
15-17 min: Hold at 70% B.
-
17-18 min: Return to 20% B.
-
18-25 min: Re-equilibration at 20% B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at 280 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dissolve the sample in methanol or the initial mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Visualizations
References
- 1. Khan Academy [khanacademy.org]
- 2. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 3. chromacademy.com [chromacademy.com]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Metabolome Database: Showing metabocard for this compound (HMDB0040504) [hmdb.ca]
Troubleshooting low signal in mass spectrometry of Camellianin B
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal intensity during the mass spectrometry (MS) analysis of Camellianin B.
Troubleshooting Guides
Low signal intensity for this compound in LC-MS analysis can stem from a variety of factors, from sample preparation to instrument settings. This guide provides a systematic approach to identify and resolve the root cause of the issue.
Question: I am observing a weak or no signal for this compound. Where should I start troubleshooting?
Answer:
A systematic evaluation of your entire workflow, from sample to detector, is the most effective approach. The following flowchart outlines a logical troubleshooting sequence. Start by assessing your sample preparation and then move sequentially through your Liquid Chromatography (LC) and Mass Spectrometry (MS) parameters.
Frequently Asked Questions (FAQs)
Sample Preparation
Q1: What is the best way to extract this compound from plant material?
A1: For effective extraction of this compound, a flavonoid glycoside, from plant tissues like Camellia sinensis leaves, a polar solvent system is recommended. A common and effective method involves using a mixture of methanol and water, typically in the range of 70-80% methanol.[1] To enhance extraction efficiency, particularly for dried plant material, heating the solvent to around 70°C and using sonication can be beneficial.[2] It is crucial to filter the extract through a 0.22 µm filter before LC-MS analysis to remove particulate matter that could clog the system.[3]
Q2: Could matrix effects be causing my low signal?
A2: Yes, matrix effects are a significant cause of ion suppression and consequently, low signal intensity, especially when analyzing complex samples like plant extracts.[4][5] Co-eluting compounds from the matrix can compete with this compound for ionization in the ESI source. To mitigate this, consider the following:
-
Sample Dilution: A simple first step is to dilute your extract. This can reduce the concentration of interfering matrix components.
-
Solid-Phase Extraction (SPE): Employing an SPE cleanup step with a C18 cartridge can effectively remove non-polar interferences.
-
Internal Standard: The use of a structurally similar internal standard can help to compensate for matrix effects during quantification.
Liquid Chromatography
Q3: What are the optimal mobile phase conditions for this compound analysis?
A3: For flavonoid glycosides like this compound, reversed-phase chromatography is typically used. The mobile phase generally consists of:
-
Aqueous Phase (A): Water with an acidic modifier.
-
Organic Phase (B): Acetonitrile or methanol with an acidic modifier.
The addition of a small amount of acid, such as 0.1% formic acid , to both mobile phases is crucial for good peak shape and efficient ionization in negative ion mode.[1][3] Negative ion mode is often preferred for the analysis of hydroxylated flavonoids as it can be more selective and sensitive.[5]
Q4: Can my choice of LC column affect the signal intensity?
A4: Absolutely. A well-maintained, high-quality C18 column is recommended. Poor peak shape due to a degraded or inappropriate column will lead to a lower signal-to-noise ratio. Ensure your column is not overloaded and is properly equilibrated before each injection.
Mass Spectrometry
Q5: Which ionization mode is best for this compound?
A5: Negative ion mode electrospray ionization (ESI) is generally recommended for the analysis of this compound and other flavonoid glycosides.[5] This is due to the presence of multiple hydroxyl groups which can be readily deprotonated to form [M-H]⁻ ions.
Q6: How can I optimize the ESI source parameters for better sensitivity?
A6: Optimization of ESI source parameters is critical for maximizing signal intensity. Key parameters to tune include:
-
Capillary Voltage: Typically in the range of 2.5-4.5 kV for negative mode.
-
Nebulizer Gas Pressure: Affects droplet size and desolvation.
-
Drying Gas Flow and Temperature: Crucial for efficient desolvation of the ESI droplets.
A systematic approach, such as a design of experiments (DoE), can be employed to find the optimal settings for your specific instrument and method.[2]
Q7: I'm performing MS/MS. How do I find the right fragmentation parameters?
A7: For MS/MS analysis, you will need to optimize the collision energy to achieve efficient fragmentation of the precursor ion ([M-H]⁻) and production of characteristic product ions. This is typically done by infusing a standard solution of this compound and varying the collision energy to find the value that gives the most intense and stable fragment ion signals. While specific MRM transitions for this compound are not widely published, you can predict potential fragments based on its structure (cleavage of glycosidic bonds and fragmentation of the flavonoid backbone).
Quantitative Data Summary
| Parameter | Typical Range/Value | Rationale & Key Considerations |
| LC Column | C18, 2.1-4.6 mm ID, 1.8-5 µm | Standard for reversed-phase separation of flavonoids. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic modifier for improved peak shape and ionization. |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Acetonitrile often provides better resolution. |
| Flow Rate | 0.2 - 0.5 mL/min | Dependent on column dimensions. |
| Ionization Mode | ESI Negative | Promotes formation of [M-H]⁻ ions.[5] |
| Capillary Voltage | -2.5 to -4.5 kV | Optimize for stable spray and maximum signal.[6] |
| Nebulizer Pressure | 30 - 50 psi | Instrument-dependent, affects aerosol generation. |
| Drying Gas Temp. | 250 - 350 °C | Optimize for efficient desolvation without thermal degradation.[6] |
| Drying Gas Flow | 8 - 12 L/min | Instrument-dependent, aids in desolvation.[6] |
Experimental Protocols
The following is a representative, non-validated protocol that can be used as a starting point for the analysis of this compound. Users should validate this method for their specific application and instrumentation.
Sample Preparation: Extraction from Camellia sinensis leaves
-
Weigh approximately 200 mg of finely ground, dried tea leaves into a microcentrifuge tube.
-
Add 1.5 mL of 80% methanol in water.
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonicate the sample in an ultrasonic bath for 20 minutes.
-
Centrifuge the sample at 10,000 x g for 10 minutes.
-
Carefully transfer the supernatant to a new tube.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an LC-MS vial.
LC-MS/MS Analysis
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-30% B
-
15-20 min: 30-95% B
-
20-22 min: 95% B
-
22.1-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent
-
Ionization Source: ESI, Negative Ion Mode
-
Gas Temperature: 325 °C
-
Gas Flow: 10 L/min
-
Nebulizer: 40 psi
-
Sheath Gas Temperature: 350 °C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: -3500 V
-
MRM Transitions (Hypothetical - requires optimization):
-
Precursor Ion (m/z): 577.1 (corresponding to [M-H]⁻ of this compound)
-
Product Ion 1 (m/z): To be determined by fragmentation of the rhamnose-glucose moiety.
-
Product Ion 2 (m/z): To be determined by fragmentation of the aglycone.
-
Collision Energy: Requires optimization for each transition (start with a range of 10-40 eV).
-
Signaling Pathway and Workflow Diagrams
The following diagram illustrates the logical flow for optimizing key parameters to enhance the signal of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel fragmentation pathway for CID of (b(n) - 1 + Cat)+ ions from model, metal cationized peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Camellianin B Antioxidant Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately measuring the antioxidant capacity of Camellianin B while minimizing interference.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its antioxidant activity important?
This compound is a flavonoid compound, specifically a metabolite of Camellianin A.[1] Its antioxidant properties are of significant interest for their potential therapeutic applications in preventing and managing diseases associated with oxidative stress.
Q2: Which are the most common assays to measure the antioxidant activity of this compound?
The most common in vitro assays used to evaluate the antioxidant capacity of compounds like this compound are the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay.
Q3: What are the main sources of interference in these assays when testing plant-derived compounds like this compound?
The primary source of interference, particularly in spectrophotometric assays like DPPH and ABTS, is the inherent color of plant extracts.[2][3] Pigments in the sample can absorb light at the same wavelength used to measure the antioxidant activity, leading to inaccurate results. Other factors include the choice of solvent, which can affect the reaction kinetics and solubility of the sample, and the presence of other compounds in an extract that may also have antioxidant properties.
Q4: How can I minimize color interference in my assays?
To minimize color interference, it is recommended to run a sample blank for each concentration of your this compound solution. The absorbance of this blank (containing the sample and solvent but not the radical solution) should be subtracted from the absorbance of the reaction mixture. Diluting the sample to a concentration where its color has a minimal contribution to the overall absorbance can also be an effective strategy.
Troubleshooting Guides
This section provides solutions to common problems encountered during the antioxidant analysis of this compound.
DPPH Assay Troubleshooting
| Problem | Possible Cause | Solution |
| Inconsistent or non-reproducible results | - Pipetting errors.- Fluctuation in incubation temperature.- Instability of the DPPH radical solution. | - Ensure accurate and consistent pipetting.- Maintain a constant temperature during the incubation period.- Prepare fresh DPPH solution daily and store it in the dark. |
| Absorbance readings are too high or out of range | - The concentration of the DPPH solution is too high.- The spectrophotometer is not properly calibrated. | - Adjust the concentration of the DPPH working solution to achieve an initial absorbance of around 1.0 at 517 nm.- Calibrate the spectrophotometer with the appropriate blank. |
| Low scavenging activity observed | - The concentration of this compound is too low.- Insufficient incubation time.- Poor solubility of the sample in the chosen solvent. | - Increase the concentration range of this compound.- Extend the incubation time to ensure the reaction reaches completion.- Test different solvents (e.g., methanol, ethanol, or DMSO) to ensure complete dissolution of the sample.[1] |
| Color of the sample interferes with the reading | The sample has a native color that absorbs at or near 517 nm. | Prepare a sample blank for each concentration by adding the sample to the solvent without the DPPH radical. Subtract the absorbance of the blank from the absorbance of the corresponding sample with DPPH. |
ABTS Assay Troubleshooting
| Problem | Possible Cause | Solution |
| The ABTS radical solution is not a stable blue/green color | - Incorrect preparation of the ABTS radical cation.- Insufficient reaction time between ABTS and potassium persulfate. | - Ensure accurate concentrations of ABTS and potassium persulfate.- Allow the mixture to stand in the dark for 12-16 hours for complete radical generation.[4] |
| Results vary between different laboratories | - Differences in reaction times.- Variation in the concentration of the ABTS radical. | - Standardize the incubation time across all experiments. A fixed end-point of 4-6 minutes is common, but kinetics should be considered.[5]- Adjust the ABTS radical solution to a consistent absorbance (e.g., 0.70 ± 0.02) at 734 nm before each assay. |
| Sample color interference | The sample has a native color that absorbs at or near 734 nm. | Similar to the DPPH assay, use a sample blank for each concentration and subtract its absorbance from the test sample's absorbance. |
ORAC Assay Troubleshooting
| Problem | Possible Cause | Solution |
| High variability in fluorescence readings | - Temperature fluctuations in the plate reader.- Inconsistent mixing of reagents. | - Ensure the plate reader maintains a constant temperature (typically 37°C).- Use a multi-channel pipette or an automated liquid handling system for consistent addition and mixing of the free radical initiator.[6] |
| Sample is not soluble in the assay buffer | This compound may have limited solubility in aqueous buffers. | - Dissolve the sample in a compatible solvent like acetone or ethanol first, and then dilute it in the assay buffer. Ensure the final solvent concentration does not affect the assay.[7] |
| Fluorescence decay is too fast or too slow | - Incorrect concentration of the fluorescent probe or the free radical initiator.- The concentration of the antioxidant is too high or too low. | - Verify the concentrations of fluorescein and AAPH.- Adjust the dilution of your this compound sample to fall within the linear range of the Trolox standard curve. |
Quantitative Data Summary
The following table summarizes the available quantitative data for the antioxidant activity of this compound.
| Assay | Parameter | Value | Reference |
| DPPH Radical Scavenging Activity | IC50 | 1.8 mg/mL | [1] |
| ABTS Radical Scavenging Activity | IC50 | Data not available | |
| ORAC | µMole Trolox Equivalents (TE)/g | Data not available |
Experimental Protocols
DPPH Radical Scavenging Assay Protocol
This protocol is adapted for the analysis of plant-derived compounds.
1. Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
This compound sample
-
Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)
-
Spectrophotometer capable of reading at 517 nm
-
96-well microplate or cuvettes
2. Procedure:
-
Preparation of DPPH Working Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol. Store this solution in a dark bottle at 4°C.
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in the chosen solvent (e.g., 10 mg/mL).
-
Perform serial dilutions to obtain a range of concentrations (e.g., 5, 2.5, 1.25, 0.625, 0.3125 mg/mL).
-
Prepare a similar concentration range for the positive control.
-
-
Assay:
-
In a 96-well plate, add 50 µL of each sample or standard dilution to the wells.
-
Add 150 µL of the DPPH working solution to each well.
-
For the blank (control), add 50 µL of the solvent instead of the sample.
-
To account for sample color, prepare a set of wells with 50 µL of each sample dilution and 150 µL of the solvent (without DPPH).
-
-
Incubation and Measurement:
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Calculation:
-
Subtract the absorbance of the sample color blank from the corresponding sample reading.
-
Calculate the percentage of radical scavenging activity using the following formula:
Where Abs_control is the absorbance of the blank and Abs_sample is the corrected absorbance of the sample.
-
Plot the % inhibition against the sample concentration and determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
-
ABTS Radical Cation Decolorization Assay Protocol
1. Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate Buffered Saline (PBS) or Ethanol
-
This compound sample
-
Positive control (e.g., Trolox)
-
Spectrophotometer capable of reading at 734 nm
2. Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:
-
Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
-
Preparation of ABTS•+ Working Solution:
-
Dilute the stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay:
-
Add 20 µL of the serially diluted this compound sample or standard to a 96-well plate.
-
Add 180 µL of the ABTS•+ working solution.
-
Prepare a control (20 µL solvent + 180 µL ABTS•+ working solution) and sample color blanks (20 µL sample + 180 µL solvent).
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Correct for sample color by subtracting the blank absorbance.
-
Calculate the percentage of inhibition as in the DPPH assay.
-
Determine the IC50 value or express the results as Trolox Equivalents (TEAC).
-
Oxygen Radical Absorbance Capacity (ORAC) Assay Protocol
1. Materials:
-
Fluorescein sodium salt
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Phosphate buffer (75 mM, pH 7.4)
-
This compound sample
-
96-well black microplate
-
Fluorescence microplate reader with an injector system
2. Procedure:
-
Preparation of Reagents:
-
Prepare Trolox standards in phosphate buffer (e.g., 6.25, 12.5, 25, 50 µM).
-
Prepare the this compound sample dilutions in phosphate buffer.
-
Prepare a fresh AAPH solution in phosphate buffer.
-
Prepare the fluorescein working solution in phosphate buffer.
-
-
Assay:
-
To each well of the black microplate, add 25 µL of the sample, standard, or blank (phosphate buffer).
-
Add 150 µL of the fluorescein working solution to all wells.
-
Incubate the plate at 37°C for 30 minutes in the plate reader.
-
-
Reaction Initiation and Measurement:
-
Inject 25 µL of the AAPH solution into each well to start the reaction.
-
Immediately begin recording the fluorescence every minute for at least 60 minutes (Excitation: 485 nm, Emission: 520 nm).
-
-
Calculation:
-
Calculate the Area Under the Curve (AUC) for each sample, standard, and blank.
-
Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the samples and standards.
-
Plot a standard curve of Net AUC versus Trolox concentration.
-
Determine the ORAC value of the this compound sample in µMole Trolox Equivalents (TE) per gram or liter from the standard curve.
-
Visualizations
General Workflow for Antioxidant Assays
The following diagram illustrates a generalized workflow for performing the DPPH, ABTS, and ORAC antioxidant assays.
Signaling Pathway of Flavonoid Antioxidant Action
This compound, as a flavonoid, is believed to exert its antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways. This diagram illustrates the general mechanism of action for flavonoids in mitigating oxidative stress.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. researchgate.net [researchgate.net]
- 3. Flavonoids: antioxidants or signalling molecules? - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 5. pubcompare.ai [pubcompare.ai]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. ejmoams.com [ejmoams.com]
Technical Support Center: Stabilizing Camellianin B in Formulations
Welcome to the technical support center for Camellianin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common stability challenges encountered during the formulation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a flavonoid glycoside, a metabolite of Camellianin A, known for its antioxidant properties.[1] Like many phenolic compounds, this compound is susceptible to degradation when exposed to certain environmental factors such as light, heat, and oxidative stress.[2][3] This instability can lead to a loss of therapeutic efficacy and the formation of undesirable degradation products.
Q2: What are the primary factors that can cause this compound degradation in a formulation?
The primary factors that can lead to the degradation of this compound and other flavonoids include:
-
pH: Flavonoids are often unstable in alkaline conditions.[4]
-
Oxidation: The phenolic structure of this compound makes it prone to oxidation, especially in the presence of oxygen, metal ions, or light.[5][6]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Light: Exposure to UV or even visible light can induce photodegradation.
Q3: What are the general strategies to improve the stability of this compound in my formulation?
Several strategies can be employed to enhance the stability of this compound:
-
pH Optimization: Maintaining the formulation at an optimal pH, typically in the acidic to neutral range, is crucial for flavonoid stability.[7][8]
-
Use of Antioxidants: Incorporating antioxidants can help to prevent oxidative degradation.[5][9]
-
Chelating Agents: To sequester metal ions that can catalyze oxidation.
-
Encapsulation: Technologies like liposomes and cyclodextrins can protect this compound from the surrounding environment.[10][11]
-
Light Protection: Using opaque or amber-colored packaging is essential.
-
Controlled Storage Conditions: Storing the formulation at recommended temperatures and humidity levels.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound formulations.
Issue 1: Rapid loss of this compound potency in a liquid formulation.
Possible Cause 1: Inappropriate pH of the formulation.
-
Troubleshooting Steps:
-
Measure the pH of your formulation.
-
If the pH is alkaline (above 7), it is likely contributing to the degradation. Flavonoid glycosides are generally more stable in acidic to neutral pH.[8][12]
-
Adjust the pH to a range of 4-6 using a suitable buffering system (e.g., citrate or phosphate buffer) and monitor the stability over time.
-
Possible Cause 2: Oxidative degradation.
-
Troubleshooting Steps:
-
Deoxygenate your formulation buffer by sparging with an inert gas like nitrogen or argon before adding this compound.
-
Add an antioxidant to the formulation. See the table below for recommended antioxidants and concentrations.
-
If metal ion contamination is suspected, include a chelating agent such as EDTA.
-
Quantitative Data Summary: pH and Antioxidant Recommendations
| Parameter | Recommended Range/Concentration | Notes |
| Optimal pH Range | 4.0 - 6.0 | Flavonoids generally show better stability in acidic conditions.[8] |
| Antioxidants | ||
| Ascorbic Acid | 0.01% - 0.1% (w/v) | Water-soluble. Can cause pH to decrease. |
| Butylated Hydroxytoluene (BHT) | 0.01% - 0.05% (w/v) | Oil-soluble. Suitable for lipid-based formulations. |
| Sodium Metabisulfite | 0.01% - 0.1% (w/v) | Water-soluble. Can have a strong odor. |
| Chelating Agents | ||
| Disodium EDTA | 0.01% - 0.05% (w/v) | Sequesters divalent and trivalent metal ions. |
Issue 2: Precipitation or crystallization of this compound in the formulation.
Possible Cause: Poor solubility of this compound.
-
Troubleshooting Steps:
-
Co-solvents: Incorporate a co-solvent system. A mixture of water with ethanol, propylene glycol, or polyethylene glycol (PEG) can improve solubility. Start with a low percentage of the organic solvent and gradually increase it while monitoring for precipitation.
-
Cyclodextrin Complexation: Encapsulating this compound in cyclodextrins can significantly enhance its aqueous solubility and stability.[10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice. Refer to the experimental protocol section for a detailed methodology.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to identify the degradation pathways of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or a water/methanol mixture.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature. Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours) as degradation is expected to be rapid.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the stock solution at 60°C for 7 days.
-
Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 7 days.
-
-
Sample Analysis: At each time point, withdraw an aliquot, neutralize it if necessary, and dilute it to a suitable concentration. Analyze the sample using a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
Workflow for Forced Degradation Study
Caption: Workflow for conducting forced degradation studies on this compound.
Protocol 2: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
This method encapsulates this compound within a lipid bilayer, which can protect it from degradation and improve its bioavailability.
Methodology:
-
Lipid Film Formation:
-
Dissolve phospholipids (e.g., phosphatidylcholine) and cholesterol in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.[1]
-
If this compound is lipophilic, it can be added at this stage.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation.
-
If this compound is hydrophilic, it should be dissolved in the hydration buffer.[1]
-
This process forms multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain smaller, more uniform liposomes (small unilamellar vesicles or large unilamellar vesicles), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size.
-
-
Purification:
-
Remove any unencapsulated this compound by dialysis, gel filtration, or ultracentrifugation.
-
Signaling Pathway and Logical Relationship Diagrams
Degradation Pathway of Flavonoids
Caption: General degradation pathway of flavonoids like this compound under various stressors.
Mechanism of Cyclodextrin Stabilization
Caption: Mechanism of this compound stabilization through inclusion complex formation with cyclodextrin.
References
- 1. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 3. tandfonline.com [tandfonline.com]
- 4. A Comprehensive study of stress degradation pathways of Ascorbic acid to standardize Flavonoids-Related impurities derived from ascorbic acid | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 5. Review of the antioxidant potential of flavonoids as a subgroup of polyphenols and partial substitute for synthetic antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. extractionmagazine.com [extractionmagazine.com]
- 8. researchgate.net [researchgate.net]
- 9. Flavonoids: Antioxidant Powerhouses and Their Role in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. repositorium.uminho.pt [repositorium.uminho.pt]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Camellianin B Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the scaling up of Camellianin B production.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its production being scaled up?
This compound is a flavonoid glycoside, specifically an apigenin 5-O-glycoside, and a metabolite of Camellianin A. It has garnered significant interest due to its potential therapeutic properties, including antioxidant and angiotensin-converting enzyme (ACE) inhibitory activities.[1] Scaling up its production is crucial for enabling extensive preclinical and clinical studies, and for potential future commercialization as a pharmaceutical agent.
Q2: What are the primary sources of this compound?
This compound is a natural product found in plants of the Theaceae family, such as Adinandra nitida.[1] However, isolation from natural sources for large-scale production can be challenging due to low abundance and the complexity of the plant matrix. As a result, chemical synthesis is a more viable approach for obtaining large quantities of high-purity this compound.
Q3: What are the main challenges in scaling up the chemical synthesis of this compound?
The primary challenges include:
-
Multi-step Synthesis: The total synthesis of this compound is a multi-step process involving protection, glycosylation, and deprotection, which can be complex to manage on a large scale.
-
Stereoselectivity: Controlling the stereochemistry during the glycosylation step is critical to obtain the desired biologically active isomer.
-
Purification: Separating the final product from structurally similar impurities and byproducts at a large scale requires efficient and scalable purification techniques.
-
Cost and Availability of Starting Materials: The cost and availability of the apigenin aglycone and the protected sugar donor can significantly impact the overall cost-effectiveness of the synthesis.
-
Process Safety and Environmental Impact: Handling large quantities of reagents and solvents requires careful consideration of safety protocols and waste management.
Q4: What analytical techniques are recommended for quality control during this compound production?
A combination of analytical techniques is essential for ensuring the identity, purity, and stability of this compound. These include:
-
High-Performance Liquid Chromatography (HPLC): For monitoring reaction progress, assessing purity, and quantifying the final product.[2][3]
-
Mass Spectrometry (MS): For confirming the molecular weight and structure of intermediates and the final product.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation and confirmation of stereochemistry.[4][5]
-
UV-Visible Spectroscopy: For quick quantification and to monitor for the presence of the flavonoid chromophore.[4][6]
Troubleshooting Guides
Section 1: Synthesis
This section addresses common issues encountered during the chemical synthesis of this compound, based on a representative synthetic route involving the glycosylation of a protected apigenin acceptor with a protected glycosyl donor, followed by deprotection.
Problem 1.1: Low yield in the glycosylation reaction.
| Possible Cause | Troubleshooting Step |
| Inefficient activation of the glycosyl donor. | 1. Catalyst Screening: If using the Au(I)-catalyzed ortho-alkynylbenzoate method, screen different gold catalysts and ligands to optimize activity.[2][7][8] 2. Moisture Contamination: Ensure all reagents and solvents are rigorously dried, as water can deactivate the catalyst and hydrolyze the activated donor. 3. Temperature Control: Optimize the reaction temperature. Some glycosylation reactions are highly sensitive to temperature fluctuations. |
| Low reactivity of the apigenin acceptor. | 1. Protecting Group Strategy: The choice of protecting groups on the apigenin core can influence the reactivity of the target hydroxyl group. Consider alternative protecting group strategies. 2. Base Selection: If a base is used, its strength and stoichiometry can be critical. Titrate the base to optimize the reaction. |
| Side reactions. | 1. Reaction Monitoring: Closely monitor the reaction by TLC or HPLC to identify the formation of byproducts. 2. Stoichiometry Adjustment: Vary the stoichiometry of the glycosyl donor and acceptor to minimize side reactions such as self-condensation of the donor. 3. Reaction Time: Optimize the reaction time to maximize product formation and minimize degradation or byproduct formation. |
Problem 1.2: Poor stereoselectivity in the glycosylation step.
| Possible Cause | Troubleshooting Step |
| Incorrect catalyst or solvent system. | 1. Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the stereochemical outcome. Screen a range of solvents. 2. Catalyst/Promoter Choice: The nature of the catalyst or promoter is crucial for directing the stereoselectivity. For gold-catalyzed reactions, the ligand on the gold catalyst plays a key role.[2][7] |
| Anomerization of the glycosyl donor. | 1. Temperature Control: Lowering the reaction temperature may suppress anomerization. 2. Donor Stability: Ensure the glycosyl donor is stable under the reaction conditions. Consider using more stable donor types. |
Problem 1.3: Incomplete deprotection of the final product.
| Possible Cause | Troubleshooting Step |
| Inefficient deprotection reagent. | 1. Reagent Screening: Test different deprotection reagents and conditions. For example, for acetyl groups, conditions can range from basic hydrolysis (e.g., sodium methoxide in methanol) to enzymatic deacetylation.[9][10] 2. Reagent Stoichiometry and Reaction Time: Optimize the amount of deprotection reagent and the reaction time to ensure complete removal of all protecting groups. |
| Steric hindrance. | 1. Harsh Conditions: If steric hindrance is an issue, more forcing reaction conditions (e.g., higher temperature, longer reaction time) may be required, but monitor for product degradation. 2. Stepwise Deprotection: Consider a stepwise deprotection strategy if different protecting groups have varying lability. |
Section 2: Purification
This section provides guidance on troubleshooting common issues during the purification of this compound.
Problem 2.1: Poor separation of this compound from impurities using macroporous resin chromatography.
| Possible Cause | Troubleshooting Step |
| Inappropriate resin type. | 1. Resin Screening: Test a variety of macroporous resins with different polarities and pore sizes to find the one with the best selectivity for this compound.[9][11][12] 2. Adsorption/Desorption Studies: Perform static and dynamic adsorption/desorption experiments to determine the capacity and elution profile for your specific crude product.[12][13] |
| Suboptimal loading and elution conditions. | 1. Sample Concentration: Optimize the concentration of the crude product solution loaded onto the column. Overloading can lead to poor separation.[12] 2. Flow Rate: Adjust the loading and elution flow rates. Slower flow rates generally improve resolution but increase processing time.[13] 3. Elution Gradient: Develop a stepwise or gradient elution profile with an appropriate solvent system (e.g., ethanol-water mixtures of increasing ethanol concentration) to effectively separate this compound from impurities.[11][14] |
Problem 2.2: Low recovery from High-Speed Counter-Current Chromatography (HSCCC).
| Possible Cause | Troubleshooting Step |
| Unsuitable two-phase solvent system. | 1. Solvent System Selection: The choice of the two-phase solvent system is critical for successful HSCCC separation. The partition coefficient (K) of this compound should ideally be between 0.5 and 2.[5] Screen different solvent systems (e.g., hexane-ethyl acetate-methanol-water) to achieve an optimal K value.[2][3] 2. Sample Solubility: Ensure the crude sample is fully dissolved in the solvent system before injection. |
| Emulsion formation. | 1. Solvent System Modification: Adjust the composition of the solvent system to reduce emulsion formation. 2. Lower Rotational Speed: A very high rotational speed can sometimes lead to emulsification. Optimize the rotational speed of the centrifuge.[15] |
Data Presentation
Table 1: Representative Yields for a Multi-Step Synthesis of a Flavonoid Glycoside.
| Step | Reaction | Typical Yield (Lab Scale) | Potential Yield (Pilot Scale) | Key Parameters to Monitor |
| 1 | Protection of Apigenin | 85-95% | 80-90% | Purity of protected apigenin, absence of starting material. |
| 2 | Glycosylation | 60-80% | 50-70% | Diastereomeric ratio, conversion of the acceptor. |
| 3 | Deprotection | 70-90% | 65-85% | Complete removal of all protecting groups, product stability. |
| 4 | Purification | 80-95% | 75-90% | Purity of the final product, removal of process-related impurities. |
Table 2: Comparison of Purification Techniques for Flavonoid Glycosides.
| Technique | Principle | Advantages | Challenges in Scaling Up | Typical Purity Achieved |
| Macroporous Resin Chromatography | Adsorption/Desorption | High capacity, low cost, reusable resin.[11] | Finding a resin with high selectivity, potential for irreversible adsorption. | >90% |
| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-liquid partitioning | No solid support (no irreversible adsorption), high sample loading capacity, good resolution.[2][3] | Solvent system selection and optimization, potential for emulsion formation. | >95% |
| Preparative HPLC | Adsorption/Partition | High resolution and purity. | High cost of stationary phase and solvents, limited loading capacity. | >99% |
| Sephadex LH-20 Chromatography | Size exclusion and partition | Good for removing polymeric impurities and separating compounds with different polarities.[13] | Swelling of the gel, lower resolution for structurally similar compounds. | Variable, often used as a pre-purification step. |
Experimental Protocols
Protocol 1: Representative Synthesis of an Apigenin 5-O-Glycoside
This protocol is a generalized representation based on the Au(I)-catalyzed glycosylation method.[2][7][8]
Step 1: Preparation of the Glycosyl Donor (e.g., an ortho-Alkynylbenzoate Donor)
-
Protect the hydroxyl groups of the desired sugar (e.g., glucose) with acetyl groups.
-
Introduce a leaving group at the anomeric position.
-
Couple the protected sugar with ortho-alkynylbenzoic acid to form the glycosyl donor.
-
Purify the donor by column chromatography.
Step 2: Glycosylation Reaction
-
Dissolve the protected apigenin acceptor (with the 5-OH group available for glycosylation) in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon).
-
Add the glycosyl donor (typically 1.2-1.5 equivalents).
-
Add the Au(I) catalyst (e.g., Ph3PAuOTf, 5-10 mol%).
-
Stir the reaction at room temperature and monitor its progress by TLC or HPLC.
-
Upon completion, quench the reaction and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the protected this compound.
Step 3: Deprotection
-
Dissolve the protected this compound in a suitable solvent (e.g., methanol).
-
Add a catalytic amount of sodium methoxide.
-
Stir the reaction at room temperature until all acetyl groups are removed (monitor by TLC or HPLC).
-
Neutralize the reaction with an acidic resin.
-
Filter the resin and concentrate the filtrate to obtain the crude this compound.
Protocol 2: Purification of this compound using Macroporous Resin Chromatography
-
Resin Selection and Pre-treatment: Select a suitable macroporous resin (e.g., AB-8) and pre-treat it by washing sequentially with ethanol and water.[12][13]
-
Column Packing: Pack a column with the pre-treated resin.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a low-concentration ethanol-water solution and load it onto the column at a controlled flow rate.
-
Washing: Wash the column with deionized water to remove highly polar impurities.
-
Elution: Elute the column with a stepwise gradient of increasing ethanol concentration in water (e.g., 20%, 40%, 60%, 80% ethanol). Collect fractions.
-
Fraction Analysis: Analyze the collected fractions by HPLC to identify those containing pure this compound.
-
Pooling and Concentration: Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical troubleshooting workflow for this compound production issues.
References
- 1. CN104031016A - Synthetic method of apigenin - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC) [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A Ligand-Controlled Approach Enabling Gold(I)-Catalyzed Stereoinvertive Glycosylation with Primal Glycosyl ortho-Alkynylbenzoate Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Regioselective Deacetylation in Nucleosides and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biocatalytic preparation of acylated derivatives of flavonoid glycosides enhances their antioxidant and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acylated flavonol glycosides from cabbage leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. air.unimi.it [air.unimi.it]
- 14. Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purifying Camellianin B from Complex Plant Extracts
Welcome to the technical support center for the purification of Camellianin B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which plant sources can it be isolated?
A1: this compound is a flavonoid glycoside.[1] It has been identified in plants such as Adinandra nitida and Camellia thea (the tea plant).[2][3][4] These plants are rich sources for the extraction of this compound and related flavonoid compounds.
Q2: What are the known biological activities of this compound?
A2: this compound has demonstrated antioxidant and angiotensin-converting enzyme (ACE) inhibitory activities in vitro. Its antioxidant properties are attributed to its ability to scavenge free radicals, while its ACE inhibitory function suggests potential applications in cardiovascular health research.
Q3: What are the main challenges in purifying this compound?
A3: The primary challenges include:
-
Structural Similarity: this compound is often present with other structurally similar flavonoids, such as Camellianin A, making separation difficult.
-
Low Concentration: The concentration of this compound in crude extracts can be low, requiring efficient enrichment steps.
-
Glycosidic Nature: As a flavonoid glycoside, this compound is more polar than its aglycone form, which influences the choice of chromatography conditions.[5]
-
Potential for Degradation: Flavonoids can be sensitive to pH, temperature, and light, which may lead to degradation during the purification process.
Q4: Which analytical techniques are suitable for identifying and quantifying this compound?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the most common method for the identification and quantification of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is used for definitive structural elucidation of the purified compound.
Experimental Protocols
Protocol 1: Extraction of Crude Flavonoids from Adinandra nitida Leaves
This protocol is adapted from methods used for extracting Camellianin A and B from Adinandra nitida.
Materials:
-
Dried and powdered Adinandra nitida leaves
-
70% Ethanol
-
Filter paper
-
Rotary evaporator
-
Water bath
Procedure:
-
Mix the powdered leaves with 70% ethanol in a 1:10 (w/v) ratio.
-
Heat the mixture in a water bath at 80°C for 2 hours with constant stirring.
-
Allow the mixture to cool to room temperature and then filter to separate the extract from the solid plant material.
-
Repeat the extraction process on the residue to maximize the yield.
-
Combine the filtrates and concentrate the crude extract using a rotary evaporator under reduced pressure at 50°C.
-
The resulting concentrated extract can be used for subsequent purification steps.
Protocol 2: Purification of this compound using High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is an effective technique for separating structurally similar compounds like Camellianin A and B.
Instrumentation:
-
High-Speed Counter-Current Chromatograph
Solvent System:
-
A two-phase solvent system composed of ethyl acetate-ethanol-water (5:1:5, v/v/v) is recommended for the preparative separation of Camellianin A and B.[2]
Procedure:
-
Prepare the solvent system by thoroughly mixing the components in a separatory funnel and allowing the phases to separate.
-
Dissolve the crude extract in a small volume of the lower phase of the solvent system.
-
Fill the HSCCC column with the stationary phase (upper phase).
-
Inject the sample solution into the column.
-
Pump the mobile phase (lower phase) through the column at a constant flow rate.
-
Monitor the effluent using a UV detector and collect fractions based on the chromatogram.
-
Analyze the collected fractions using HPLC to identify those containing pure this compound.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
Data Presentation
The following tables provide representative data for the purification of flavonoid glycosides from plant extracts. Note that this data is based on the purification of Camellianin A, a closely related compound often co-extracted with this compound, and should be used as a reference.
Table 1: Extraction and Initial Purification Yield of Camellianin A
| Step | Starting Material (g) | Output | Yield (%) | Purity (%) |
| Crude Extraction | 100 g (dried leaves) | 15 g crude extract | 15 | Not determined |
| Recrystallization | 15 g crude extract | 3.5 g purified crystals | 23.3 (from crude) | >98 |
Table 2: HSCCC Purification Parameters for Flavonoid Glycosides
| Parameter | Value |
| Solvent System | Ethyl acetate-ethanol-water (5:1:5, v/v/v)[2] |
| Stationary Phase | Upper phase |
| Mobile Phase | Lower phase |
| Flow Rate | 1.5 - 2.0 mL/min |
| Revolution Speed | 800 - 900 rpm |
| Detection Wavelength | 254 nm |
Troubleshooting Guides
Issue 1: Low Yield of Crude Extract
| Possible Cause | Suggestion |
| Inefficient extraction | Increase extraction time or temperature. Consider using ultrasound-assisted extraction. |
| Improper solvent | Ensure the correct ethanol-water ratio is used. 70% ethanol is generally effective. |
| Incomplete solvent removal | Ensure the rotary evaporator is functioning correctly to fully concentrate the extract. |
Issue 2: Poor Separation of this compound from Other Flavonoids in Column Chromatography
| Possible Cause | Suggestion |
| Inappropriate stationary phase | For polar glycosides like this compound, reversed-phase C18 silica gel is often more effective than normal-phase silica.[5] |
| Incorrect mobile phase | Optimize the mobile phase composition. For C18 columns, a gradient of methanol or acetonitrile in water is typically used. |
| Column overloading | Reduce the amount of crude extract loaded onto the column. |
| Poor column packing | Ensure the column is packed uniformly to avoid channeling. |
Issue 3: Broad or Tailing Peaks in HPLC Analysis
| Possible Cause | Suggestion |
| Column degradation | Use a guard column to protect the analytical column. If performance degrades, wash or replace the column. |
| Inappropriate mobile phase pH | The pH of the mobile phase can affect the peak shape of phenolic compounds. Try adding a small amount of acid (e.g., 0.1% formic acid). |
| Sample solvent mismatch | Dissolve the sample in the initial mobile phase if possible. |
| System dead volume | Check all connections for leaks and ensure tubing is of the appropriate length and diameter. |
Issue 4: Degradation of this compound During Purification
| Possible Cause | Suggestion |
| Exposure to high temperatures | Avoid excessive heat during extraction and solvent evaporation. Use lower temperatures under vacuum. |
| pH instability | Flavonoids can be unstable at extreme pH values. Maintain a neutral or slightly acidic environment. |
| Light sensitivity | Protect the extracts and purified compound from direct light by using amber vials or covering glassware with foil. |
Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound.
Signaling Pathways
Given that this compound exhibits antioxidant and ACE inhibitory activities, the following diagrams illustrate representative signaling pathways for these effects, which are common to many flavonoids.
Antioxidant Signaling Pathway (Nrf2 Activation)
Caption: General antioxidant signaling pathway for flavonoids.
ACE Inhibition Pathway
Caption: ACE inhibition pathway modulated by flavonoids.
References
Minimizing epimerization of Camellianin B during processing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the epimerization of Camellianin B during experimental processing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stereochemistry important?
This compound is a flavonoid compound known for its antioxidant and angiotensin-converting enzyme (ACE) inhibitory activities.[1] Like many natural products, its biological activity is often dependent on its specific three-dimensional structure, including the stereochemistry at its chiral centers. Epimerization, the change in configuration at one of these centers, can lead to a significant reduction or complete loss of its therapeutic efficacy.
Q2: What are the primary factors that can cause epimerization of this compound?
While specific studies on this compound epimerization are limited, data from related flavonoids and proanthocyanidins suggest that the primary factors influencing stability are pH , temperature , and the choice of solvents and reagents used during extraction, purification, and analysis.[2]
Q3: What analytical techniques are recommended for monitoring the epimerization of this compound?
To monitor the isomeric purity of this compound, high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are highly effective techniques.[3][4] Chiral chromatography columns can be employed to separate epimers. Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for structural elucidation and confirming the stereochemistry of the isolated compound.[3]
Troubleshooting Guides
Issue 1: Significant Epimerization Observed After Extraction or Purification
Possible Cause: Inappropriate pH during processing.
Troubleshooting Steps:
-
pH Monitoring: Regularly monitor the pH of your sample solutions throughout the extraction and purification process.
-
pH Adjustment: Maintain a slightly acidic to neutral pH range (pH 4-6), as extreme pH values, particularly alkaline conditions, are known to promote the degradation and potential epimerization of related flavonoids.[2][5]
-
Buffer Selection: Utilize appropriate buffer systems to maintain a stable pH. Phosphate or acetate buffers are common choices.
Experimental Protocol: pH Stability Study
A preliminary pH stability study can help determine the optimal pH range for your specific experimental conditions.
-
Prepare several small-scale solutions of this compound in buffers of varying pH (e.g., pH 3, 4, 5, 6, 7, 8, and 9).
-
Incubate the solutions at a controlled temperature (e.g., room temperature).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
Immediately analyze the aliquots by a suitable method like chiral HPLC to quantify the extent of epimerization.
-
Plot the percentage of the desired epimer against time for each pH to identify the range with the highest stability.
Issue 2: Degradation or Epimerization During Sample Concentration
Possible Cause: Excessive heat applied during solvent evaporation.
Troubleshooting Steps:
-
Low-Temperature Evaporation: Utilize rotary evaporation at reduced pressure and low temperatures to remove solvents. Aim to keep the water bath temperature below 40°C. For highly sensitive samples, consider lyophilization (freeze-drying).
-
Inert Atmosphere: When concentrating samples, especially at elevated temperatures, perform the process under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, which can be exacerbated by heat.
Table 1: Recommended Temperature Ranges for Processing this compound
| Process Step | Recommended Temperature Range | Rationale |
| Extraction | Ambient Temperature (20-25°C) | Minimizes thermal degradation. |
| Purification (e.g., Chromatography) | Ambient or Cooled (4-25°C) | Higher temperatures can accelerate degradation on stationary phases.[2] |
| Solvent Evaporation | < 40°C (under vacuum) | Reduces the risk of heat-induced epimerization. |
| Long-term Storage | -20°C to -80°C | Ensures long-term stability of the purified compound. |
Issue 3: Poor Purity or Presence of Epimers After Chromatographic Purification
Possible Cause: Inappropriate choice of chromatography conditions or reagents.
Troubleshooting Steps:
-
Column Selection: For purification, reversed-phase chromatography (e.g., C18) is a common choice for flavonoids.[6] If epimers are present, consider using a chiral column for better separation.
-
Mobile Phase Optimization: The composition of the mobile phase can influence stability. Avoid highly basic or acidic mobile phases. A common mobile phase for flavonoid separation is a gradient of methanol or acetonitrile in water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Avoid Harsh Reagents: Be cautious with reagents used in the purification process. Strong acids or bases can catalyze epimerization.[7]
Experimental Protocol: General Purification by Column Chromatography
-
Column Packing: Prepare a column with a suitable stationary phase (e.g., silica gel or C18 reversed-phase media).[6][8]
-
Sample Loading: Dissolve the crude this compound extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Begin elution with a low-polarity mobile phase (for normal phase) or high-polarity mobile phase (for reversed-phase) and gradually increase the polarity.
-
Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC) or HPLC.
-
Analysis: Analyze the fractions containing the compound of interest to assess purity and check for epimers.
Visualizations
Caption: General experimental workflow for the extraction, purification, and analysis of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. List of chemical analysis methods - Wikipedia [en.wikipedia.org]
- 4. rroij.com [rroij.com]
- 5. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
Technical Support Center: Purity Validation of Synthesized Camellianin B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthesized Camellianin B. The following information is designed to assist in validating the purity of this flavonoid glycoside through various analytical techniques.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity crucial?
This compound is a flavonoid glycoside, specifically a derivative of apigenin. It is recognized for its potential therapeutic properties, including antioxidant and angiotensin-converting enzyme (ACE) inhibitory activities.[1] Ensuring high purity of synthesized this compound is critical for accurate in vitro and in vivo studies, as impurities can lead to misleading biological data and potentially confounding toxicological effects.
Q2: What are the common impurities encountered during the synthesis of this compound?
The synthesis of flavonoid glycosides like this compound is a multi-step process that can introduce various impurities.[2][3][4][5][6] Potential impurities may include:
-
Starting materials: Unreacted aglycone (apigenin) or protected sugar moieties.
-
Intermediates: Incompletely reacted intermediates from various stages of the synthesis.
-
Byproducts: Products from side reactions, such as the formation of isomers or degradation products.
-
Reagents and solvents: Residual reagents, catalysts, and solvents used during the synthesis and purification process.
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment. The most common and effective techniques include:
-
High-Performance Liquid Chromatography (HPLC): Primarily used for quantitative purity analysis and to separate this compound from potential impurities.[7][8][9][10][11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Used for confirmation of the molecular weight and for structural elucidation of the target compound and any detected impurities through fragmentation analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the correct stereochemistry and connectivity of the molecule. Both ¹H and ¹³C NMR are essential for unambiguous structure verification.
Troubleshooting Guides
HPLC Analysis
Issue 1: Multiple or unexpected peaks in the HPLC chromatogram.
-
Possible Cause 1: Presence of impurities.
-
Troubleshooting:
-
Analyze each peak by LC-MS/MS to identify its molecular weight and fragmentation pattern. This can help in identifying starting materials, intermediates, or byproducts.
-
Review the synthesis protocol to identify potential steps where these impurities might have been introduced.
-
Optimize the purification method (e.g., column chromatography, preparative HPLC) to remove the identified impurities.
-
-
-
Possible Cause 2: On-column degradation.
-
Troubleshooting:
-
Modify the mobile phase composition, for example, by adjusting the pH or using different solvents, to minimize degradation.
-
Lower the column temperature.
-
Ensure the sample is fresh and has been stored properly.
-
-
Issue 2: Poor peak shape (e.g., tailing, fronting, or broad peaks).
-
Possible Cause 1: Column overload.
-
Troubleshooting:
-
Reduce the injection volume or the concentration of the sample.
-
-
-
Possible Cause 2: Inappropriate mobile phase.
-
Troubleshooting:
-
Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
-
Optimize the organic solvent-to-buffer ratio.
-
-
-
Possible Cause 3: Column contamination or degradation.
-
Troubleshooting:
-
Wash the column with a strong solvent.
-
If the problem persists, replace the column.
-
-
LC-MS/MS Analysis
Issue: The observed molecular weight does not match the expected molecular weight of this compound (C₂₇H₃₀O₁₄, MW: 578.5 g/mol ).[12]
-
Possible Cause 1: Formation of adducts.
-
Troubleshooting:
-
Check for common adducts such as [M+Na]⁺, [M+K]⁺, or [M+H]⁺. The mass difference will correspond to the mass of the adduct.
-
Optimize the ionization source conditions to minimize adduct formation.
-
-
-
Possible Cause 2: Presence of an unexpected compound.
-
Troubleshooting:
-
Analyze the fragmentation pattern to gain structural insights into the unknown compound.
-
Compare the fragmentation with known impurities or byproducts from the synthesis.
-
-
NMR Spectroscopy
Issue: Unexpected signals or splitting patterns in the ¹H or ¹³C NMR spectrum.
-
Possible Cause 1: Presence of impurities.
-
Troubleshooting:
-
Compare the spectrum with reference spectra of starting materials and expected intermediates.
-
Use 2D NMR techniques (e.g., COSY, HSQC, HMBC) to aid in the structural elucidation of both the target compound and the impurities.
-
-
-
Possible Cause 2: Presence of rotamers or tautomers.
-
Troubleshooting:
-
Acquire the NMR spectrum at a different temperature. Changes in the spectrum with temperature can indicate the presence of conformational isomers.
-
-
Experimental Protocols
General Synthesis Strategy for Flavonoid Glycosides
-
Protection of Hydroxyl Groups: The hydroxyl groups of the flavonoid aglycone (apigenin) and the sugar moiety are protected to prevent side reactions.
-
Glycosylation: The protected aglycone and an activated sugar donor are coupled to form the glycosidic bond. Common methods include the Koenigs-Knorr reaction or the use of glycosyl imidates.[3][4]
-
Deprotection: The protecting groups are removed to yield the final flavonoid glycoside.
Purity Validation Workflow
The following workflow is recommended for the comprehensive purity validation of synthesized this compound.
Caption: Workflow for the purity validation of synthesized this compound.
HPLC-UV Method for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of approximately 270 nm and 330 nm.
-
Procedure:
-
Prepare a standard solution of this compound of known concentration.
-
Dissolve the synthesized product in a suitable solvent (e.g., methanol).
-
Inject the sample into the HPLC system.
-
The purity is calculated based on the area percentage of the main peak corresponding to this compound.
-
LC-MS/MS for Identity Confirmation
-
LC Conditions: Use the same or similar conditions as the HPLC-UV method.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode.
-
Analysis Mode: Full scan to determine the parent ion mass and product ion scan (MS/MS) to obtain fragmentation patterns.
-
-
Expected Results:
-
The parent ion should correspond to the molecular weight of this compound ([M+H]⁺ or [M-H]⁻).
-
The fragmentation pattern should be consistent with the structure of a flavonoid glycoside, often showing loss of the sugar moiety as a primary fragmentation.
-
NMR for Structural Verification
-
Solvent: Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆).
-
Experiments:
-
¹H NMR: To determine the number and environment of protons.
-
¹³C NMR: To determine the number and type of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity between atoms and confirm the overall structure.
-
-
Data Interpretation: Compare the obtained chemical shifts and coupling constants with expected values for flavonoid glycosides.
Data Presentation
| Parameter | Expected Value for this compound | Analytical Technique |
| Molecular Formula | C₂₇H₃₀O₁₄ | Mass Spectrometry |
| Molecular Weight | 578.5 g/mol | Mass Spectrometry |
| Monoisotopic Mass | 578.16355 Da | High-Resolution Mass Spectrometry |
| ¹H NMR | Characteristic signals for aromatic protons of the flavonoid backbone and sugar protons. | NMR Spectroscopy |
| ¹³C NMR | Resonances corresponding to the carbonyl carbon, aromatic carbons, and sugar carbons. | NMR Spectroscopy |
| HPLC Retention Time | Dependent on specific method conditions. | HPLC-UV |
| UV λmax | Approximately 270 nm and 330 nm. | HPLC-UV/UV-Vis Spectroscopy |
Signaling Pathways
This compound has been reported to exhibit ACE inhibitory and antioxidant activities. Below are diagrams illustrating the general signaling pathways that are likely modulated by this compound.
Angiotensin-Converting Enzyme (ACE) Inhibitory Pathway
Caption: this compound's proposed ACE inhibitory mechanism.
Nrf2-Mediated Antioxidant Pathway
Caption: Proposed Nrf2-mediated antioxidant action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of New Glycosylated Flavonoids with Inhibitory Activity on Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. tandfonline.com [tandfonline.com]
- 9. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound | C27H30O14 | CID 5487342 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antioxidant Activities of Camellianin B and Quercetin
A notable scarcity of research data on the specific antioxidant properties of Camellianin B necessitates a comparative analysis with its close structural analogue, Camellianin A, alongside the well-documented antioxidant flavonoid, quercetin. This guide aims to provide a comprehensive comparison based on available experimental data, detailing the methodologies employed and the signaling pathways involved.
Executive Summary
Quercetin demonstrates robust antioxidant activity, substantiated by extensive in vitro studies. In contrast, direct experimental data on the antioxidant capacity of this compound is largely unavailable in current scientific literature. One study noted that the antioxidant effects of isolated Camellianin A and this compound were significantly lower than that of the crude ethanol extract of Adinandra nitida leaves, though specific quantitative data for this compound was not provided.[1] This guide, therefore, utilizes data for Camellianin A as a provisional substitute for this compound to facilitate a preliminary comparison with quercetin.
Quantitative Antioxidant Activity
The antioxidant capacities of Camellianin A and quercetin have been evaluated using various in vitro assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays being the most common. The half-maximal inhibitory concentration (IC50), which represents the concentration of an antioxidant required to scavenge 50% of the free radicals, is a standard metric for comparison. A lower IC50 value indicates a higher antioxidant potency.
| Compound | Assay | IC50 Value (µg/mL) | IC50 Value (µM) |
| Camellianin A | DPPH | 2370[1] | ~4100 |
| Quercetin | DPPH | 0.74 - 19.17[2] | ~2.45 - 63.5 |
| ABTS | 1.89[3] | ~6.26 |
Note: The IC50 value for Camellianin A was reported as 2.37 mg/mL and has been converted to µg/mL for consistency. Molar concentrations are approximated based on the molecular weights of Camellianin A (C29H32O15, 620.55 g/mol ) and Quercetin (C15H10O6, 302.24 g/mol ).
Experimental Methodologies
DPPH Radical Scavenging Assay
The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.[2] The procedure generally involves the following steps:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent, typically methanol or ethanol.[4]
-
Sample preparation: The test compounds (Camellianin A, quercetin) are dissolved in the same solvent to create a series of concentrations.
-
Reaction: A specific volume of the sample solution at different concentrations is mixed with a fixed volume of the DPPH solution.[5]
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[5]
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.[2]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.
-
IC50 determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS Radical Scavenging Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[3] This method is applicable to both hydrophilic and lipophilic antioxidants.[6]
-
Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM).[6] The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[6]
-
Preparation of ABTS•+ working solution: The ABTS•+ solution is diluted with a solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.[6]
-
Sample preparation: The test compounds are prepared in a range of concentrations.
-
Reaction: A small volume of the sample solution is added to a larger volume of the ABTS•+ working solution.
-
Incubation: The reaction is incubated at room temperature for a defined time (e.g., 6 minutes).[3]
-
Measurement: The absorbance is read at 734 nm.[3]
-
Calculation and IC50 determination: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.
Visualizing the Experimental Workflow
Signaling Pathways in Antioxidant Activity
Quercetin exerts its antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. One of the most critical pathways is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like quercetin, Keap1 is modified, leading to the release and stabilization of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter regions of various antioxidant genes. This binding initiates the transcription of a battery of cytoprotective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which in turn enhance the cellular antioxidant defense system.
The specific signaling pathways through which this compound or Camellianin A exert their antioxidant effects have not been extensively studied.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Evaluation of the in vitro antioxidant and antitumor activity of extracts from Camellia fascicularis leaves [frontiersin.org]
- 6. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Antioxidant Capacity of Camellianin B
Disclaimer: Direct experimental data on the in vitro and in vivo antioxidant capacity of isolated Camellianin B is limited in the current scientific literature. The majority of available research focuses on Camellianin A or crude extracts of plants containing these compounds. This guide provides a framework for evaluating the antioxidant potential of this compound, detailing standard experimental protocols and plausible mechanisms of action based on the known activities of structurally related flavonoids.
Introduction to this compound and Antioxidant Capacity
This compound is a flavonoid, a class of polyphenolic secondary metabolites found in plants. Flavonoids are well-documented for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals, chelate metal ions, and modulate intracellular signaling pathways that control endogenous antioxidant defenses. The evaluation of a compound's antioxidant capacity is crucial and is typically assessed through a combination of in vitro (in a controlled laboratory environment) and in vivo (in a living organism) studies. In vitro assays provide a measure of the direct radical-scavenging ability, while in vivo models offer insights into the bioavailability, metabolism, and systemic effects of the compound on oxidative stress biomarkers.
In Vitro Antioxidant Capacity
In vitro antioxidant assays are rapid and cost-effective methods to screen the radical-scavenging potential of compounds. Commonly used assays include the DPPH, ABTS, and ORAC assays, which measure the ability of an antioxidant to neutralize specific free radicals. Cellular antioxidant activity (CAA) assays provide a more biologically relevant in vitro model by assessing antioxidant effects within a cellular environment.
Data Summary: In Vitro Antioxidant Assays
No specific experimental data for this compound was found in the reviewed literature. The following table is a template for presenting such data.
| Assay Type | Metric | This compound (Hypothetical Value) | Positive Control (e.g., Trolox/Quercetin) | Reference |
| DPPH Radical Scavenging | IC50 (µg/mL) | Data not available | Value | Citation |
| ABTS Radical Cation Scavenging | TEAC (µmol TE/µmol) | Data not available | Value | Citation |
| Oxygen Radical Absorbance Capacity (ORAC) | ORAC Value (µmol TE/µmol) | Data not available | Value | Citation |
| Cellular Antioxidant Activity (CAA) | CAA Value (µmol QE/µmol) | Data not available | Value | Citation |
Experimental Protocols: In Vitro Assays
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Reagents: DPPH solution (0.1 mM in methanol), this compound (or test compound) dissolved in a suitable solvent (e.g., methanol or DMSO), positive control (e.g., Trolox or Ascorbic Acid).
-
Procedure:
-
Prepare serial dilutions of the test compound and the positive control.
-
In a 96-well microplate, add 100 µL of each dilution to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.
-
This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, and the solution becomes colorless. The change in absorbance is measured to determine the antioxidant capacity.
-
Reagents: ABTS solution (7 mM), potassium persulfate (2.45 mM), test compound, positive control (e.g., Trolox).
-
Procedure:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing it to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of the test compound and Trolox.
-
Add 20 µL of each dilution to a 96-well plate, followed by 180 µL of the diluted ABTS•+ solution.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant capacity as the test compound.
-
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
-
Reagents: Fluorescein sodium salt, AAPH, test compound, positive control (Trolox).
-
Procedure:
-
In a black 96-well plate, add 25 µL of the test compound or Trolox standard dilutions.
-
Add 150 µL of the fluorescein solution and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of AAPH solution.
-
Measure the fluorescence intensity every minute for at least 60 minutes using a fluorescence microplate reader (excitation at 485 nm, emission at 520 nm).
-
The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The results are expressed as Trolox equivalents.
-
This assay measures the antioxidant activity of a compound within a cell line, such as Caco-2 human colon adenocarcinoma cells, providing a more biologically relevant measure of antioxidant efficacy.
-
Reagents: Caco-2 cells, cell culture medium, 2',7'-dichlorofluorescin diacetate (DCFH-DA), AAPH, test compound, positive control (e.g., Quercetin).
-
Procedure:
-
Seed Caco-2 cells in a 96-well black-walled plate and grow to confluence.
-
Wash the cells with PBS and treat them with the test compound and DCFH-DA for 1 hour.
-
Wash the cells again to remove the extracellular compound and DCFH-DA.
-
Add AAPH to induce oxidative stress.
-
Measure the fluorescence at regular intervals for 1 hour (excitation at 485 nm, emission at 538 nm).
-
The CAA value is calculated based on the degree of inhibition of fluorescence compared to control cells. Results are often expressed as Quercetin Equivalents (QE).[1][2]
-
Visualizations: In Vitro Assay Workflows
Caption: General workflow for in vitro antioxidant capacity assays.
Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.
In Vivo Antioxidant Capacity
In vivo studies are essential to understand how a compound behaves in a complex biological system. For flavonoids like this compound, their in vivo antioxidant effects are often indirect, involving the modulation of cellular signaling pathways that lead to the upregulation of endogenous antioxidant enzymes.
Plausible Mechanism of Action: Nrf2 Signaling Pathway
A primary mechanism by which flavonoids exert their antioxidant effects in vivo is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress or inducers like certain flavonoids, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby bolstering the cell's antioxidant defenses.[5][3][4]
Caption: The Nrf2 signaling pathway as a plausible in vivo antioxidant mechanism for flavonoids.
Experimental Protocol: Animal Models of Oxidative Stress
To evaluate the in vivo antioxidant effects of a compound, animal models in which oxidative stress is induced are commonly used.
-
Animal Model: Typically, rodents such as mice or rats are used. Oxidative stress can be induced by administering pro-oxidant substances like carbon tetrachloride (CCl4), d-galactose, or by using models of diseases associated with oxidative stress, such as diabetes or neurodegenerative disorders.[6][7][8][9]
-
Procedure:
-
Animals are divided into groups: control, vehicle control, oxidative stress-induced group, and oxidative stress-induced groups treated with different doses of the test compound (e.g., this compound).
-
The test compound is administered for a specific period (e.g., several weeks), typically via oral gavage.
-
After the treatment period, blood and tissue samples (e.g., liver, brain, kidney) are collected.
-
The samples are analyzed for biomarkers of oxidative stress and antioxidant enzyme activity.
-
-
Biomarkers Measured:
-
Oxidative Damage Markers: Malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE) as indicators of lipid peroxidation; protein carbonyls for protein oxidation; and 8-hydroxy-2'-deoxyguanosine (8-OHdG) for DNA damage.
-
Antioxidant Enzyme Activity: Superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).
-
Non-enzymatic Antioxidants: Reduced glutathione (GSH) levels.
-
Gene and Protein Expression: Levels of Nrf2, HO-1, NQO1, and other related proteins can be measured by Western blot or qPCR.
-
Data Summary: In Vivo Antioxidant Effects
No specific experimental data for this compound was found in the reviewed literature. The following table is a template for presenting such data from an animal model of oxidative stress.
| Biomarker | Tissue/Fluid | Oxidative Stress Model Group | This compound Treated Group (Hypothetical Outcome) | Reference |
| Malondialdehyde (MDA) | Liver | Increased | Decreased | Citation |
| Superoxide Dismutase (SOD) Activity | Serum | Decreased | Increased | Citation |
| Catalase (CAT) Activity | Brain | Decreased | Increased | Citation |
| Glutathione (GSH) Level | Kidney | Decreased | Increased | Citation |
| Nrf2 Nuclear Translocation | Liver | No change | Increased | Citation |
Comparison and Conclusion
A direct comparison of the in vitro and in vivo antioxidant capacity of this compound is not possible at this time due to a lack of specific experimental data. However, this guide outlines the standard methodologies and expected mechanistic pathways for a flavonoid of its class.
-
In vitro assays are invaluable for initial screening and understanding the direct chemical antioxidant properties of a compound. They are high-throughput and allow for the comparison of a large number of compounds. However, they lack biological complexity and do not account for metabolism, bioavailability, or interaction with cellular machinery.
-
In vivo studies provide a more holistic understanding of a compound's antioxidant effects within a living system. They can reveal indirect antioxidant mechanisms, such as the upregulation of endogenous defense systems, and provide crucial information on the physiological relevance of the compound's antioxidant activity.
For this compound to be considered a potent antioxidant for therapeutic or nutraceutical applications, a systematic evaluation using the protocols described herein is necessary. Future research should focus on isolating pure this compound and subjecting it to a battery of in vitro assays, followed by well-designed in vivo studies in relevant models of oxidative stress to elucidate its true antioxidant potential and mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Modification of the cellular antioxidant activity (CAA) assay to study phenolic antioxidants in a Caco-2 cell line [agris.fao.org]
- 3. Frontiers | Nrf2-mediated therapeutic effects of dietary flavones in different diseases [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Antistress Effects of Synthetic Flavonoids in Mice: Behavioral and Biochemical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of In Vitro and In Vivo Antioxidant Activities of Six Flavonoids with Similar Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Effects of Flavonoid Supplementation on Nanomaterial-Induced Toxicity: A Meta-Analysis of Preclinical Animal Studies [frontiersin.org]
- 9. In Vivo Rodent Models of Type 2 Diabetes and Their Usefulness for Evaluating Flavonoid Bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Camellianin B from Diverse Botanical Origins
A comprehensive examination of Camellianin B, a flavonoid glycoside, reveals its variable presence and concentration across different plant species. This guide synthesizes available data on its primary sources, comparative yields, and biological activities, alongside detailed experimental protocols for its isolation and analysis. The findings indicate that while this compound is reported in several plant genera, its abundance is most significantly documented in Adinandra nitida.
Data Summary: this compound Content and Biological Activity
The following table summarizes the currently available quantitative data for this compound from its known plant sources. It is important to note that direct comparative studies are limited, and the data is collated from individual research on each species.
| Plant Source | Family | Common Name | This compound Content (in Ethanol Extract of Leaves) | Antioxidant Activity (DPPH Radical Scavenging IC50) | Angiotensin-Converting Enzyme (ACE) Inhibitory Activity |
| Adinandra nitida | Theaceae | Shiyacha, Sweet Tea | 2.67% | Data for combined Camellianin A and B fraction available | Reported for extracts containing this compound |
| Camellia sinensis | Theaceae | Tea Plant | Not typically reported or detected in significant amounts | Not applicable | Not applicable |
| Cephalotaxus sinensis | Cephalotaxaceae | Chinese Plum-yew | Presence confirmed, but quantitative data is not readily available[1] | Not specifically determined for this compound | Not specifically determined for this compound |
Experimental Protocols
General Protocol for Extraction and Purification of this compound
This protocol is a generalized procedure based on methods reported for the isolation of flavonoid glycosides from plant materials.
-
Sample Preparation: Air-dry the leaves of the plant material at room temperature and grind them into a fine powder.
-
Extraction:
-
Macerate the powdered plant material in methanol for 72 hours at room temperature. The process should be repeated three times with fresh solvent to ensure exhaustive extraction.
-
Alternatively, for a more rapid extraction, utilize boiling water. Extract 150g of powdered leaves with 1500 mL of boiling water for 1 hour. Repeat the extraction twice.
-
-
Filtration and Concentration: Filter the extracts to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Purification by Chromatography:
-
Subject the crude extract to column chromatography over a suitable stationary phase (e.g., silica gel or Sephadex LH-20).
-
Elute the column with a gradient solvent system, such as a mixture of ethyl acetate, ethanol, and water, to separate the flavonoid glycosides.
-
Monitor the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Combine the fractions containing this compound and concentrate them.
-
-
Crystallization: Recrystallize the purified this compound from a suitable solvent system (e.g., ethanol-water mixture) to obtain the pure compound.
High-Performance Liquid Chromatography (HPLC) for Quantification
The following HPLC method can be adapted for the quantification of this compound in plant extracts.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Gradient Program: A typical gradient could be: 0-5 min, 10% B; 5-20 min, 10-30% B; 20-25 min, 30-50% B; 25-30 min, 50-10% B.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength suitable for flavonoids, typically around 280 nm and 340 nm.
-
Quantification: Prepare a calibration curve using a purified this compound standard of known concentrations. The concentration in the plant extract can then be determined by comparing its peak area to the calibration curve.
In Vitro Antioxidant Activity Assay (DPPH Method)
This assay is commonly used to determine the radical scavenging activity of natural compounds.
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Sample Preparation: Dissolve the plant extract or pure this compound in methanol to obtain a series of concentrations.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the sample solution to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
A control containing methanol instead of the sample is also measured.
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A is the absorbance. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined.
In Vitro Angiotensin-Converting Enzyme (ACE) Inhibitory Activity Assay
This assay determines the potential of a compound to inhibit the ACE enzyme, which is relevant to blood pressure regulation.
-
Reagents: ACE from rabbit lung, the substrate hippuryl-L-histidyl-L-leucine (HHL), and a suitable buffer (e.g., Tris-HCl buffer).
-
Sample Preparation: Dissolve the plant extract or pure this compound in the buffer to obtain a series of concentrations.
-
Assay Procedure:
-
Pre-incubate the ACE solution with the sample solution at 37°C for 10 minutes.
-
Initiate the reaction by adding the HHL substrate.
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Stop the reaction by adding 1 M HCl.
-
Extract the product, hippuric acid, with ethyl acetate.
-
Evaporate the ethyl acetate and redissolve the residue in distilled water.
-
Measure the absorbance at 228 nm.
-
-
Calculation: The percentage of ACE inhibition is calculated by comparing the absorbance of the sample with that of a control (without the inhibitor). The IC50 value is then determined.
Visualizations
Caption: General workflow for the isolation, quantification, and bioactivity assessment of this compound.
Caption: Hypothetical mechanism of ACE inhibition by this compound.
References
A Comparative Guide to the Structure-Activity Relationship of Camellianin B and its Analogs in ACE Inhibition and Antioxidant Activity
This guide provides a detailed comparison of the biological activities of Camellianin B and its structural analogs. The focus is on their angiotensin-converting enzyme (ACE) inhibitory and antioxidant properties, supported by experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a flavonoid glycoside, specifically a kaempferol derivative, which has been identified as a metabolite of Camellianin A.[1] It is known to possess biological activities, including antioxidant and angiotensin-converting enzyme (ACE) inhibitory effects.[1] Understanding the structure-activity relationship (SAR) of this compound and its analogs is crucial for the development of novel therapeutic agents. This guide summarizes the available quantitative data, details the experimental methodologies used for these findings, and illustrates the key signaling pathways potentially modulated by these compounds.
Quantitative Data Summary
The ACE inhibitory and antioxidant activities of this compound and its selected analogs are presented in the tables below. The analogs include its parent compound, Camellianin A, the aglycone kaempferol, and several kaempferol glycosides, which are structurally related.
Table 1: Angiotensin-Converting Enzyme (ACE) Inhibitory Activity
| Compound | Structure | ACE Inhibition | IC₅₀ (µM) |
| This compound | Kaempferol-3-O-[α-L-rhamnopyranosyl-(1→4)-β-D-glucopyranoside]-7-O-β-D-glucopyranoside | 40.68% at 500 µg/mL[1] | Not Reported |
| Camellianin A | Kaempferol-3-O-rutinoside-7-O-glucoside | Not Reported | Not Reported |
| Kaempferol | Aglycone | Dose-dependent inhibition[2] | 178[3] |
| Kaempferol-3-O-glucoside | Kaempferol with glucose at C3 | Lower than kaempferol[4] | Not Reported |
| Kaempferol-7-O-glucoside | Kaempferol with glucose at C7 | Higher than kaempferol[4] | Not Reported |
| Kaempferol-3-O-rutinoside | Kaempferol with rutinose at C3 | Not Reported | Not Reported |
| Kaempferol-3-O-beta-galactopyranoside | Kaempferol with galactose at C3 | - | 260[5] |
Table 2: Antioxidant Activity (DPPH Radical Scavenging)
| Compound | Structure | IC₅₀ |
| This compound | Kaempferol-3-O-[α-L-rhamnopyranosyl-(1→4)-β-D-glucopyranoside]-7-O-β-D-glucopyranoside | 1.8 mg/mL[1] |
| Camellianin A | Kaempferol-3-O-rutinoside-7-O-glucoside | 2.37 mg/mL[6] |
| Kaempferol | Aglycone | More potent than its glycosides[7][8] |
| Kaempferol-3-O-glucoside | Kaempferol with glucose at C3 | 1.25 ± 0.09 µg/ml[9] |
| Kaempferol-7-O-glucoside | Kaempferol with glucose at C7 | 51.09 µM[10] |
| Kaempferol-3-O-rutinoside | Kaempferol with rutinose at C3 | Less potent than kaempferol[7] |
| Kaempferol-3-O-(2-O-sinapoyl)-beta-D-glucopyranosyl-(1-->2)-beta-D-glucopyranoside-7-O-beta-D-glucopyranoside | Kaempferol glycoside | 28.61 µM[8][11] |
| Kaempferol-3-O-(2-O-sinapoyl)-beta-D-glucopyranosyl-(1-->2)-beta-D-glucopyranoside-7-O-beta-D-glucopyranosyl-(1-->6)-beta-D-glucopyranoside | Kaempferol glycoside | 36.93 µM[8][11] |
Structure-Activity Relationship (SAR) Analysis
Based on the compiled data, the following SAR can be inferred:
-
ACE Inhibitory Activity: The aglycone, kaempferol, demonstrates ACE inhibitory activity.[2][3] The position of glycosylation on the kaempferol backbone appears to be a critical determinant of activity. For instance, glycosylation at the 7-OH position can in some cases enhance ACE inhibitory activity compared to the aglycone, whereas glycosylation at the 3-OH position may lead to a decrease in activity.[4] The complexity and type of sugar moiety also play a role.[12] The available data for this compound shows moderate inhibition at a high concentration, suggesting that its large trisaccharide moiety might influence its binding to the ACE active site.
-
Antioxidant Activity: For DPPH radical scavenging, the aglycone kaempferol is generally more potent than its glycosylated forms.[7][8] This suggests that the free hydroxyl groups, particularly the 3-OH group, are important for antioxidant activity. The glycosylation of these hydroxyls can reduce the radical scavenging capacity. However, some complex glycosides still retain good antioxidant activity.[8][11] this compound and its parent compound, Camellianin A, both exhibit antioxidant activity, with this compound being slightly more potent in the DPPH assay.[1][6]
Experimental Protocols
A common method for determining ACE inhibitory activity is a fluorimetric assay using the substrate hippuryl-L-histidyl-L-leucine (HHL).[3][12]
-
Reagents: Angiotensin-converting enzyme (from rabbit lung), HHL substrate, borate buffer with NaCl.
-
Procedure:
-
The test compound (e.g., this compound) is pre-incubated with ACE in a buffer solution at 37°C.
-
The substrate HHL is added to initiate the enzymatic reaction.
-
The reaction is incubated at 37°C for a specified time (e.g., 30 minutes).
-
The reaction is stopped by adding a strong acid, such as HCl.
-
The product of the reaction, hippuric acid, is extracted with an organic solvent (e.g., ethyl acetate).
-
The amount of hippuric acid is quantified by measuring its absorbance at 228 nm or by reacting it with a fluorescent probe and measuring the fluorescence.[3][12]
-
-
Calculation: The percentage of ACE inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance/fluorescence of the control (without inhibitor) and A_sample is the absorbance/fluorescence of the reaction with the test compound. The IC₅₀ value, the concentration of the inhibitor required to inhibit 50% of the ACE activity, is determined from a dose-response curve.
The antioxidant activity is often evaluated by the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[9][13]
-
Reagents: DPPH solution in methanol or ethanol.
-
Procedure:
-
A solution of the test compound at various concentrations is added to a DPPH solution.
-
The mixture is incubated in the dark at room temperature for a certain period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (around 517 nm).
-
-
Calculation: The radical scavenging activity is calculated as a percentage of DPPH discoloration using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the test compound. The IC₅₀ value is determined from a plot of scavenging activity against the concentration of the compound.
Signaling Pathways and Mechanisms of Action
Kaempferol and its glycosides are known to modulate several key signaling pathways involved in cellular processes like inflammation, proliferation, and apoptosis. While the specific signaling pathways targeted by this compound have not been fully elucidated, it is plausible that it shares mechanisms with other kaempferol glycosides.
Caption: Potential signaling pathways modulated by kaempferol and its glycosides.
Kaempferol and its derivatives have been shown to influence:
-
MAPK/ERK Pathway: By inhibiting this pathway, they can suppress cellular proliferation and inflammation.[14]
-
PI3K/AKT Pathway: Inhibition of this pathway can lead to the induction of apoptosis in cancer cells.[14]
-
NF-κB Pathway: Kaempferol glycosides can inhibit the activation of NF-κB, a key regulator of inflammatory responses.[15][16]
-
Nrf2 Signaling Pathway: Kaempferol can activate the Nrf2 pathway, leading to the expression of antioxidant enzymes and cellular protection against oxidative stress.[17][18]
Caption: A typical workflow for structure-activity relationship studies.
This guide provides a foundational understanding of the structure-activity relationships governing the ACE inhibitory and antioxidant properties of this compound and its analogs. Further research focusing on the synthesis and biological evaluation of a broader range of structurally related compounds will be instrumental in refining these SAR models and advancing the development of novel flavonoid-based therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Kaempferol, but not resveratrol inhibits angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Angiotensin-Converting Enzyme Inhibitory Activity of Selected Phenolic Acids, Flavonoids, Their O-Glucosides, and Low-Molecular-Weight Phenolic Metabolites in Relation to Their Oxidation Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of angiotensin converting enzyme (ACE) by flavonoids isolated from Ailanthus excelsa (Roxb) (Simaroubaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Bioactivity and Therapeutic Potential of Kaempferol and Quercetin: New Insights for Plant and Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
- 13. mdpi.com [mdpi.com]
- 14. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of Kaempferol and Its Glycoside Derivatives on Antioxidant Status of HL-60 Cells Treated with Etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Therapeutic Potential of Kaemferol and Other Naturally Occurring Polyphenols Might Be Modulated by Nrf2-ARE Signaling Pathway: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Camellianin B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Camellianin B, a flavonoid with potential therapeutic applications, against established alternatives. We will delve into its mechanism of action as an antioxidant and an angiotensin-converting enzyme (ACE) inhibitor, presenting supporting experimental data and detailed protocols to facilitate further research and validation.
Executive Summary
Mechanism of Action: A Two-Pronged Approach
This compound's therapeutic potential appears to stem from two primary mechanisms:
-
Antioxidant Activity: As a flavonoid, this compound can neutralize harmful free radicals by donating a hydrogen atom, thereby mitigating oxidative stress. This is a common mechanism for phenolic compounds and is crucial in preventing cellular damage implicated in various diseases.
-
Angiotensin-Converting Enzyme (ACE) Inhibition: this compound has been shown to inhibit ACE, a key enzyme in the renin-angiotensin system (RAS) that regulates blood pressure. By inhibiting ACE, this compound can lead to vasodilation and a reduction in blood pressure.
Comparative Performance Data
To provide a clear comparison, the following tables summarize the available quantitative data for this compound and its alternatives.
Table 1: ACE Inhibitory Activity
| Compound | Type | IC50 Value | Percentage Inhibition |
| This compound | Flavonoid Glycoside | Not Reported | 40.68% at 500 µg/mL[1] |
| Captopril | Synthetic ACE Inhibitor | 6 nM - 25 nM | - |
| Enalaprilat | Synthetic ACE Inhibitor | 1.94 nM | - |
| Quercetin | Flavonoid Aglycone | 23 µM - 43 µM | - |
| Kaempferol | Flavonoid Aglycone | 178 µM | - |
| Luteolin | Flavonoid Aglycone | 23 µM | - |
Note: Enalapril is a prodrug that is converted to the active metabolite Enalaprilat in the body.
Table 2: Antioxidant Activity (DPPH Radical Scavenging)
| Compound | Type | IC50 Value |
| This compound | Flavonoid Glycoside | 1.8 mg/mL[1] |
| Quercetin | Flavonoid Aglycone | ~5 µg/mL |
| Kaempferol | Flavonoid Aglycone | ~10 µg/mL |
| Ascorbic Acid (Vitamin C) | Standard Antioxidant | ~5 µg/mL |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
Angiotensin-Converting Enzyme (ACE) Inhibition Assay (Spectrophotometric Method)
This protocol is based on the hydrolysis of the substrate hippuryl-L-histidyl-L-leucine (HHL) by ACE to release hippuric acid (HA).
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-histidyl-L-leucine (HHL)
-
Sodium Borate Buffer (pH 8.3)
-
This compound and other test compounds
-
1 M HCl
-
Ethyl Acetate
-
Spectrophotometer
Procedure:
-
Prepare a solution of ACE in sodium borate buffer.
-
Prepare various concentrations of the test compound (e.g., this compound) in the buffer.
-
In a microcentrifuge tube, mix the ACE solution with the test compound solution and pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding the HHL substrate solution and incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 1 M HCl.
-
Extract the hippuric acid (HA) formed into ethyl acetate by vigorous mixing, followed by centrifugation.
-
Carefully transfer the ethyl acetate layer to a new tube and evaporate the solvent.
-
Re-dissolve the dried HA in a suitable buffer or solvent.
-
Measure the absorbance of the solution at 228 nm using a spectrophotometer.
-
A control reaction without the inhibitor and a blank reaction without the enzyme should be run in parallel.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance_control - Absorbance_sample) / Absorbance_control] * 100
-
The IC50 value can be determined by plotting the percentage of inhibition against different concentrations of the test compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
This compound and other test compounds
-
Spectrophotometer or Microplate Reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (typically 0.1 mM). The solution should have a deep purple color.
-
Prepare a series of dilutions of the test compound (e.g., this compound) in methanol.
-
In a 96-well plate or cuvettes, add a specific volume of each dilution of the test compound.
-
Add the DPPH solution to each well/cuvette and mix well.
-
Incubate the plate/cuvettes in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at 517 nm. A blank containing only methanol and a control containing the DPPH solution and methanol should be included.
-
The radical scavenging activity is calculated as the percentage of DPPH discoloration using the formula: % Scavenging = [(Absorbance_control - Absorbance_sample) / Absorbance_control] * 100
-
The IC50 value is determined by plotting the percentage of scavenging activity against the different concentrations of the test compound.
Signaling Pathway Analysis
While direct studies on this compound's effect on specific signaling pathways are limited, research on polyphenols from Camellia species suggests potential involvement in modulating key inflammatory pathways.
Potential Modulation of NF-κB and MAPK Pathways
Polyphenols from Camellia sinensis (tea plant) have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are crucial in the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory cytokines. Given that this compound is a flavonoid from the Camellia genus, it is plausible that it shares this anti-inflammatory mechanism.
Below are diagrams illustrating the potential mechanism of action of this compound.
References
Unveiling the Enzymatic Selectivity of Camellianins: A Comparative Analysis of Camellianin A and B
For researchers, scientists, and drug development professionals, understanding the specificity of bioactive compounds is paramount. This guide provides a comparative analysis of the enzymatic inhibition profiles of two closely related natural flavonoids, Camellianin A and Camellianin B. While research is ongoing, current data reveals distinct inhibitory activities against different enzyme targets, highlighting the potential for selective therapeutic applications.
This document summarizes the available quantitative data on the inhibitory effects of Camellianin A and B, details the experimental protocol for the α-glucosidase inhibition assay, and presents a conceptual diagram illustrating their differential enzymatic targeting.
Comparative Inhibitory Activity
The inhibitory activities of Camellianin A and this compound have been evaluated against α-glucosidase and angiotensin-converting enzyme (ACE), respectively. The available data, while not exhaustive, suggests a significant difference in their enzymatic targets.
| Compound | Enzyme Target | Inhibition Data |
| Camellianin A | α-Glucosidase | IC50: 27.57 ± 0.59 µg/mL[1][2][3] |
| This compound | Angiotensin-Converting Enzyme (ACE) | 40.68% inhibition at 500 µg/mL[4] |
Note: The inhibitory potency of Camellianin A against α-glucosidase is well-defined with a clear IC50 value. In contrast, the data for this compound on ACE indicates inhibitory potential but lacks a precise IC50 value, suggesting a weaker or less characterized interaction at the tested concentration. Further studies are required to establish a definitive IC50 for this compound and to explore the cross-reactivity of both compounds against a broader panel of enzymes.
Experimental Protocol: α-Glucosidase Inhibition Assay
The following protocol outlines the methodology used to determine the α-glucosidase inhibitory activity of Camellianin A[1]:
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Camellianin A (or other test compounds)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃)
-
96-well microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of α-glucosidase in phosphate buffer.
-
Prepare a stock solution of pNPG in phosphate buffer.
-
Prepare serial dilutions of Camellianin A in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not interfere with enzyme activity.
-
-
Assay in 96-Well Plate:
-
To each well, add a solution of α-glucosidase.
-
Add the test compound (Camellianin A) at various concentrations to the respective wells.
-
Include a positive control (e.g., acarbose) and a negative control (solvent only).
-
Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).
-
-
Initiation and Termination of Reaction:
-
Initiate the enzymatic reaction by adding the pNPG substrate solution to all wells.
-
Incubate the plate at the same temperature for a specific duration (e.g., 20 minutes).
-
Terminate the reaction by adding a sodium carbonate solution to each well.
-
-
Measurement of Absorbance:
-
Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.
-
-
Calculation of Inhibition:
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the negative control and Abs_sample is the absorbance in the presence of the test compound.
-
-
Determination of IC50:
-
The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Conceptual Pathways of Inhibition
The following diagram illustrates the distinct inhibitory actions of Camellianin A and this compound based on current findings.
Caption: Differential enzyme targeting by Camellianin A and B.
Conclusion and Future Directions
The current body of evidence suggests that Camellianin A and this compound exhibit distinct enzyme inhibitory profiles. Camellianin A is a potent inhibitor of α-glucosidase, a key enzyme in carbohydrate metabolism, suggesting its potential in the management of hyperglycemia. In contrast, this compound shows inhibitory activity against ACE, an important regulator of blood pressure.
The lack of comprehensive cross-reactivity studies is a significant gap in the current understanding of these compounds. Future research should focus on:
-
Broad-spectrum enzyme screening: Testing both Camellianin A and B against a diverse panel of enzymes to determine their selectivity profiles.
-
Determination of IC50 for this compound: Establishing a precise IC50 value for the inhibition of ACE by this compound.
-
Mechanism of action studies: Elucidating the detailed molecular mechanisms by which these compounds inhibit their respective target enzymes.
A more complete understanding of the cross-reactivity and selectivity of Camellianin A and B will be instrumental in guiding their potential development as selective therapeutic agents.
References
Camellianin B: A Comparative Analysis of its Efficacy Against Other Flavonoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camellianin B, a flavonoid derived from plants of the Camellia genus, has garnered interest for its potential therapeutic properties. This guide provides a comparative analysis of the efficacy of this compound against other well-researched flavonoids, namely quercetin, kaempferol, and luteolin. The comparison focuses on key biological activities, including antioxidant, anti-inflammatory, angiotensin-converting enzyme (ACE) inhibitory, and anti-cancer effects, supported by available experimental data. Due to the limited number of studies directly comparing this compound with other flavonoids in the same experimental setting, this guide synthesizes data from various sources to offer a comprehensive overview. The inherent limitations of comparing data across different studies, such as variations in experimental conditions, should be taken into consideration.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data available for this compound and other flavonoids.
Table 1: Comparison of Antioxidant Activity
| Flavonoid | Assay | IC50 Value | Source |
| This compound | DPPH Radical Scavenging | 1.8 mg/mL | [1] |
| Camellianin A | DPPH Radical Scavenging | 2.37 mg/mL | [2] |
| Quercetin | DPPH Radical Scavenging | 1.84 µg/mL | [3] |
| Kaempferol | DPPH Radical Scavenging | 5.318 µg/mL | [3] |
| Luteolin | DPPH Radical Scavenging | 2.099 µg/mL | [3] |
| Quercetin | ABTS Radical Scavenging | 0.5083 µg/mL | [3] |
| Kaempferol | ABTS Radical Scavenging | 0.8506 µg/mL | [3] |
| Luteolin | ABTS Radical Scavenging | 0.59 µg/mL | [3] |
Note: Direct comparison of IC50 values between this compound (in mg/mL) and other flavonoids (in µg/mL) is challenging due to the difference in units and experimental conditions.
Table 2: Comparison of Angiotensin-Converting Enzyme (ACE) Inhibitory Activity
| Flavonoid | Concentration | % Inhibition | IC50 Value | Source |
| This compound | 500 µg/mL | 40.68% | Not Determined | [1] |
| Luteolin | - | - | 23 µM | [4] |
| Quercetin | - | - | 43 µM | [4] |
| Rutin (a Quercetin glycoside) | - | - | 64 µM | [4] |
| Kaempferol | - | - | 178 µM | [4] |
Comparative Efficacy Analysis
Antioxidant Activity: Based on the available data, quercetin and luteolin exhibit potent radical scavenging activity in both DPPH and ABTS assays, with IC50 values in the low µg/mL range.[3] The reported DPPH radical scavenging activity of this compound has an IC50 of 1.8 mg/mL.[1] A direct and definitive comparison of antioxidant potency is difficult without studies conducted under identical conditions.
Anti-inflammatory Activity: While direct quantitative anti-inflammatory data for this compound is scarce, studies on polyphenols from Camellia species suggest a mechanism involving the attenuation of the NF-κB and MAPK signaling pathways.[5][6] Quercetin and kaempferol are well-documented anti-inflammatory agents that have been shown to reduce the production of pro-inflammatory mediators.[3]
ACE Inhibitory Activity: this compound demonstrates moderate ACE inhibitory activity, with 40.68% inhibition at a concentration of 500 µg/mL.[1] In a comparative study of 17 flavonoids, luteolin was the most potent ACE inhibitor with an IC50 of 23 µM, followed by quercetin (43 µM) and kaempferol (178 µM).[4] Although a direct comparison of IC50 values is not possible, the data suggests that this compound's ACE inhibitory potential warrants further investigation.
Anti-Cancer Activity: Research on Camellianin A, a metabolite of this compound, has shown anti-proliferative effects on human hepatocellular carcinoma (Hep G2) and breast adenocarcinoma (MCF-7) cell lines.[1] The mechanism involves the induction of apoptosis.[1] Quercetin and kaempferol have also been extensively studied for their anti-cancer properties, which are mediated through the induction of apoptosis and cell cycle arrest in various cancer cell lines.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay spectrophotometrically measures the scavenging of the stable free radical DPPH. A solution of DPPH in methanol is mixed with the test compound at various concentrations. The reduction of DPPH by an antioxidant results in a color change from purple to yellow, which is measured by the decrease in absorbance at a specific wavelength (typically around 517 nm). The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then calculated.
Angiotensin-Converting Enzyme (ACE) Inhibition Assay: The ACE inhibitory activity is determined by measuring the rate of hydrolysis of a substrate, such as hippuryl-histidyl-leucine (HHL), by ACE. The reaction is carried out in the presence and absence of the test compound. The amount of product formed (e.g., hippuric acid) is quantified, often by HPLC or spectrophotometry after derivatization. The percentage of inhibition is calculated by comparing the rate of the reaction with and without the inhibitor, and the IC50 value is determined.
Cell Viability Assay (MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The formazan crystals are then solubilized, and the absorbance is measured at a specific wavelength (usually between 500 and 600 nm). A decrease in absorbance indicates a reduction in cell viability.
Apoptosis Assay (Annexin V-FITC/PI Staining): This flow cytometry-based assay is used to detect apoptosis. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (like FITC) and used to label apoptotic cells. Propidium iodide (PI), a fluorescent nucleic acid stain that cannot cross the membrane of live cells, is used to identify necrotic or late apoptotic cells. By analyzing the fluorescence signals, cells can be distinguished as viable, early apoptotic, late apoptotic, or necrotic.
Mandatory Visualization
Caption: Putative anti-inflammatory signaling pathway of this compound.
Caption: Apoptosis induction pathway by Camellianin A.
Caption: General experimental workflow for flavonoid efficacy testing.
References
- 1. Anti-Proliferative Effect of Camellianin A in Adinandra nitida Leaves and Its Apoptotic Induction in Human Hep G2 and MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Angiotensin-Converting Enzyme Activity by Flavonoids: Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Inflammatory Effects of Camellia fascicularis Polyphenols via Attenuation of NF-κB and MAPK Pathways in LPS-Induced THP-1 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Systematic Review: Quercetin—Secondary Metabolite of the Flavonol Class, with Multiple Health Benefits and Low Bioavailability [mdpi.com]
A Comparative Analysis of the Bioavailability of Camellianin B and its Aglycone, Apigenin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the bioavailability of the flavonoid glycoside Camellianin B and its aglycone, Apigenin. While direct comparative studies on this compound are limited, this guide synthesizes data from analogous flavonoid compounds to provide a comprehensive understanding for research and development purposes.
Executive Summary
The oral bioavailability of flavonoids is a critical determinant of their physiological efficacy. Flavonoids typically exist in two forms: glycosides (bound to a sugar molecule) and aglycones (without the sugar moiety). This compound is a glycoside of the flavone Apigenin. General principles of flavonoid pharmacokinetics, supported by extensive research on similar compounds like quercetin and kaempferol, strongly indicate that the aglycone form, Apigenin, possesses superior bioavailability compared to its glycosidic counterpart, this compound. This is primarily attributed to the increased lipophilicity of the aglycone, facilitating its passive diffusion across the intestinal epithelium.
Data Presentation: Pharmacokinetic Parameters
While specific pharmacokinetic data for this compound versus Apigenin is not available in the reviewed literature, the following table presents a generalized comparison based on studies of other flavonoid glycosides and their aglycones, such as quercetin and its glycosides.[1][2][3][4][5] This data should be considered representative of the expected pharmacokinetic profiles.
| Pharmacokinetic Parameter | This compound (Glycoside) | Apigenin (Aglycone) | Rationale for Comparison |
| Absorption | Low and slow | Higher and faster | Aglycones are more lipophilic and can be absorbed via passive diffusion in the small intestine. Glycosides often require enzymatic hydrolysis by intestinal microflora in the colon before the aglycone can be absorbed.[6][7][8] |
| Time to Maximum Plasma Concentration (Tmax) | Delayed | Shorter | The requirement for deglycosylation of the glycoside form leads to a longer time to reach peak plasma concentration. |
| Maximum Plasma Concentration (Cmax) | Lower | Higher | Direct absorption of the aglycone results in a higher peak concentration in the bloodstream. |
| Area Under the Curve (AUC) | Lower | Higher | The overall exposure to the compound is greater for the aglycone due to more efficient absorption. |
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in determining the bioavailability of flavonoids. These protocols are based on established methods used in studies of analogous compounds.
In Vivo Pharmacokinetic Study in Animal Models (e.g., Rats)
-
Animal Model: Male Sprague-Dawley rats (200-250 g) are typically used. Animals are fasted overnight with free access to water before the experiment.
-
Compound Administration:
-
Oral Administration: A suspension of this compound or Apigenin (e.g., in 0.5% carboxymethylcellulose sodium) is administered by oral gavage at a specified dose (e.g., 50 mg/kg).
-
Intravenous Administration: A solution of the compound (e.g., in a mixture of propylene glycol, ethanol, and saline) is administered via the tail vein at a lower dose (e.g., 10 mg/kg) to determine absolute bioavailability.
-
-
Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the jugular vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after administration.
-
Plasma Preparation: Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes) and stored at -80°C until analysis.
-
Sample Analysis: Plasma concentrations of the parent compound and its metabolites are determined using a validated High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life (t1/2).
In Vitro Intestinal Permeability Assay (e.g., Caco-2 Cell Model)
-
Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with enterocyte-like characteristics, are cultured on permeable supports (e.g., Transwell inserts) for 21 days.
-
Transport Experiment:
-
The culture medium is replaced with a transport buffer (e.g., Hank's Balanced Salt Solution).
-
The test compound (this compound or Apigenin) is added to the apical (AP) side of the cell monolayer.
-
Samples are collected from the basolateral (BL) side at various time intervals to determine the rate of transport.
-
-
Sample Analysis: The concentration of the compound in the collected samples is quantified by HPLC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated to assess the rate of transport across the cell monolayer.
Mandatory Visualization
Caption: Metabolic pathway of this compound in the intestine.
Caption: Workflow for in vivo pharmacokinetic analysis.
Signaling Pathways
While the specific signaling pathways modulated by this compound are not well-documented, its aglycone, Apigenin, is known to interact with several key cellular signaling pathways implicated in various diseases. The enhanced bioavailability of Apigenin suggests it is the primary bioactive form responsible for the therapeutic effects observed after oral administration of this compound.
Caption: Key signaling pathways modulated by Apigenin.
Conclusion
References
- 1. Bioavailabilities of quercetin-3-glucoside and quercetin-4'-glucoside do not differ in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. scispace.com [scispace.com]
- 4. Bioavailability of Quercetin [foodandnutritionjournal.org]
- 5. Pharmacokinetics and bioavailability of quercetin glycosides in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Dietary Quercetin and Kaempferol: Bioavailability and Potential Cardiovascular-Related Bioactivity in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Camellianin B and Ascorbic Acid
In the realm of antioxidant research and drug development, both naturally derived flavonoids and well-established vitamins are of significant interest. This guide provides a detailed, data-driven comparison of Camellianin B, a flavonoid found in Camellia species, and L-ascorbic acid (Vitamin C), a widely recognized antioxidant standard. This objective analysis is intended for researchers, scientists, and professionals in drug development to evaluate their respective performance based on available experimental data.
Quantitative Antioxidant Activity
It is crucial to note that IC50 values are highly dependent on experimental conditions (e.g., solvent, pH, reaction time). Therefore, the following table summarizes representative data to provide a comparative perspective.
| Compound | Assay | IC50 Value | Source |
| This compound | DPPH Radical Scavenging | Not explicitly reported for the pure compound. However, related flavonoids from Camellia fascicularis have shown stronger activity than ascorbic acid. | [1][2][3][4][5] |
| Ascorbic Acid | DPPH Radical Scavenging | 2.61 - 11.56 µg/mL | [6][7] |
| Ascorbic Acid | ABTS Radical Scavenging | ~7.28 µM |
Note: The antioxidant activity of this compound is inferred from studies on extracts and related compounds from the Camellia genus. Further studies on the purified compound are necessary for a definitive comparison.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for the DPPH and ABTS radical scavenging assays frequently used to evaluate antioxidant activity.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at approximately 517 nm.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test compounds (this compound, Ascorbic Acid)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol and stored in the dark.
-
Preparation of Test Samples: Stock solutions of this compound and ascorbic acid (positive control) are prepared in a suitable solvent. A series of dilutions are then made to obtain a range of concentrations.
-
Reaction Mixture: In a 96-well plate, a specific volume of each sample dilution is mixed with the DPPH working solution. A control containing only the solvent and DPPH solution is also prepared.
-
Incubation: The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of each well is measured at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where Abs_control is the absorbance of the control and Abs_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in its absorbance at a specific wavelength, typically around 734 nm.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compounds (this compound, Ascorbic Acid)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): The ABTS•+ solution is generated by reacting an aqueous solution of ABTS with potassium persulfate in the dark at room temperature for 12-16 hours.
-
Preparation of ABTS•+ Working Solution: The ABTS•+ stock solution is diluted with PBS or ethanol to an absorbance of approximately 0.70 at 734 nm.
-
Preparation of Test Samples: Stock solutions and serial dilutions of this compound and ascorbic acid are prepared as described for the DPPH assay.
-
Reaction Mixture: A small volume of the sample dilution is added to a larger volume of the ABTS•+ working solution.
-
Incubation: The reaction mixture is incubated at room temperature for a defined time (e.g., 6 minutes).
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation of Scavenging Activity and IC50 Determination: The percentage of inhibition and the IC50 value are calculated using the same principles as in the DPPH assay.
Signaling Pathway Modulations
While direct experimental evidence for the specific signaling pathways modulated by this compound is still emerging, based on studies of related flavonoids and extracts from Camellia species, several key pathways are likely to be involved in its biological activities.
Antioxidant Mechanism and Radical Scavenging
Both this compound, as a flavonoid, and ascorbic acid exert their antioxidant effects through the donation of hydrogen atoms or electrons to neutralize free radicals. This process is fundamental to their protective effects against oxidative stress.
Caption: General mechanism of free radical scavenging by antioxidants.
Proposed Apoptotic Pathway for this compound
Based on studies of the related compound Camellianin A, it is plausible that this compound induces apoptosis in cancer cells. A potential mechanism involves the intrinsic (mitochondrial) pathway of apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Involvement of MAPK/NF-κB signal transduction pathways: Camellia japonica mitigates inflammation and gastric ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Activation of NF-κB/MAPK signaling and induction of apoptosis by salicylate synthase NbtS in Nocardia farcinica promotes neuroinflammation development - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Docking Analysis of Camellianin B with Angiotensin-Converting Enzyme: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential binding affinity of Camellianin B with the Angiotensin-Converting Enzyme (ACE) through in silico docking studies. While direct experimental docking data for this compound is not yet widely published, its known ACE inhibitory activity suggests it is a promising candidate for further investigation. This document outlines a standard methodology for such an analysis and compares its potential efficacy against known ACE inhibitors and other relevant flavonoid compounds.
Comparative Analysis of Binding Affinities
The following table summarizes the binding affinities of various compounds with the Angiotensin-Converting Enzyme (ACE), providing a benchmark for evaluating the potential of this compound. The data for comparator compounds are derived from existing literature, while the value for this compound is a hypothetical placeholder based on its reported inhibitory activity, pending specific in silico studies.
| Compound | Class | Binding Affinity (kcal/mol) | Reference |
| This compound | Flavonoid | -8.0 (Hypothetical) | N/A |
| Lisinopril | Synthetic ACE Inhibitor | -15.7 | [1] |
| Captopril | Synthetic ACE Inhibitor | -6.1 | [2] |
| Quercetin | Flavonoid | -8.5 | [3] |
| Artemetin | Flavonoid | -6.89 | [4] |
| Rutin | Flavonoid | -9.8 | [5] |
Note: A more negative binding affinity value indicates a stronger and more stable interaction between the ligand and the enzyme's active site.
Experimental Protocol: In Silico Molecular Docking
This section details a standard protocol for performing in silico molecular docking of a small molecule, such as this compound, with the ACE protein. This methodology is based on protocols described in various computational drug design studies[3][6][7].
Preparation of the Receptor (ACE)
-
Protein Structure Retrieval: The three-dimensional crystal structure of the human Angiotensin-Converting Enzyme (ACE) can be obtained from the Protein Data Bank (PDB) with an identifier such as 1O86.
-
Protein Preparation: The downloaded protein structure is prepared for docking. This involves:
-
Removing all water molecules and heteroatoms from the PDB file.
-
Adding polar hydrogen atoms to the protein structure.
-
Assigning Kollman charges to the protein residues.
-
The prepared protein structure is saved in the PDBQT format, which is required by docking software like AutoDock.
-
Preparation of the Ligand (this compound)
-
Ligand Structure Retrieval: The 2D or 3D structure of this compound can be obtained from a chemical database such as PubChem.
-
Ligand Preparation: The ligand structure is prepared for docking. This includes:
-
Converting the 2D structure to a 3D structure if necessary.
-
Minimizing the energy of the ligand to obtain a stable conformation.
-
Detecting the rotatable bonds within the ligand.
-
The prepared ligand structure is also saved in the PDBQT format.
-
Molecular Docking Simulation
-
Grid Box Generation: A grid box is defined to encompass the active site of the ACE protein. The dimensions and center of the grid box are set to cover the key amino acid residues involved in the catalytic activity of the enzyme.
-
Docking Execution: Molecular docking is performed using software such as AutoDock Vina. The program systematically explores different conformations and orientations of the ligand within the defined grid box of the receptor.
-
Scoring and Analysis: The docking software calculates the binding affinity (in kcal/mol) for each conformation using a scoring function. The conformation with the lowest binding energy is considered the most favorable binding mode. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are then analyzed to understand the binding mechanism.
In Silico Docking Workflow
Caption: A flowchart illustrating the key steps in an in silico molecular docking study.
Signaling Pathway of the Renin-Angiotensin System (RAS)
The Angiotensin-Converting Enzyme (ACE) is a key component of the Renin-Angiotensin System (RAS), which plays a crucial role in regulating blood pressure. Understanding this pathway is essential for contextualizing the mechanism of ACE inhibitors like this compound.
Caption: The role of ACE in the Renin-Angiotensin System and the point of inhibition by compounds like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. impactfactor.org [impactfactor.org]
- 3. In silico analysis and molecular docking studies of potential angiotensin-converting enzyme inhibitor using quercetin glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciforum.net [sciforum.net]
- 5. researchgate.net [researchgate.net]
- 6. Molecular docking analysis of flavonoids with AChE and BACE-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Correlation Between In Vitro ACE Inhibition and In Vivo Antihypertensive Efficacy: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the translation of in vitro findings to in vivo outcomes is a cornerstone of preclinical research. This guide provides a comparative analysis of common Angiotensin-Converting Enzyme (ACE) inhibitors, correlating their in vitro inhibitory potency with their in vivo antihypertensive effects. Experimental data is presented to support these correlations, alongside detailed methodologies for key experiments.
The development of antihypertensive drugs targeting the Renin-Angiotensin-System (RAS) has been a major therapeutic advance in cardiovascular medicine. ACE inhibitors, a prominent class of these drugs, function by blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[1] The initial screening and characterization of these inhibitors heavily rely on in vitro assays that determine their potency, typically expressed as the half-maximal inhibitory concentration (IC50). However, the ultimate therapeutic utility of these compounds is determined by their ability to lower blood pressure in a living organism, an in vivo effect. This guide explores the relationship between these two critical parameters.
Comparative Analysis of ACE Inhibitors
The following table summarizes the in vitro ACE inhibitory activity (IC50) and the corresponding in vivo antihypertensive effects of several widely studied ACE inhibitors. The in vivo data is primarily derived from studies using spontaneously hypertensive rats (SHR), a common animal model for human essential hypertension.[2] It is important to note that a direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions. However, the relative potencies observed in vitro often provide a valuable indication of the potential in vivo efficacy.
| ACE Inhibitor | Active Moiety | In Vitro ACE Inhibition (IC50/Relative Potency) | In Vivo Antihypertensive Effect in SHR |
| Captopril | Captopril | 23 nM[3], 20 nM[4] | 30 mg/kg oral dose[5][6] |
| Enalapril | Enalaprilat | Relative potency: 12 (vs. SQ 29,852)[5][6] | 20 mg/kg oral dose[5][6] |
| Lisinopril | Lisinopril | 4.7 nM[7]; Relative potency: 24 (vs. SQ 29,852)[5][6] | 10 mg/kg oral dose[5][6] |
| Ramipril | Ramiprilat | 2 nM[8]; Relative potency: 51 (vs. SQ 29,852)[5][6] | 1 mg/kg/day in drinking water[9] |
| Fosinopril | Fosinoprilat | 11 nM[3]; Relative potency: 13 (vs. SQ 29,852)[5][6] | 25 mg/kg oral dose[5][6] |
| Quinapril | Quinaprilat | - | 10 to 40 mg/day effective dose in humans[10] |
| Trandolapril | Trandolaprilat | IC50 less than enalaprilat, captopril, and quinaprilat[11] | 0.3-30 mg/kg oral dose[12] |
| Benazepril | Benazeprilat | Benazeprilat is 1000x more potent than benazepril[13] | 5 to 80 mg daily dose in humans[14] |
| Perindopril | Perindoprilat | Nanomolar range IC50[15] | 1 mg/kg oral dose[16] |
Note: The relative potency values are normalized to SQ 29,852 as 1.0.[5][6]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of data across different studies. Below are representative methodologies for in vitro ACE inhibition assays and in vivo antihypertensive studies.
In Vitro ACE Inhibition Assay (Spectrophotometric Method)
This protocol is based on the quantification of hippuric acid formed from the ACE-mediated hydrolysis of the substrate hippuryl-histidyl-leucine (HHL).[17][18][19]
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-histidyl-L-leucine (HHL) as substrate
-
Phosphate buffer (pH 8.3)
-
Test compounds (ACE inhibitors)
-
1 M HCl
-
Ethyl acetate
-
Deionized water
Procedure:
-
Preparation of Solutions: Prepare stock solutions of ACE, HHL, and test compounds in appropriate buffers.
-
Enzyme Reaction: In a test tube, add 50 µL of phosphate buffer (pH 8.3), 50 µL of the test compound solution at various concentrations, and 50 µL of ACE solution. Pre-incubate the mixture at 37°C for 10 minutes.
-
Substrate Addition: Initiate the enzymatic reaction by adding 50 µL of HHL solution.
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.[18]
-
Reaction Termination: Stop the reaction by adding 200 µL of 1 M HCl.[18]
-
Extraction: Extract the hippuric acid formed into 1.5 mL of ethyl acetate by vortexing, followed by centrifugation to separate the phases.[18]
-
Quantification: Take 1.0 mL of the ethyl acetate supernatant, evaporate it to dryness, and redissolve the residue in 3.0 mL of deionized water.[18] Measure the absorbance of the resulting solution at 228 nm using a UV-Vis spectrophotometer.[18]
-
Calculation of Inhibition: The percentage of ACE inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the inhibitor.
-
IC50 Determination: The IC50 value, the concentration of the inhibitor required to inhibit 50% of the ACE activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Antihypertensive Study in Spontaneously Hypertensive Rats (SHR)
This protocol describes the methodology for evaluating the antihypertensive effect of a test compound in SHR, a widely accepted model of human essential hypertension.[2][20]
Animals:
-
Male Spontaneously Hypertensive Rats (SHR), typically 12-16 weeks of age.
-
Age-matched normotensive Wistar-Kyoto (WKY) rats as a control group.
Procedure:
-
Acclimatization: House the animals in a controlled environment (temperature, humidity, and light-dark cycle) for at least one week before the experiment, with free access to standard chow and water.
-
Blood Pressure Measurement Training: Acclimate the rats to the blood pressure measurement procedure (e.g., tail-cuff method) for several days to minimize stress-induced variations in readings.
-
Baseline Blood Pressure: Measure the systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate of all rats for several days before the start of the treatment to establish a stable baseline.
-
Grouping and Treatment: Randomly divide the SHR into a control group (receiving vehicle) and treatment groups (receiving different doses of the test compound). An additional group of WKY rats serves as a normotensive control. Administer the test compound or vehicle orally (e.g., by gavage) once daily for a specified period (e.g., 4 weeks).[9]
-
Blood Pressure Monitoring: Measure blood pressure at regular intervals throughout the study period (e.g., weekly or daily).
-
Data Analysis: Analyze the changes in blood pressure from baseline for each group. Compare the blood pressure of the treated groups with the SHR control group to determine the antihypertensive efficacy of the test compound. Statistical analysis (e.g., ANOVA) is used to determine the significance of the observed effects.
Visualizing the Correlation Workflow and Biological Pathway
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for correlating in vitro ACE inhibition with in vivo antihypertensive effects.
Caption: The Renin-Angiotensin System (RAS) and the site of action for ACE inhibitors.
Conclusion
The correlation between in vitro ACE inhibition and in vivo antihypertensive effects is a critical aspect of drug discovery and development. While in vitro assays provide a rapid and cost-effective method for screening and ranking the potency of potential drug candidates, in vivo studies in relevant animal models are indispensable for confirming their therapeutic efficacy. The data presented in this guide highlight that, in general, higher in vitro potency is a good predictor of in vivo antihypertensive activity for ACE inhibitors. However, factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion) and bioavailability can influence the ultimate in vivo effect.[21] Therefore, a comprehensive evaluation incorporating both in vitro and in vivo models is essential for the successful development of novel antihypertensive agents.
References
- 1. In vitro, ex vivo and in vivo anti-hypertensive activity of Chrysophyllum cainito L. extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antihypertensive and cardioprotective effects of different monotherapies and combination therapies in young spontaneously hypertensive rats – A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fosinopril, a phosphinic acid inhibitor of angiotensin I converting enzyme: in vitro and preclinical in vivo pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparisons in vitro, ex vivo, and in vivo of the actions of seven structurally diverse inhibitors of angiotensin converting enzyme (ACE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparisons in vitro, ex vivo, and in vivo of the actions of seven structurally diverse inhibitors of angiotensin converting enzyme (ACE) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. p005091.com [p005091.com]
- 8. In vitro interactions between ramiprilat and angiotensin I-converting enzyme in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Quinapril: a further update of its pharmacology and therapeutic use in cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Update on the use of trandolapril in the management of cardiovascular disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Angiotensin-converting enzyme inhibition, anti-hypertensive activity and hemodynamic profile of trandolapril (RU 44570) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antihypertensive mechanism of action of the novel angiotensin converting enzyme inhibitor benazepril. Effect on isolated vascular preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Synthesis and ACE inhibitory activity of the stereoisomers of perindopril (S 9490) and perindoprilate (S 9780) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of perindopril on tissue angiotensin-converting enzyme activity demonstrated by quantitative in vitro autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 18. etflin.com [etflin.com]
- 19. Angiotensin-converting enzyme inhibitory assay [protocols.io]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to the Reproducibility of Camellianin B Extraction Methods
For researchers, scientists, and professionals in drug development, the efficient and reproducible extraction of bioactive compounds is a critical first step. This guide provides a comparative overview of common methods for extracting flavonoids, such as Camellianin B, from Camellia species. Due to a lack of direct comparative studies on this compound, this guide utilizes data on the extraction of total flavonoids and phenolic compounds from Camellia leaves as a proxy.
Comparison of Extraction Method Performance
The choice of extraction method significantly impacts the yield of flavonoids. This table summarizes the performance of three common techniques: Maceration, Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE), based on data from studies on Camellia species.
| Extraction Method | Key Parameters | Typical Solvent | Total Flavonoid/Phenolic Yield | Advantages | Disadvantages |
| Maceration | Ambient temperature, 24-72 hours | Ethanol, Methanol, Water | Moderate | Simple, low cost | Time-consuming, lower efficiency |
| Ultrasound-Assisted Extraction (UAE) | 40-72°C, 30-90 minutes, 20-60 kHz | 40-70% Ethanol | High | Faster, higher efficiency than maceration | Requires specialized equipment |
| Microwave-Assisted Extraction (MAE) | 50-180°C, 5-30 minutes, 100-800 W | Ethanol, Methanol | High to Very High | Very fast, high efficiency, less solvent | Requires specialized equipment, potential for thermal degradation |
Experimental Protocols
Below are generalized protocols for each extraction method, based on methodologies reported for flavonoid extraction from Camellia species.
Maceration Protocol
Objective: To extract flavonoids from Camellia leaves using simple solvent immersion.
Materials:
-
Dried and powdered Camellia leaves
-
Ethanol (95%)
-
Shaker or magnetic stirrer
-
Filter paper
-
Rotary evaporator
Procedure:
-
Weigh 10 g of powdered Camellia leaves and place them in a flask.
-
Add 200 mL of 95% ethanol to the flask.
-
Seal the flask and place it on a shaker at room temperature for 48 hours.
-
After 48 hours, filter the mixture through filter paper to separate the extract from the plant material.
-
Wash the residue with a small amount of fresh solvent to ensure maximum recovery.
-
Combine the filtrates and concentrate the extract using a rotary evaporator at 40°C until the solvent is removed.
-
Dry the resulting crude extract in a vacuum oven.
Ultrasound-Assisted Extraction (UAE) Protocol
Objective: To enhance the extraction of flavonoids from Camellia leaves using ultrasonic waves.
Materials:
-
Dried and powdered Camellia leaves
-
70% Ethanol
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Weigh 10 g of powdered Camellia leaves and place them in a beaker.
-
Add 200 mL of 70% ethanol to the beaker.
-
Place the beaker in an ultrasonic bath set to 60°C and 40 kHz.
-
Sonicate the mixture for 60 minutes.
-
After sonication, centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid material.
-
Decant the supernatant (the extract).
-
Re-extract the pellet with another 100 mL of 70% ethanol under the same conditions to maximize yield.
-
Combine the supernatants and concentrate the extract using a rotary evaporator at 40°C.
-
Dry the crude extract in a vacuum oven.
Microwave-Assisted Extraction (MAE) Protocol
Objective: To rapidly extract flavonoids from Camellia leaves using microwave energy.
Materials:
-
Dried and powdered Camellia leaves
-
Methanol
-
Microwave extraction system
-
Filter paper
-
Rotary evaporator
Procedure:
-
Weigh 5 g of powdered Camellia leaves and place them in a microwave extraction vessel.
-
Add 100 mL of methanol to the vessel.
-
Seal the vessel and place it in the microwave extractor.
-
Set the extraction parameters: 120°C for 15 minutes at a power of 500 W.
-
After the extraction cycle is complete, allow the vessel to cool to room temperature.
-
Filter the extract to remove the plant residue.
-
Concentrate the filtrate using a rotary evaporator at 40°C.
-
Dry the resulting extract in a vacuum oven.
Visualizing the Process and Mechanism
To better understand the experimental workflow and the biological context of this compound, the following diagrams are provided.
Caption: A generalized workflow for the extraction of flavonoids from Camellia leaves.
Caption: The inhibitory effect of this compound on the Renin-Angiotensin System.
Inter-laboratory Validation for the Quantification of Camellianin B: A Comparative Guide
Prepared for: Researchers, scientists, and drug development professionals
This guide provides a comparative overview of methodologies for the quantification of Camellianin B, a flavonoid O-glycoside with potential antioxidant and angiotensin-converting enzyme (ACE) inhibitory activities.[1] Given the absence of publicly available inter-laboratory validation data specifically for this compound, this document presents a framework based on established validation principles for analogous flavonoid glycosides. The primary methods discussed are High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which are commonly employed for the quantification of flavonoid glycosides in various matrices.[2][3][4][5][6]
Comparison of Quantitative Methods
The selection of an analytical method for the quantification of this compound depends on the required sensitivity, selectivity, and the complexity of the sample matrix. HPLC-PDA offers a robust and widely accessible method for routine analysis, while LC-MS/MS provides superior sensitivity and specificity, making it ideal for trace-level detection and analysis in complex biological matrices.
Table 1: Hypothetical Inter-laboratory Validation Data for this compound Quantification
The following table summarizes expected performance characteristics for the quantification of this compound based on typical validation results for flavonoid glycosides in inter-laboratory studies. These values are illustrative and serve to highlight the expected performance of each method.
| Parameter | HPLC-PDA | LC-MS/MS | Alternative Method: UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.99 |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.01 ng/mL | 1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL | 0.05 ng/mL | 5 µg/mL |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% | 90 - 110% |
| Precision (RSD%) | |||
| - Repeatability (Intra-lab) | < 2% | < 5% | < 5% |
| - Reproducibility (Inter-lab) | < 5% | < 10% | < 15% |
| Specificity | Moderate | High | Low |
RSD: Relative Standard Deviation
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the quantification of this compound using HPLC-PDA and LC-MS/MS.
Protocol 1: Quantification of this compound by HPLC-PDA
1. Sample Preparation:
-
Plant Material: Extract a known weight of dried, powdered plant material with 80% methanol using ultrasonication for 30 minutes. Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter.
-
Biological Fluids: Perform a solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.
2. HPLC-PDA Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Gradient Program: Start with 10% B, increase to 50% B over 20 minutes, then to 90% B over 5 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA detector set at the maximum absorbance wavelength of this compound (typically determined by UV scan).
-
Quantification: Use an external standard calibration curve of a certified this compound reference standard.
Protocol 2: Quantification of this compound by LC-MS/MS
1. Sample Preparation:
-
Follow the same extraction procedure as for HPLC-PDA. A further dilution step may be necessary due to the higher sensitivity of the method.
2. LC-MS/MS Conditions:
-
LC System: A UPLC or HPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode (to be optimized for this compound).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and an internal standard.
-
Quantification: Use an internal standard calibration curve for accurate quantification.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for an inter-laboratory validation study.
Signaling Pathway
Flavonoids are known to modulate various cellular signaling pathways.[1][7] One of the key pathways influenced by many flavonoids is the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
References
- 1. A Comparison of Laboratory Analysis Methods for Total Phenolic Content of Cider [mdpi.com]
- 2. Spectrophotometric Quantification of Flavonoids in Herbal Material, Crude Extract, and Fractions from Leaves of Eugenia uniflora Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure-activity relationships of flavonoids in the cellular antioxidant activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Camellianin B: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides procedural guidance for the proper disposal of Camellianin B, a flavonoid glycoside, in a laboratory setting. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on general principles of chemical waste management is essential to ensure safety and environmental responsibility.
I. Understanding the Compound: this compound
This compound is a flavonoid glycoside, a class of natural products found in plants. While many flavonoids are considered to have low toxicity, the specific hazards and environmental impact of this compound have not been extensively documented. Therefore, it is prudent to handle it as a chemical of unknown toxicity and dispose of it through designated chemical waste streams.
II. Personal Protective Equipment (PPE) and Handling
Before handling this compound for any purpose, including disposal, appropriate personal protective equipment should be worn.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification |
| Hand Protection | Wear impervious gloves, such as nitrile rubber. |
| Eye/Face Protection | Use safety glasses with side-shields or chemical safety goggles. |
| Skin and Body Protection | Wear a laboratory coat. Ensure skin is not exposed. |
| Respiratory Protection | If handling the solid form and dust may be generated, use a NIOSH-approved respirator with a particulate filter. |
III. Disposal Procedures for this compound Waste
The primary principle for the disposal of this compound is to treat it as chemical waste. Do not dispose of this compound, in either solid or solution form, down the drain.
Step-by-Step Disposal Protocol:
-
Segregation of Waste:
-
Collect all waste containing this compound separately from other waste streams.
-
This includes pure this compound, solutions containing the compound, and any contaminated labware (e.g., pipette tips, weighing boats, contaminated paper towels).
-
-
Waste Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible container for solid and liquid waste.
-
The container must be clearly labeled as "Hazardous Waste" or "Chemical Waste" in accordance with your institution's guidelines.
-
The label should include:
-
The full chemical name: "this compound"
-
The quantity of the waste.
-
The date of accumulation.
-
Any known hazards (in the absence of specific data, "Caution: Chemical of Unknown Toxicity" is a reasonable statement).
-
-
-
Solid Waste Disposal:
-
Carefully place solid this compound waste into the designated solid chemical waste container.
-
Contaminated disposable materials such as gloves, weighing paper, and paper towels should also be placed in this container.
-
-
Liquid Waste Disposal:
-
Collect liquid waste containing this compound in a designated liquid chemical waste container.
-
Do not mix with incompatible waste streams. For example, halogenated and non-halogenated solvent waste should generally be kept separate.[1]
-
-
Empty Container Disposal:
-
An "empty" container that held this compound should be managed as chemical waste unless it has been triple-rinsed.
-
The rinsate from cleaning the container must be collected and disposed of as liquid chemical waste.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from general lab traffic and incompatible materials.
-
-
Arranging for Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or the equivalent office responsible for hazardous waste management to arrange for the pickup and final disposal of the waste container.
-
Follow all institutional procedures for waste pickup requests.
-
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
V. Guiding Principles for Safe Disposal
-
Consult Institutional Policies: Always adhere to the specific chemical hygiene plan and waste disposal guidelines established by your institution. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[2]
-
Avoid Drain Disposal: In the absence of specific data confirming that this compound is non-hazardous to aquatic life, it should not be disposed of down the sanitary sewer.
-
Waste Minimization: As a best practice, only prepare the amount of this compound solution needed for your experiment to minimize waste generation.
By following these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in the laboratory.
References
Personal protective equipment for handling Camellianin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Camellianin B in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS), the following recommendations are based on best practices for handling flavonoid glycosides and other phytochemicals of similar classification.
Hazard Assessment and Quantitative Data
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₇H₃₀O₁₄ |
| Molecular Weight | 578.5 g/mol |
| Appearance | Solid (form may vary) |
| Solubility | Data not available |
Table 2: Exposure Control and Personal Protective Equipment (PPE)
| Operation | Engineering Controls | Personal Protective Equipment (PPE) |
| Receiving and Storage | General laboratory ventilation | Laboratory coat, safety glasses, nitrile gloves |
| Weighing and Aliquoting | Chemical fume hood or ventilated balance enclosure | Laboratory coat, safety glasses with side shields, nitrile gloves, respiratory protection (N95 or higher) |
| Dissolution and Handling of Solutions | Chemical fume hood | Laboratory coat, chemical splash goggles, nitrile gloves |
| Use in in vitro/in vivo Experiments | Biosafety cabinet (if applicable) or chemical fume hood | Laboratory coat, chemical splash goggles, nitrile gloves |
| Waste Disposal | Chemical fume hood | Laboratory coat, chemical splash goggles, heavy-duty nitrile or butyl rubber gloves |
Experimental Protocols: Safe Handling Procedures
Adherence to the following step-by-step protocols is essential to minimize exposure and ensure a safe working environment.
2.1. Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Wear a laboratory coat, safety glasses, and nitrile gloves.
-
Store the container in a cool, dry, and dark place, away from incompatible materials.
-
Update the chemical inventory with the amount received and the storage location.
2.2. Weighing and Aliquoting Solid this compound
-
Perform all weighing and aliquoting operations within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of fine powders.
-
Don a laboratory coat, safety glasses with side shields, and nitrile gloves. For handling larger quantities or if there is a risk of aerosolization, respiratory protection (a NIOSH-approved N95 or higher-rated respirator) is mandatory.
-
Use dedicated spatulas and weighing boats.
-
Carefully transfer the desired amount of this compound to a tared container.
-
Clean the balance and surrounding area with a damp cloth after weighing to remove any residual powder. Dispose of the cloth as chemical waste.
-
Securely seal the stock container and the container with the weighed compound.
2.3. Dissolution and Handling of Solutions
-
Conduct all dissolution procedures within a chemical fume hood.
-
Wear a laboratory coat, chemical splash goggles, and nitrile gloves.
-
Add the solvent to the solid this compound slowly to avoid splashing.
-
If sonication or heating is required, ensure the container is properly sealed or use a condenser to prevent the release of vapors.
-
Clearly label the container with the compound name, concentration, solvent, and date of preparation.
Operational and Disposal Plans
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
3.1. Spill Management
-
Small Spills (Solid):
-
Wearing appropriate PPE (lab coat, gloves, eye protection, and respirator), gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully wipe up the material, place it in a sealed container, and label it as "this compound waste."
-
Clean the spill area with soap and water.
-
-
Small Spills (Liquid):
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect the contaminated absorbent material into a sealed container and label it as "this compound waste."
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the area and prevent entry.
-
Contact the institution's environmental health and safety (EHS) office immediately.
-
3.2. Waste Disposal
-
Unused this compound: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discard down the drain or in the regular trash.
-
Contaminated Materials: All materials that have come into contact with this compound (e.g., gloves, weighing paper, pipette tips, absorbent pads) should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Experimental Waste:
-
Aqueous Solutions: Depending on institutional guidelines, small quantities of dilute aqueous solutions may be permissible for drain disposal with copious amounts of water. However, it is best practice to collect all aqueous waste containing this compound for chemical waste disposal.
-
Organic Solvent Solutions: Collect in a designated, labeled container for hazardous solvent waste. Do not mix with incompatible solvents.
-
Cell Culture Media: Decontaminate media containing this compound with an appropriate method (e.g., bleach or autoclave) before disposal, following institutional biosafety guidelines.
-
Visual Guides for Safety and Handling
Diagram 1: Workflow for Safe Handling of this compound
This diagram outlines the procedural flow for safely managing this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
Diagram 2: PPE Selection for Handling this compound
This decision-making diagram assists in selecting the appropriate personal protective equipment based on the handling procedure.
Caption: Decision tree for selecting appropriate PPE.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
